molecular formula C5H12O2S2 B1198633 Bis(2-hydroxyethylthio)methane CAS No. 44860-68-6

Bis(2-hydroxyethylthio)methane

Cat. No.: B1198633
CAS No.: 44860-68-6
M. Wt: 168.3 g/mol
InChI Key: GAECBAMNQFGJIM-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethylthio)methane (CAS 44860-68-6) is an organosulfur compound with the molecular formula C 5 H 12 O 2 S 2 and a molecular weight of 168.27 g/mol . This dithioalkanediol is of significant interest in environmental and verification research due to its role as a primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent (CWA) analog . Its study is crucial for supporting the verification provisions of the Chemical Weapons Convention (CWC) . In analytical research, this compound is used as a key reference standard for the development and validation of detection methods. Its behavior has been characterized using techniques like Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), where it generates distinctive ions such as [M+H] + in positive mode and [M+O 2 ] − , [M−H] − , and [M−3H] − in negative mode . These characteristics enable the sensitive identification and quantification of this degradation product in complex matrices, with methods achieving detection in the low ng/mL range . For analysis by gas chromatography, the compound is often derivatized, for example into its bis(trimethylsilyl) derivative, to improve volatility and detection . This product is intended for research and analysis purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol
Source PubChem
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InChI

InChI=1S/C5H12O2S2/c6-1-3-8-5-9-4-2-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAECBAMNQFGJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCSCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044945
Record name 2,2'-(Methanediyldisulfanediyl)diethanol
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Molecular Weight

168.3 g/mol
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Physical Description

Liquid
Record name Ethanol, 2,2'-[methylenebis(thio)]bis-
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CAS No.

44860-68-6
Record name Bis(2-hydroxyethylthio)methane
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Record name 2,2'-(Methanediyldisulfanediyl)diethanol
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Record name Bis(2-hydroxyethylthio)methane
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Record name Ethanol, 2,2'-[methylenebis(thio)]bis-
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Record name 2,2'-[methylenebis(thio)]bisethanol
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Record name 2,2'-(METHANEDIYLDISULFANEDIYL)DIETHANOL
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Foundational & Exploratory

"Bis(2-hydroxyethylthio)methane" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(2-hydroxyethylthio)methane: Structure, Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 44860-68-6), a dithioalkanediol of significant interest to the chemical, environmental, and defense research sectors. The document delineates its core chemical and physical properties, molecular structure, and provides a detailed, field-proven protocol for its laboratory synthesis and characterization. Emphasis is placed on the causality behind experimental choices, particularly in its synthesis via nucleophilic substitution and its analytical characterization by mass spectrometry. Its primary application as a crucial reference standard for the verification of chemical warfare agent (CWA) degradation, specifically for sesqui-mustard, is explored in detail. This guide is intended for researchers, chemists, and professionals in drug development and chemical safety who require a thorough, practical understanding of this compound.

Introduction and Significance

This compound, also known by its IUPAC name 2,2'-(Methylenebis(thio))bisethanol or as 3,5-Dithiaheptane-1,7-diol, is an organosulfur compound that has garnered significant attention beyond its role as a general chemical intermediate.[1] Its structural features—a flexible dithioacetal core flanked by two primary alcohol functionalities—impart unique chemical characteristics.

The principal driver for its study is its role as a stable, primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog.[2] Consequently, the detection and quantification of this compound in environmental and biological samples are critical for supporting the verification provisions of the Chemical Weapons Convention (CWC). Its availability as a pure reference standard is paramount for the development and validation of sensitive analytical methods capable of detecting trace amounts of CWA degradation products.[2] In the industrial realm, it serves as an intermediate, particularly in sectors like photographic chemical manufacturing.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a central methylene bridge linking two sulfur atoms, each connected to a 2-hydroxyethyl group. This structure allows for significant conformational flexibility and presents two primary hydroxyl groups for further chemical modification.

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound.

cluster_0 This compound C1 C H1 H C1->H1 H2 H C1->H2 S1 S S1->C1 C2 C S1->C2 S2 S S2->C1 C4 C S2->C4 H3 H C2->H3 H4 H C2->H4 C3 C C2->C3 H5 H C3->H5 H6 H C3->H6 O1 O C3->O1 H7 H O1->H7 H8 H C4->H8 H9 H C4->H9 C5 C C4->C5 H10 H C5->H10 H11 H C5->H11 O2 O C5->O2 H12 H O2->H12

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 44860-68-6[1][3]
Molecular Formula C₅H₁₂O₂S₂[1][3]
Molecular Weight 168.28 g/mol [1][3]
IUPAC Name 2,2'-(Methylenebis(thio))bisethanol[1]
Physical State Liquid[1][3]
Kovats RI 1574 (Semi-standard non-polar)[1]

Synthesis and Purification Protocol

Expertise & Experience Insight: The synthesis of this compound is most reliably achieved through a variation of the Williamson ether synthesis, applied here to form thioether linkages. The core of this reaction is the nucleophilic attack of a thiolate anion on an alkyl halide. We will generate the thiolate of 2-mercaptoethanol in situ using a strong base. Dibromomethane serves as the electrophilic one-carbon bridge. This Sₙ2 reaction is efficient for primary halides and provides a clean, high-yield route to the desired product.

Synthesis Workflow Diagram

G start Start: Reagents & Glassware reagents 1. Prepare Reagents - 2-Mercaptoethanol (2.1 eq) - Sodium Hydroxide (2.2 eq) - Dibromomethane (1.0 eq) - Ethanol (Solvent) - Deionized Water start->reagents setup 2. Reaction Setup - Assemble 3-neck RBF with condenser, dropping funnel, and N2 inlet. - Charge with NaOH and Ethanol. reagents->setup thiolate 3. Thiolate Formation - Add 2-Mercaptoethanol dropwise. - Stir at room temperature for 30 min to form sodium 2-mercaptoethanolate. setup->thiolate addition 4. Alkylation (Sₙ2 Reaction) - Add Dibromomethane solution dropwise via dropping funnel. - Maintain temperature below 30°C. thiolate->addition reflux 5. Reaction Completion - Heat mixture to a gentle reflux (approx. 80°C) for 3-4 hours. - Monitor via TLC. addition->reflux workup 6. Aqueous Workup - Cool to RT. - Quench with water. - Extract with Ethyl Acetate (3x). reflux->workup purify 7. Purification - Dry organic layer (Na2SO4). - Concentrate via rotary evaporation. - Purify via flash column chromatography. workup->purify characterize 8. Characterization - Obtain GC-MS, ¹H NMR, ¹³C NMR to confirm structure and purity. purify->characterize end End: Pure Product characterize->end

Caption: Workflow for the laboratory synthesis of this compound.

Step-by-Step Synthesis Methodology

Materials:

  • 2-Mercaptoethanol (≥99%)

  • Sodium hydroxide (pellets, ≥98%)

  • Dibromomethane (≥99%)

  • Ethanol (anhydrous)

  • Ethyl acetate (reagent grade)

  • Silica gel (for column chromatography)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Thiolate Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium hydroxide (2.2 equivalents) in anhydrous ethanol with stirring.

  • Nucleophile Addition: Cool the solution in an ice bath. Slowly add 2-mercaptoethanol (2.1 equivalents) dropwise to the basic solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. This step ensures the complete formation of the sodium 2-mercaptoethanolate, the active nucleophile.

  • Alkylation: Dissolve dibromomethane (1.0 equivalent) in a small volume of anhydrous ethanol and add it to a dropping funnel. Add this solution dropwise to the stirred thiolate mixture over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 30°C using a water bath if necessary.

  • Reaction Drive: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude liquid via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Analytical Characterization

Trustworthiness Insight: Proper characterization is non-negotiable for a reference standard. Due to its polarity and relatively low volatility, direct analysis of this compound by Gas Chromatography (GC) can be challenging. Derivatization to its bis(trimethylsilyl) ether is a standard and highly effective technique to increase volatility and improve peak shape for GC-MS analysis.[2] For liquid-phase analysis, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a powerful technique.[2]

Protocol for GC-MS Analysis (via Silylation)
  • Sample Preparation: To 100 µL of a solution of this compound in a suitable solvent (e.g., acetonitrile) in a GC vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete conversion to the bis(trimethylsilyl) ether derivative.

  • GC-MS Injection: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

  • Instrumentation Parameters (Typical):

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

Chemical Reactivity and Stability

  • Oxidation: The thioether linkages are susceptible to oxidation. Mild oxidizing agents can convert them to sulfoxides, while stronger agents can yield the corresponding bis-sulfones. This is a critical consideration for storage and handling, as aerial oxidation can occur over time.

  • Hydroxyl Group Reactions: The two primary alcohol groups can undergo typical alcohol reactions, such as esterification with carboxylic acids or acylation with acid chlorides.

  • Stability: The compound is relatively stable under neutral and basic conditions. In strongly acidic conditions, the thioacetal linkage may be susceptible to hydrolysis, although it is generally more robust than an oxygen-based acetal. For long-term storage, it should be kept in a cool, dry place under an inert atmosphere.[3]

Applications in CWA Verification

The most critical application of this compound is as an analytical standard for verifying exposure to sesqui-mustard (1,2-Bis(2-chloroethylthio)ethane). Upon contact with water in the environment or in biological systems, sesqui-mustard hydrolyzes to form the stable, non-vesicant this compound.

Analytical laboratories, such as those designated by the Organisation for the Prohibition of Chemical Weapons (OPCW), use methods like LC-MS/MS to screen for this and other hydrolysis products. The presence of this compound serves as a definitive marker of the original presence of its parent CWA. The availability of a certified reference material is essential for method validation, calibration, and ensuring the accuracy and legal defensibility of these highly sensitive analyses.[2]

Safety and Handling

Authoritative Grounding: Based on the Safety Data Sheet (SDS) for CAS 44860-68-6, standard laboratory precautions are required.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

  • First Aid:

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94785, this compound. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to Bis(2-hydroxyethylthio)methane: Synthesis, Analysis, and Significance in Chemical Weapons Convention Verification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Bis(2-hydroxyethylthio)methane (CAS Number: 44860-68-6), a molecule of significant interest to researchers, scientists, and professionals in drug development and chemical defense. This document delves into its synthesis, analytical characterization, and its critical role as a biomarker for exposure to sulfur mustard chemical warfare agents, within the framework of the Chemical Weapons Convention (CWC).

Introduction: The Dual-Faceted Nature of a Key Analyte

This compound, also known by synonyms such as 2,2'-(Methylenebis(thio))bisethanol and 3,5-Dithiaheptane-1,7-diol, is an organosulfur compound with the molecular formula C₅H₁₂O₂S₂.[1] While it finds application as an intermediate in the photographic film industry, its primary significance in the scientific community stems from its role as a stable hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent.[2] Consequently, the detection and quantification of this molecule are paramount for the verification of the CWC, an international treaty prohibiting the use of chemical weapons. This guide will provide the foundational knowledge and practical methodologies essential for working with this important compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, synthesis, and analysis.

PropertyValueSource
CAS Number 44860-68-6[1]
Molecular Formula C₅H₁₂O₂S₂[1]
Molecular Weight 168.28 g/mol [1]
Appearance Liquid[1]
IUPAC Name 2-[[2-(2-hydroxyethyl)sulfanyl]methylsulfanyl]ethanol[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between 2-mercaptoethanol and a one-carbon electrophile, such as formaldehyde or dichloromethane, under basic conditions. This process hinges on the deprotonation of the thiol group of 2-mercaptoethanol to form a potent thiolate nucleophile.

Synthesis Workflow Overview

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants 2-Mercaptoethanol + Formaldehyde/Dichloromethane + Base (e.g., NaOH) Reaction Nucleophilic Substitution Reactants->Reaction Reaction Initiation Workup Neutralization & Extraction Reaction->Workup Quenching Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis using formaldehyde as the one-carbon source, which is often preferred due to its higher atom economy.

Materials:

  • 2-Mercaptoethanol (≥99%)

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reactant Charging: Add 2-mercaptoethanol (e.g., 0.2 mol) and deionized water to the flask.

  • Base Addition: Slowly add a solution of sodium hydroxide (e.g., 0.2 mol in water) to the flask while stirring and cooling in an ice bath to maintain a low temperature.

  • Formaldehyde Addition: Add formaldehyde solution (e.g., 0.1 mol) dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to keep the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR and mass spectrometry.

Analytical Methodologies for Detection and Quantification

The reliable detection of this compound is crucial for its role in CWC verification. Due to its polarity, direct analysis by gas chromatography (GC) is challenging. Therefore, derivatization to a more volatile and thermally stable compound is a standard practice.

Derivatization for GC-MS Analysis: Trimethylsilylation

The hydroxyl groups of this compound are readily converted to trimethylsilyl (TMS) ethers, creating a derivative that is amenable to GC-MS analysis.

Derivatization_Workflow Sample This compound (in appropriate solvent) Reaction Trimethylsilylation Sample->Reaction Reagent Silylating Reagent (e.g., BSTFA, MSTFA) Reagent->Reaction Product Bis(2-trimethylsiloxyethylthio)methane Reaction->Product GC-MS Analysis

Caption: Workflow for the trimethylsilylation of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If in solution, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add a suitable volume of anhydrous pyridine (e.g., 50 µL) to dissolve the analyte.

  • Silylation: Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table provides typical GC-MS parameters for the analysis of the bis-TMS derivative of this compound.

ParameterRecommended Setting
GC Column Non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Injection Mode Splitless
Injector Temperature 250°C
Oven Temperature Program Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Interface Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-400

Significance in Chemical Weapons Convention (CWC) Verification

The CWC is an arms control treaty that outlaws the production, stockpiling, and use of chemical weapons. The Organisation for the Prohibition of Chemical Weapons (OPCW) is the implementing body for the CWC and conducts inspections to verify compliance.

This compound as a Forensic Biomarker

Sulfur mustard is a potent vesicant (blistering agent) that readily hydrolyzes in the environment and in the body. This compound is a key and stable hydrolysis product.[2] Its presence in environmental or biomedical samples serves as a definitive forensic marker of sulfur mustard exposure.[3]

OPCW Verification Procedures

OPCW designated laboratories are equipped with advanced analytical instrumentation to detect and identify chemical warfare agents and their degradation products in various matrices.[4] The analytical methods employed, such as the GC-MS protocol described above, are crucial for off-site analysis of samples collected during inspections. The unambiguous identification of compounds like this compound provides irrefutable evidence of the presence of prohibited substances.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including this compound. While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.

General Precautions:

  • Work in a well-ventilated laboratory fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This compound is a molecule with significant implications for both industrial chemistry and international security. A thorough understanding of its synthesis, analytical chemistry, and its role as a key indicator of sulfur mustard exposure is essential for researchers in diverse fields. The protocols and information presented in this guide are intended to provide a solid foundation for the safe and effective handling and analysis of this important compound, thereby contributing to the advancement of scientific research and the upholding of international treaties such as the Chemical Weapons Convention.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94785, this compound. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (2016, May 26). Report of the Scientific Advisory Board at its Twenty-Third Session. SAB-23/WP.2. Retrieved from [Link]

  • Meier, U. C. (2014). Identification of Sulfur Mustard Hydrolysis Products by LC-UV-SPE NMR. CHIMIA International Journal for Chemistry, 68(3), 144-147.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Sulfur Mustard. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography-Tandem Mass Spectrometry Verification of Sulfur Mustard Exposure in Humans through the Conversion of Protein Adducts to Free Sulfur Mustard. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Proficiency Test: A Practical Approach Also for Interlaboratory Test on Detection and Identification of Pesticides in Environmental Matrices. Retrieved from [Link]

  • Meier, U. C., et al. (2013). Detection and identification of hydrolysis products of sulfur mustards at trace levels in environmental samples using liquid chromatography solid phase extraction combined with off-line nuclear magnetic resonance analysis.

Sources

"Bis(2-hydroxyethylthio)methane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(2-hydroxyethylthio)methane

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 44860-68-6), a unique organosulfur compound. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, spectroscopic characterization, and key applications. By synthesizing detailed protocols with insights into the underlying chemical principles, this guide serves as a critical resource for laboratory applications, from fundamental research to its specialized use as an analytical standard.

Introduction and Molecular Overview

This compound, also known by its synonym 3,5-Dithia-1,7-heptanediol, is a bifunctional molecule featuring two primary alcohol groups and a central dithioacetal linkage.[1][2] This structure imparts a unique combination of properties, including hydrophilicity from the hydroxyl groups and the distinct reactivity associated with thioethers. While it serves as a versatile chemical intermediate, its most prominent role is in the field of analytical chemistry, specifically as a primary hydrolysis product and reference standard for the verification of the Chemical Weapons Convention (CWC), related to sulfur-based chemical warfare agents like sesqui-mustard.[3] This guide will elucidate the essential technical details required for its synthesis, handling, and application in a research setting.

Physicochemical and Molecular Properties

The molecular structure and key identifiers of this compound are fundamental to its application. These properties are summarized in the table below. The presence of two hydroxyl groups makes the molecule more water-soluble than typical dithioacetals, a crucial feature for both its synthesis in aqueous media and its role as a hydrolysis product in environmental analysis.

PropertyValueSource
Molecular Formula C₅H₁₂O₂S₂[1][2]
Molecular Weight 168.28 g/mol [2]
CAS Number 44860-68-6[1]
IUPAC Name 2-[[2-hydroxyethyl)sulfanyl]methylsulfanyl]ethanol[1]
Synonyms 3,5-Dithia-1,7-heptanediol, 2,2'-(Methanediyldisulfanediyl)diethanol[1][2]
Appearance Colorless Oil / Liquid[1][2]
Density 1.255 g/cm³[2]
Boiling Point 357.2 °C at 760 mmHg[2]
Flash Point 173.7 °C[2]

Synthesis Protocol and Mechanistic Insight

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction of 2-mercaptoethanol with a one-carbon electrophile that can be displaced twice. The most common and efficient laboratory-scale synthesis involves the reaction of two equivalents of 2-mercaptoethanol with a methylene source, such as dichloromethane or formaldehyde, under basic conditions.

The protocol described below is based on the reaction with dichloromethane, facilitated by a phase transfer catalyst to enhance the reaction between the aqueous and organic phases.[2]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve NaOH in H₂O prep2 Add 2-mercaptoethanol dropwise under N₂ at 20°C prep1->prep2 prep3 Add CH₂Cl₂ and Phase Transfer Catalyst (e.g., Aliquat 336) prep2->prep3 react1 Stir mixture vigorously at 25°C for 24 hours prep3->react1 Initiate Reaction workup1 Add CH₂Cl₂ and separate layers react1->workup1 Reaction Complete workup2 Concentrate organic layer under reduced pressure workup1->workup2 purify1 Crude oil obtained workup2->purify1 purify2 Purify by silica gel column chromatography (Hexane/Ethyl Acetate) purify1->purify2 purify3 Obtain pure this compound (colorless oil) purify2->purify3

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 2-Mercaptoethanol (50 mmol, 3.91 g)

  • Sodium hydroxide (50 mmol, 2.00 g)

  • Dichloromethane (25 mmol, 2.13 g)

  • Phase Transfer Catalyst (e.g., Aliquat 336, 0.25 mmol, 0.10 g)

  • Deionized Water (4 mL)

  • Dichloromethane (for extraction)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Base Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium hydroxide in deionized water.

  • Thiolate Formation: Cool the solution to 20°C and add 2-mercaptoethanol dropwise. The sodium hydroxide deprotonates the thiol group of 2-mercaptoethanol to form the highly nucleophilic sodium 2-sulfanylethan-1-olate in situ. This step is crucial as the thiolate is the active nucleophile.

  • Reaction Setup: To the aqueous solution, add dichloromethane and the phase transfer catalyst. The catalyst is essential for transporting the thiolate anion from the aqueous phase to the organic phase where it can react with the dichloromethane.

  • Reaction Execution: Stir the biphasic mixture vigorously at 25°C for 24 hours. The reaction proceeds via a double nucleophilic substitution (Sₙ2), where two equivalents of the thiolate displace the two chloride atoms from the dichloromethane molecule.

  • Work-up: After 24 hours, add 10 mL of dichloromethane to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains the product.

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product as a colorless oil.[2]

  • Purification: Purify the crude oil using silica gel column chromatography. A gradient elution starting with a 1:1 mixture of n-hexane/ethyl acetate is effective for separating the product from unreacted starting materials and byproducts.[2] The final product is obtained as a pure, colorless oil.

Structural Elucidation and Spectroscopic Analysis

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST database.[4] For analytical purposes, especially in complex matrices, gas chromatography-mass spectrometry (GC-MS) is often employed. To improve volatility for GC analysis, the compound is frequently derivatized to its silylated form, Bis(2-trimethylsiloxyethylthio)methane.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

    • A triplet corresponding to the two equivalent methylene groups adjacent to the hydroxyl groups (-CH₂OH) at approximately 3.7 ppm.

    • A triplet for the two equivalent methylene groups adjacent to the sulfur atoms (-S-CH₂-) at approximately 2.8 ppm.

    • A singlet for the central methylene bridge (-S-CH₂-S-) at approximately 3.8 ppm.

    • A broad singlet for the two hydroxyl protons (-OH), the chemical shift of which would be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display three distinct signals.

    • A signal for the two equivalent carbons of the hydroxymethyl groups (-CH₂OH) around 60-65 ppm.

    • A signal for the two equivalent carbons adjacent to the sulfur atoms (-S-CH₂-) around 35-40 ppm.

    • A signal for the central methylene carbon (-S-CH₂-S-) around 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional groups.

  • C-H stretching vibrations for the sp³ hybridized carbons in the 2850-3000 cm⁻¹ region.

  • A C-O stretching vibration around 1050 cm⁻¹.

  • C-S stretching vibrations, which are typically weak, would appear in the fingerprint region (600-800 cm⁻¹).

Applications in Research and Development

Primary Role as an Analytical Standard

The most critical application of this compound is as a certified reference material for the verification of the Chemical Weapons Convention. It is a known hydrolysis product of sesqui-mustard gas.[3] Its detection and quantification in environmental samples (e.g., soil, water) are key indicators for confirming the use of such chemical agents. The development of sensitive analytical methods, often using LC-MS or GC-MS, relies on having a pure, well-characterized standard of this compound for method validation and calibration.[3]

Chemical Intermediate

As a commercially produced chemical, this compound is used as an intermediate in various manufacturing processes, including the production of photographic film and other chemicals.[1] Its bifunctional nature, with two primary alcohols, allows it to be used as a building block in polymerization reactions or for the synthesis of more complex molecules. The thioether linkages can also be selectively oxidized to sulfoxides or sulfones to further modify the molecule's properties.

Potential in Medicinal Chemistry and Drug Development

While there are no widespread reports of this compound being a direct pharmaceutical intermediate, its structural motifs are of interest in drug design.

  • Thioether Linkages: Thioethers are present in numerous pharmaceutical compounds and can influence a molecule's metabolic stability and binding properties.

  • Bifunctional Spacer: The C₇ backbone with terminal hydroxyl groups makes it a candidate as a flexible linker for creating bivalent ligands or for conjugating molecules to surfaces or larger biomolecules.

  • Precursor to Biologically Active Scaffolds: The terminal alcohols can be readily oxidized to aldehydes or carboxylic acids, or converted to other functional groups, making it a versatile starting material for the synthesis of novel heterocyclic or acyclic compounds with potential biological activity.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on its functional groups and data from structurally similar compounds.

Hazard Assessment:

  • Eye Irritation: Alcohols and thioethers can be irritating to the eyes.

  • Skin Contact: Prolonged contact may cause skin irritation.

  • Inhalation: While it has a high boiling point, heating the substance may produce vapors. Inhalation should be avoided.

  • Ingestion: Assumed to be harmful if swallowed.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber) when handling the compound.

  • Ventilation: Handle in a well-ventilated laboratory or inside a chemical fume hood, especially when heating or transferring large quantities.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, as thioethers can be oxidized.

Conclusion

This compound is a molecule of significant utility, bridging the gap between industrial chemical synthesis and high-stakes analytical verification. Its straightforward synthesis and unique bifunctional structure make it a valuable compound for researchers. While its direct role in drug development is not yet established, its importance as a high-purity analytical standard is undeniable. This guide provides the foundational knowledge for scientists to confidently and safely utilize this compound in their research endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemBK. 3,5-Dithioheptane-1,7-diol. [Link]

  • PubChem. Bis(2-trimethylsiloxyethylthio)methane. National Center for Biotechnology Information. [Link]

  • ChemBK. 3,5-Dithioheptane-1,7-diol. [Link]

  • Cole-Parmer. Material Safety Data Sheet - bis(Methylthio)methane, 99+%. [Link]

  • ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

  • NIST. Ethanol, 2,2'-[methylenebis(thio)]bis-. NIST Chemistry WebBook. [Link]

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The Definitive Guide to Bis(2-hydroxyethylthio)methane: Synonyms, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis(2-hydroxyethylthio)methane, a molecule of significant interest in both industrial chemistry and forensic analysis. While not a therapeutic agent itself, its role as a key degradation product of certain chemical warfare agents makes its accurate identification and quantification critical for verification and defense research. This document delves into its chemical identity, properties, synthesis, and the state-of-the-art analytical techniques used for its detection and characterization.

Chemical Identity and Nomenclature: A Comprehensive List of Synonyms

This compound is known by a variety of names in chemical literature and databases. Understanding these synonyms is crucial for conducting thorough literature searches and for clear communication in a research setting. The compound is systematically named and cataloged under several identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[[2-(2-hydroxyethoxy)ethyl]sulfanyl]ethanol . However, a multitude of other names and identifiers are commonly used.

Table 1: Synonyms and Identifiers for this compound

Type Identifier Source
Common Name This compoundPubChem[1]
Systematic Name 2,2'-(Methylenedithio)diethanol
3,5-Dithia-1,7-heptanediolPubChem[1]
Ethanol, 2,2'-[methylenebis(thio)]bis-PubChem[1]
CAS Number 44860-68-6PubChem[1]
PubChem CID 94785PubChem[1]
DTXSID DTXSID0044945PubChem[1]
EC Number 256-166-1PubChem[1]
Other Synonyms 2,2'-(Methanediyldisulfanediyl)diethanolPubChem[1]
2-(2-Hydroxy-ethylsulfanylmethylsulfanyl)-ethanolPubChem[1]
NSC-2875PubChem[1]
NSC-409772PubChem[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and for predicting its environmental fate.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C5H12O2S2PubChem[1]
Molecular Weight 168.27 g/mol BenchChem[2]
Appearance LiquidPubChem[1]
IUPAC Name 2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanolPubChem[1]
InChI InChI=1S/C5H12O2S2/c6-1-3-8-5-9-4-2-7/h6-7H,1-5H2PubChem[1]
InChIKey GAECBAMNQFGJIM-UHFFFAOYSA-NPubChem[1]
SMILES C(CSCSCCO)OPubChem[1]
Kovats Retention Index 1574 (semi-standard non-polar)PubChem[1]

Synthesis and Industrial Relevance

This compound is primarily utilized as an intermediate in the chemical industry, particularly in the manufacturing of photographic films, paper, and plates.[1] While detailed proprietary synthesis methods are often not disclosed, a general synthetic approach can be inferred from fundamental organic chemistry principles. A plausible laboratory-scale synthesis involves the reaction of 2-mercaptoethanol with a suitable one-carbon electrophile, such as formaldehyde or dichloromethane, under basic conditions.

The causality behind this experimental choice lies in the nucleophilicity of the thiol group of 2-mercaptoethanol, which readily attacks the electrophilic carbon of the methylene source. The use of a base is critical to deprotonate the thiol, forming the more nucleophilic thiolate anion, thus driving the reaction to completion.

Diagram 1: Plausible Synthesis Pathway for this compound

G reagent1 2-Mercaptoethanol (2 eq.) reaction Nucleophilic Addition reagent1->reaction reagent2 Formaldehyde (CH2O) reagent2->reaction base Base (e.g., NaOH) base->reaction Deprotonation product This compound reaction->product

Caption: A generalized synthetic route to this compound.

Analytical Methodologies: A Cornerstone of Chemical Verification

The primary significance of this compound in the scientific community, particularly for the target audience of this guide, stems from its role as a hydrolysis product of the chemical warfare agent sesqui-mustard.[2] Its unambiguous detection is a key component of verification activities under the Chemical Weapons Convention (CWC).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. However, the two hydroxyl groups in this compound make it relatively polar and non-volatile, which can lead to poor chromatographic peak shape and thermal degradation in the GC inlet.

To overcome these challenges, a crucial and self-validating step of derivatization is employed. The hydroxyl groups are converted to less polar and more volatile functional groups, most commonly trimethylsilyl (TMS) ethers.[2] This is typically achieved by reacting the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The rationale for this choice is twofold:

  • Increased Volatility: The TMS ethers have a significantly higher vapor pressure than the corresponding alcohols, allowing them to be readily analyzed by GC.

  • Improved Thermal Stability: The derivatization protects the hydroxyl groups from thermal degradation at the high temperatures used in the GC inlet and column.

A self-validating GC-MS protocol for this compound would include the use of an internal standard to ensure accurate quantification and quality control checks to monitor instrument performance.

Diagram 2: Experimental Workflow for GC-MS Analysis of this compound

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Aqueous Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization with BSTFA (Formation of TMS ethers) extraction->derivatization gc Gas Chromatography (Separation) derivatization->gc ms Mass Spectrometry (Detection and Identification) gc->ms data_analysis Data Processing and Library Matching ms->data_analysis quantification Quantification using Internal Standard data_analysis->quantification

Caption: A typical workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound in its native form, without derivatization, High-Performance Liquid Chromatography (HPLC) is a suitable alternative. HPLC is particularly useful for analyzing polar, non-volatile, and thermally labile compounds. A reversed-phase HPLC method can be developed to separate this compound from other hydrolysis products of chemical warfare agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for definitive identification.

Biological Activity and Toxicity

Currently, there is limited publicly available information specifically on the toxicology of this compound. However, as with any chemical, it should be handled with appropriate care in a laboratory setting, using personal protective equipment. Researchers should consult the material safety data sheet (MSDS) from the supplier for the most up-to-date safety and handling information. Given its structural similarity to other thioethers and diols, potential routes of metabolism could involve oxidation of the sulfur atoms and conjugation of the hydroxyl groups.

Applications in Drug Development and Research

While this compound is not used as a drug, its importance to the drug development and research community lies in the following areas:

  • Development of Diagnostic and Decontamination Technologies: As a stable marker for the presence of certain chemical warfare agents, it serves as a critical analyte for the development of sensitive and selective detection methods. This is vital for both military and civilian preparedness.

  • Forensic Analysis: In the event of the use of a chemical weapon, the detection of this compound in environmental or biological samples can provide crucial evidence.

  • Antidote and Therapeutic Research: Understanding the degradation pathways of chemical warfare agents, including the formation of this compound, is important for the development of effective medical countermeasures and therapies.

Conclusion

This compound, while a seemingly simple molecule, holds significant importance in the fields of industrial chemistry and chemical defense. Its numerous synonyms and identifiers necessitate a clear and comprehensive resource for researchers. The analytical methodologies for its detection, particularly GC-MS with derivatization, are well-established and provide the reliability needed for verification purposes. As research into chemical threat detection and countermeasures continues, a thorough understanding of this key degradation product will remain essential for the scientific community.

References

  • ResearchGate. HPLC analysis was used to quantify unreacted BHET and its hydrolysis... Available at: [Link]

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The Formation of Cyclic Dithioacetals: A Mechanistic Guide to the Reaction of Bis(2-hydroxyethylthio)methane with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between bis(2-hydroxyethylthio)methane and aldehydes represents a cornerstone transformation in synthetic organic chemistry, primarily for the formation of cyclic dithioacetals. This guide provides a comprehensive exploration of the underlying reaction mechanism, offering field-proven insights into experimental choices and protocol design. By delving into the acid-catalyzed pathway, including the formation of critical hemithioacetal and thionium ion intermediates, this document equips researchers with the foundational knowledge required for the successful application and optimization of this versatile reaction. Detailed experimental protocols, troubleshooting advice, and a survey of its applications in drug development underscore the practical utility of this chemical process.

Introduction: The Significance of Thioacetalization

In the landscape of organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Aldehydes, with their electrophilic carbonyl carbon, are highly reactive and often require temporary masking. The formation of thioacetals, the sulfur analogs of acetals, is a robust method for protecting aldehydes.[1][2] The reaction of a dithiol, such as this compound, with an aldehyde yields a cyclic dithioacetal, a structure that is notably stable under both acidic and basic conditions.[3][4]

This compound (C₅H₁₂O₂S₂) is a unique dithiol that, upon reaction with an aldehyde, forms a seven-membered heterocyclic ring system containing two sulfur atoms and one oxygen atom (a dithiaoxocane derivative).[5] This transformation is not only pivotal for carbonyl protection but also serves as a key step in multi-step syntheses, including applications in the development of novel pharmaceutical agents. Understanding the nuances of its reaction mechanism is paramount for controlling reaction outcomes and achieving desired synthetic targets.

The Core Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a cyclic dithioacetal from this compound and an aldehyde is not a spontaneous process. It requires the presence of an acid catalyst, which can be either a Brønsted acid (e.g., H₃PW₁₂O₄₀, HCl) or a Lewis acid (e.g., BF₃, ZnCl₂), to activate the carbonyl group.[6][7][8] The generally accepted mechanism proceeds through a series of reversible nucleophilic addition and dehydration steps.[9]

Step 1: Activation of the Aldehyde The reaction initiates with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9][10]

Step 2: Formation of the Hemithioacetal Intermediate One of the nucleophilic sulfur atoms of this compound attacks the activated carbonyl carbon.[11] This leads to the formation of a hemithioacetal intermediate, which is the sulfur equivalent of a hemiacetal.[1]

Step 3: Formation of the Thionium Ion The hydroxyl group of the hemithioacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).[12] The subsequent elimination of a water molecule generates a highly reactive and resonance-stabilized thionium ion intermediate.[12][13] This step is often the rate-determining step of the overall reaction.

Step 4: Intramolecular Cyclization and Deprotonation The second thiol group within the same molecule then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the thionium ion. This attack results in the formation of the seven-membered ring. The final step is the deprotonation of the sulfonium ion by a base (such as the conjugate base of the acid catalyst or the solvent) to yield the neutral cyclic dithioacetal product and regenerate the acid catalyst.[12]

Visualizing the Mechanism

Thioacetalization Mechanism cluster_0 Activation cluster_1 Hemithioacetal Formation cluster_2 Thionium Ion Formation cluster_3 Cyclization & Product Formation Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde + H+ H_plus H+ Hemithioacetal Hemithioacetal Intermediate Activated_Aldehyde->Hemithioacetal + Dithiol Activated_Aldehyde->Hemithioacetal Thionium Thionium Ion Hemithioacetal->Thionium - H2O Product Cyclic Dithioacetal Thionium->Product Intramolecular Attack H2O H2O H_plus_regen H+ Product->H_plus_regen - H+ (Catalyst Regen.)

Caption: Acid-catalyzed mechanism for cyclic dithioacetal formation.

Experimental Protocol: Synthesis of 2-Phenyl-1,3,6-dithiaoxocane

This protocol provides a representative method for the reaction of this compound with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Tungstophosphoric acid (H₃PW₁₂O₄₀) (0.02 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add anhydrous toluene (50 mL).

  • Reagent Addition: Add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of tungstophosphoric acid (0.02 mmol).[6]

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst.[9]

  • Extraction: Wash the organic layer with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-phenyl-1,3,6-dithiaoxocane.

Experimental Workflow Visualization

Experimental_Workflow start Start setup 1. Assemble Flask with Dean-Stark Trap start->setup reagents 2. Add Toluene, Reactants, and Acid Catalyst setup->reagents reflux 3. Heat to Reflux (Monitor H2O collection) reagents->reflux cool 4. Cool to Room Temperature reflux->cool quench 5. Quench with NaHCO3(aq) cool->quench extract 6. Wash with Brine quench->extract dry 7. Dry with MgSO4 & Filter extract->dry concentrate 8. Concentrate via Rotary Evaporation dry->concentrate purify 9. Purify Product (e.g., Chromatography) concentrate->purify end End purify->end

Caption: Step-by-step workflow for dithioacetal synthesis.

Causality, Optimization, and Troubleshooting

ParameterRationale & Expert InsightsPotential IssuesTroubleshooting
Catalyst Choice Brønsted acids like H₃PW₁₂O₄₀ are effective and often used in catalytic amounts.[6] Lewis acids like BF₃ etherate are also common but can be more sensitive to moisture.[8] The choice depends on substrate compatibility and desired reaction kinetics.Incomplete reaction; side product formation.Screen different acid catalysts (e.g., p-TsOH, Amberlyst-15). Adjust catalyst loading.
Solvent & Water Removal The reaction produces water, which can shift the equilibrium back to the starting materials. Using a non-polar solvent like toluene with a Dean-Stark trap effectively removes water, driving the reaction to completion.[3]Stalled reaction.Ensure the solvent is anhydrous. Check for leaks in the Dean-Stark setup. Molecular sieves can be added as an alternative or supplement.
Temperature Refluxing temperature is generally required to facilitate both the reaction rate and the azeotropic removal of water.Thermal decomposition of sensitive substrates.For sensitive aldehydes, consider running the reaction at a lower temperature with a more potent catalyst or under vacuum to remove water.
Stoichiometry Using a 1:1 molar ratio of the dithiol and aldehyde is standard. A slight excess of the dithiol may be used to ensure complete consumption of a valuable aldehyde.Unreacted starting material.Verify the purity and accurate measurement of reagents.

Applications in Drug Development and Research

The formation of dithioacetals is more than just a protective strategy. The resulting 1,3-dithiane (a six-membered ring analog) functionality is a key player in "umpolung" or polarity inversion chemistry.[7] While this compound forms a larger ring, the core principle of the dithioacetal group's utility remains. The protons on the carbon between the two sulfur atoms are rendered acidic and can be removed by a strong base like n-butyllithium.[14] This generates a nucleophilic carbanion, which can then be used to form new carbon-carbon bonds—a powerful tool in building the complex carbon skeletons of natural products and pharmaceutical compounds.[15]

Furthermore, the stability of the dithioacetal group allows it to be carried through multiple synthetic steps before being deprotected back to the carbonyl group, often under specific conditions using reagents like mercury(II) salts or oxidizing agents.[14] This orthogonality is highly valued in complex, multi-step syntheses common in drug discovery.

Conclusion

The acid-catalyzed reaction of this compound with aldehydes provides a reliable and efficient route to cyclic dithioacetals. A thorough understanding of the multi-step mechanism, centered on the formation of hemithioacetal and thionium ion intermediates, is crucial for any researcher in the field. This knowledge, coupled with carefully designed experimental protocols that control factors like catalysis and water removal, enables the successful synthesis of these valuable chemical entities. The dual role of the resulting dithioacetal as both a robust protecting group and a precursor for C-C bond formation ensures its continued importance in the sophisticated art of organic synthesis and drug development.

References

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The Dithioacetal: From Obscure Discovery to a Cornerstone of Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of organic chemistry, the dithioacetal functional group stands as a testament to the transformative power of synthetic methodology. Initially encountered as a mere chemical curiosity, this sulfur-containing analogue of an acetal has evolved into an indispensable tool for synthetic chemists. Its unique stability, coupled with the remarkable ability to invert the polarity of a carbonyl carbon—a concept known as "umpolung"—has paved the way for the construction of complex molecular architectures, from life-saving pharmaceuticals to intricate natural products. This guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of dithioacetals, offering both foundational knowledge and practical insights for the modern researcher.

I. A Serendipitous Discovery: The Early History of Dithioacetals

The story of dithioacetals begins not with a targeted synthesis, but as a byproduct of early investigations into the odorous world of organosulfur compounds. In the late 19th century, German chemists Eugen Baumann and E. Fromm were engrossed in the study of thioketones and related substances. Their work, notably a paper published in 1889, described the reaction of acetone with hydrogen sulfide, leading to the formation of trithioacetone.[1] While their primary focus was on the intensely foul-smelling thioketones, their experiments inadvertently laid the groundwork for the synthesis of dithioacetals, which are formed through the condensation of thiols with carbonyl compounds.[2][3]

These early encounters with dithioacetals, however, did not immediately reveal their profound synthetic potential. For several decades, they remained largely a niche area of study, overshadowed by their more oxygenated cousins, the acetals. The true awakening of the dithioacetal's role in organic synthesis would have to wait for a conceptual revolution in the mid-20th century.

II. The Umpolung Revolution: Corey and Seebach's Paradigm Shift

The turning point in the history of dithioacetals arrived in 1965 with the seminal work of Elias J. Corey and Dieter Seebach.[4] Their research introduced the concept of "umpolung," or the reversal of polarity, of the carbonyl group.[5] Typically, the carbonyl carbon is electrophilic, readily attacked by nucleophiles. Corey and Seebach demonstrated that by converting an aldehyde into a cyclic dithioacetal, specifically a 1,3-dithiane, the proton on the dithioacetal carbon could be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[3][6]

This lithiated dithiane species, often referred to as an acyl anion equivalent, could then react with a wide range of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds.[4] Subsequent hydrolysis of the dithioacetal moiety regenerates the carbonyl group, effectively achieving the net result of a nucleophilic acylation. This groundbreaking strategy, now famously known as the Corey-Seebach reaction , fundamentally changed the landscape of organic synthesis, providing a powerful new tool for carbon-carbon bond formation.[4]

Corey_Seebach_Reaction Aldehyde Aldehyde (R-CHO) Dithiane 1,3-Dithiane Aldehyde->Dithiane 1,3-Propanedithiol, H+ Lithiated_Dithiane Lithiated Dithiane (Acyl Anion Equivalent) Dithiane->Lithiated_Dithiane n-BuLi Alkylated_Dithiane Alkylated Dithiane Lithiated_Dithiane->Alkylated_Dithiane Electrophile (R'-X) Ketone Ketone (R-CO-R') Alkylated_Dithiane->Ketone Hydrolysis (e.g., HgCl2, H2O)

Caption: The Corey-Seebach Reaction Workflow.

III. The Art of Synthesis: Formation of Dithioacetals

The preparation of dithioacetals is most commonly achieved through the acid-catalyzed condensation of a carbonyl compound with two equivalents of a thiol or one equivalent of a dithiol.[3] This reaction proceeds via the formation of a hemithioacetal intermediate.[3] A wide variety of catalysts and reaction conditions have been developed to facilitate this transformation, each with its own advantages and limitations.

A. Catalytic Systems for Dithioacetalization

The choice of catalyst is crucial for achieving high yields and chemoselectivity in dithioacetal synthesis. Both Brønsted and Lewis acids are effective promoters of this reaction.[3]

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Tungstophosphoric acid[7]Readily available, inexpensive.Can be harsh for sensitive substrates, may require elevated temperatures.
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), Hafnium triflate[8]Mild reaction conditions, high yields.Can be moisture-sensitive, some are toxic or expensive.
Solid-Supported Catalysts POCl₃-Montmorillonite,[4] Perchloric acid on silica gel[7]Easy to handle and separate from the reaction mixture, recyclable.May have lower activity than homogeneous catalysts.
Other Iodine,[8] Lithium bromide[8]Mild conditions, high chemoselectivity.Substrate-dependent efficacy.
B. Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiolane

This protocol provides a general procedure for the synthesis of a cyclic dithioacetal from an aldehyde and a dithiol using a Brønsted acid catalyst.

Materials:

  • Benzaldehyde

  • 1,2-Ethanedithiol

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a Dean-Stark trap and condenser

  • Magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add benzaldehyde (5.0 g, 47.1 mmol), 1,2-ethanedithiol (4.9 g, 52.0 mmol), and p-toluenesulfonic acid monohydrate (0.1 g, 0.5 mmol) in 50 mL of toluene.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-1,3-dithiolane as a colorless oil.

Dithioacetal_Formation_Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Hemithioacetal Formation cluster_2 Step 3: Water Elimination cluster_3 Step 4: Dithioacetal Formation Carbonyl Carbonyl (R-CO-R') Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl H+ Hemithioacetal Hemithioacetal Protonated_Carbonyl->Hemithioacetal + Thiol Thiol1 Thiol (R''-SH) Protonated_Hemithioacetal Protonated Hemithioacetal Hemithioacetal->Protonated_Hemithioacetal H+ Thionium_Ion Thionium Ion Protonated_Hemithioacetal->Thionium_Ion - H2O Dithioacetal Dithioacetal Thionium_Ion->Dithioacetal + Thiol Thiol2 Thiol (R''-SH)

Caption: Mechanism of Acid-Catalyzed Dithioacetal Formation.

IV. Unmasking the Carbonyl: Deprotection of Dithioacetals

The stability of dithioacetals, which makes them excellent protecting groups, also presents a challenge when the carbonyl functionality needs to be regenerated.[2][9] Harsh conditions are often required for their cleavage, and a variety of methods have been developed to address this, broadly categorized into metal-mediated, oxidative, and alkylative approaches.[2]

A. Comparative Overview of Deprotection Methods
MethodReagentsAdvantagesDisadvantages
Metal-Mediated HgCl₂/CaCO₃, AgNO₃, CuCl₂Generally effective and reliable.Use of toxic heavy metals, stoichiometric amounts often required.
Oxidative N-Bromosuccinimide (NBS), [Bis(trifluoroacetoxy)iodo]benzene (PIFA), Dess-Martin periodinane[10]Metal-free, mild conditions for some substrates.Can be sensitive to other functional groups, potential for over-oxidation.
Alkylative Methyl iodide (MeI)Effective for certain substrates.Requires subsequent hydrolysis, MeI is toxic.
Miscellaneous TMSCl/NaI,[10] Electrochemical methods[11]Mild, metal-free alternatives.Substrate-dependent, may require specific equipment.
B. Experimental Protocol: Deprotection of 2-Phenyl-1,3-dithiolane

This protocol describes a common method for the deprotection of a dithioacetal using a mercury(II) salt. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions.

Materials:

  • 2-Phenyl-1,3-dithiolane

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-phenyl-1,3-dithiolane (1.0 g, 5.5 mmol) in a mixture of acetonitrile (20 mL) and water (5 mL).

  • Add mercury(II) chloride (3.0 g, 11.0 mmol) and calcium carbonate (1.1 g, 11.0 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic precipitate.

  • Wash the filter cake with dichloromethane (2 x 20 mL).

  • Transfer the combined filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford benzaldehyde.

V. Modern Applications: Dithioacetals in Action

The utility of dithioacetals extends far beyond their role as simple protecting groups. Their unique reactivity has been harnessed in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.

A. Natural Product Synthesis

The Corey-Seebach reaction and related dithiane-based methodologies have been instrumental in the total synthesis of numerous natural products. The ability to form carbon-carbon bonds with umpolung reactivity allows for the construction of challenging structural motifs that would be difficult to access through conventional methods. For example, dithioacetal chemistry has been employed in the synthesis of complex polyketide natural products, where the iterative formation of carbon-carbon bonds is a key strategic element.

B. Drug Discovery and Development

In the realm of drug discovery, dithioacetals have found applications as key intermediates in the synthesis of active pharmaceutical ingredients. Furthermore, the dithioacetal moiety itself can be incorporated into drug candidates. A notable example is the use of methylene thioacetals as stable, non-reducible surrogates for disulfide bonds in peptide therapeutics.[12] This modification can enhance the in vivo stability of peptide drugs without compromising their biological activity.[12]

VI. Conclusion

From its humble and somewhat odorous beginnings, the dithioacetal has risen to a position of prominence in the synthetic chemist's toolbox. The conceptual breakthrough of umpolung, pioneered by Corey and Seebach, unlocked the true potential of this functional group, transforming it from a mere curiosity into a powerful instrument for molecular construction. The continued development of novel methods for both the formation and cleavage of dithioacetals, coupled with their expanding applications in complex molecule synthesis, ensures that this versatile functional group will remain a cornerstone of organic chemistry for years to come. The journey of the dithioacetal serves as a powerful reminder that even the most seemingly insignificant discoveries can, with ingenuity and a shift in perspective, revolutionize a scientific discipline.

References

  • Developments in the deprotection of thioacetals. Journal of Sulfur Chemistry, 26(4-5), 411-427. [Link][2][9]

  • Provot, O., Yao, Y., Zhao, G., Hamze, A., & Alami, M. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]

  • Thioacetal. In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Developments in the deprotection of thioacetals. Journal of Sulfur Chemistry, 26(4-5), 411-427. [Link]

  • A RAPID AND EFFICIENT METHOD OF THIOACETALIZATION OF CARBONYL COMPOUNDS CATALYSED BY POCl3-MONTMORILLNITE. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(11), 2555-2559. [Link]

  • Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. ACS Omega, 7(8), 6566-6581. [Link]

  • Developments in the deprotection of thioacetals. Scilit. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Abe, Y., Yamada, T., Yamamoto, T., Esaka, Y., Ikawa, T., & Sajiki, H. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470. [Link]

  • Recent developments in the greener approaches for the dithioacetalization of carbonyl compounds. Journal of Sulfur Chemistry, 42(4), 454-484. [Link]

  • Developments in the Deprotection of Thioacetals. ResearchGate. [Link]

  • Provot, O., Yao, Y., Zhao, G., Hamze, A., & Alami, M. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]

  • Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic Chemistry Portal. [Link]

  • Visible-light promoted dithioacetalization of aldehydes with thiols under aerobic and photocatalyst-free conditions. Green Chemistry, 22(10), 3126-3130. [Link]

  • Recent developments of ketene dithioacetal chemistry. Semantic Scholar. [Link]

  • Ketene dithioacetals in Organic Synthesis. ResearchGate. [Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 295. [Link]

  • Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry, 12, 1445775. [Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI. [Link]

  • Direct Synthesis of Unsymmetrical Dithioacetals. Chemistry – A European Journal, 27(16), 4859-4863. [Link]

  • New synthetic applications of the dithioacetal functionality. Accounts of Chemical Research, 18(1), 16-23. [Link]

  • Dithioacetal Exchange: A New Reversible Reaction for Dynamic Combinatorial Chemistry. CONICET. [Link]

  • Regioselective synthesis of novel ketene dithioacetals. Semantic Scholar. [Link]

  • Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters, 10(2), 187-196. [Link]

  • Chloral hydrate. In Wikipedia. Retrieved January 10, 2026, from [Link]

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  • Other drugs containing thioethers. ResearchGate. [Link]

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"Bis(2-hydroxyethylthio)methane" material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for Bis(2-hydroxyethylthio)methane

Introduction: A Profile of this compound

This compound, with the CAS Registry Number 44860-68-6, is an organosulfur compound characterized by a methylene bridge connecting two 2-hydroxyethylthio groups.[1][2] While its industrial applications include use as a chemical intermediate, particularly in the manufacturing of photographic materials, it holds significant importance within the scientific research community.[1] Notably, this dithioalkanediol serves as a primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog.[3] This role makes it a critical reference standard in the development and validation of analytical methods that support the verification provisions of the Chemical Weapons Convention (CWC).[3]

Given its specialized application and the general principle of prudent laboratory practice, a thorough understanding of its material safety profile is paramount for researchers, chemists, and drug development professionals. This guide provides a comprehensive, technically-grounded overview of the safety, handling, and toxicological considerations for this compound, moving beyond a standard MSDS to offer causal explanations and field-proven insights for its safe utilization in a laboratory setting.

Section 1: Chemical & Physical Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling and use. These properties dictate storage requirements, predict its behavior in various experimental conditions, and inform risk assessments.

Core Identification
PropertyValueSource
IUPAC Name 2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol[1]
Synonyms 2,2'-(Methylenebis(thio))bisethanol; 3,5-Dithiaheptane-1,7-diol[2]
CAS Number 44860-68-6[1][2]
Molecular Formula C₅H₁₂O₂S₂[1][2]
Molecular Weight 168.28 g/mol [1][2]
Physical Form Liquid[1]
Molecular Structure

The structure of this compound features two primary alcohol functional groups and two thioether linkages, which are key to its chemical reactivity and physical properties. The presence of hydroxyl groups suggests potential for hydrogen bonding, influencing its solubility and boiling point.

Caption: 2D structure of this compound.

Section 2: Toxicological Profile & Hazard Assessment

A critical aspect of the safety assessment for this compound is the notable absence of comprehensive toxicological data in publicly accessible databases.[4] There are no readily available studies on its acute oral, dermal, or inhalation toxicity, nor on its potential for carcinogenicity, mutagenicity, or reproductive toxicity.[4] This data gap is not uncommon for specialized research chemicals.

Core Principle of Prudent Practice: In the absence of specific toxicity data, a chemical must be handled as if it were potentially hazardous. The precautionary principle should be rigorously applied, mandating the use of comprehensive engineering controls and personal protective equipment to minimize any potential for exposure.

While direct hazards are uncharacterized, an analysis of analogous structures containing thioether and alcohol functionalities suggests potential for:

  • Eye and Skin Irritation: Many organosulfur compounds and alcohols can cause irritation upon contact.

  • Harmful if Swallowed or Inhaled: Without data to the contrary, ingestion and inhalation should be considered potentially harmful routes of exposure.

It is imperative to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5]

Section 3: Safe Laboratory Handling & Experimental Workflow

A self-validating system of protocols is essential to ensure safety when working with chemicals of unknown toxicity. The following workflow is designed to minimize exposure at every stage.

Mandatory Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A laboratory coat must be worn and kept fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.

Experimental Workflow Diagram

This workflow outlines the critical safety checkpoints from procurement to disposal.

HandlingWorkflow cluster_prep Preparation & Setup cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Experiment & Disposal A 1. Review MSDS & Assess Risks B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Verify Fume Hood Functionality B->C D 4. Retrieve Chemical from Storage C->D E 5. Weigh/Measure Required Amount D->E F 6. Perform Experiment/ Add to Reaction E->F G 7. Quench/Neutralize Reaction (if needed) F->G H 8. Dispose of Waste in Labeled Hazardous Waste Container G->H I 9. Decontaminate Glassware & Work Area H->I J 10. Doff PPE & Wash Hands Thoroughly I->J

Caption: Safe handling workflow for chemicals with unknown toxicity.

Section 4: Emergency & First Aid Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation develops or persists, seek medical attention.

  • If Inhaled: Move the victim to fresh air immediately.[5] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk to drink.[6][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and protect personnel.

SpillResponse start Spill Occurs q1 Is the spill large or are you alone? start->q1 evacuate Evacuate Area Alert Others Call Emergency Response q1->evacuate Yes q2 Do you have the correct PPE and spill kit? q1->q2 No q2->evacuate No contain Contain Spill with Absorbent Material (e.g., vermiculite, sand) q2->contain Yes cleanup Collect Absorbed Material using non-sparking tools into a sealed waste container contain->cleanup decon Decontaminate Area Ventilate Space cleanup->decon end Dispose of as Hazardous Waste decon->end

Caption: Decision tree for responding to a chemical spill.

Section 5: Storage, Stability & Disposal

Handling and Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations. Based on guidelines for analogous thioether compounds, the following conditions are recommended:

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8][9] Thioethers can be oxidized to sulfoxides and sulfones, which can be an exothermic and potentially vigorous reaction.

  • Containers: Keep in suitable, closed containers for storage and disposal.[8]

Disposal Considerations

Chemical waste must be handled as hazardous.

  • Waste Disposal Methods: Disposal must be conducted in accordance with all local, regional, and national hazardous waste regulations.[8] Do not dispose of the material down the drain.

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste. Do not pressurize, cut, weld, or expose empty containers to heat or ignition sources.[6]

References

  • This compound | C5H12O2S2 | CID 94785 - PubChem. National Institutes of Health. [Link]

  • Chemical Properties of Bis(2-trimethylsiloxyethylthio)methane. Cheméo. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • BIS (2-CHLOROETHOXY) METHANE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - bis(Methylthio)methane, 99+%. Cole-Parmer. [Link]

  • Ethanol, 2,2'-[methylenebis(thio)]bis-. NIST WebBook. [Link]

  • SAFETY DATA SHEET Methane, bis(methylthio)-. Synerzine. [Link]

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A Technical Guide to Potential Impurities in the Synthesis of Bis(2-hydroxyethylthio)methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(2-hydroxyethylthio)methane, a dithioalkanediol with the chemical formula C₅H₁₂O₂S₂, is a compound of significant interest in analytical and verification research. It is recognized primarily as a key hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog, making its study crucial for upholding the Chemical Weapons Convention (CWC).[1] The synthesis of high-purity this compound is paramount for its use as a reference standard in the development and validation of sensitive detection methodologies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth examination of the potential impurities that can arise during its synthesis. We will explore the mechanistic origins of these impurities, from reactant-derived contaminants and process-related byproducts to subsequent degradation products. Furthermore, this guide details robust analytical workflows for impurity profiling and outlines strategic approaches for their mitigation and control, ensuring the integrity of research and development activities.

The Core Synthesis Pathway: A Mechanistic Overview

The most established and widely utilized method for synthesizing this compound involves the reaction of 2-mercaptoethanol with a suitable one-carbon electrophile, typically formaldehyde or dichloromethane, under basic conditions.[1] This transformation is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction, driven by the potent nucleophilicity of the thiolate anion.

The reaction mechanism proceeds in two key stages:

  • Deprotonation: A base, such as sodium hydroxide (NaOH), abstracts the acidic proton from the thiol group (-SH) of 2-mercaptoethanol. This generates a highly reactive thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of the one-carbon source (e.g., formaldehyde). This process is repeated with a second molecule of the thiolate to yield the final this compound product.[1]

The causality behind this choice of pathway lies in the high nucleophilicity and acidity of thiols compared to their alcohol counterparts, making the formation of the C-S bond highly favorable under basic conditions.[2]

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Final Product Formation RSH 2-Mercaptoethanol (HOCH₂CH₂SH) RS_neg Thiolate Anion (HOCH₂CH₂S⁻) RSH->RS_neg Deprotonation Base Base (e.g., NaOH) Base->RSH RS_neg2 Thiolate Anion (HOCH₂CH₂S⁻) CH2O Formaldehyde (CH₂O) RS_neg2->CH2O 1st Attack Intermediate_protonated Intermediate + H₂O Intermediate Hemithioacetal Anion (HOCH₂CH₂SCH₂O⁻) CH2O->Intermediate Intermediate->Intermediate_protonated Protonation Product This compound Intermediate_protonated->Product 2nd Attack (Displacement of OH⁻) RS_neg3 Thiolate Anion (HOCH₂CH₂S⁻) RS_neg3->Intermediate_protonated G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Thiol 2-Mercaptoethanol Thiolate Thiolate Anion Thiol->Thiolate + Base Product This compound Thiolate->Product + Formaldehyde Disulfide Bis(2-hydroxyethyl) disulfide Thiolate->Disulfide Oxidation (Air, O₂) Hemiacetal Hemithioacetal Intermediate Thiolate->Hemiacetal Incomplete Reaction Sulfoxide Sulfoxide Derivative Product->Sulfoxide Oxidation Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation G start Crude Product Sample step1 Add Anhydrous Solvent (e.g., Pyridine) start->step1 step2 Add Derivatization Reagent (BSTFA + 1% TMCS) step1->step2 step3 Heat at 70°C for 30 min step2->step3 step4 Inject into GC-MS step3->step4 step5 Separation (GC Column) step4->step5 step6 Ionization & Fragmentation (EI Source) step5->step6 step7 Detection (Mass Analyzer) step6->step7 end Impurity Profile & Quantification step7->end

Sources

The Crucial Role of Acid Catalysts in the Formation of Bis(2-hydroxyethylthio)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This in-depth technical guide elucidates the pivotal role of acid catalysts in the synthesis of bis(2-hydroxyethylthio)methane, a significant organosulfur compound. The narrative dissects the mechanistic underpinnings of the acid-catalyzed thioacetalization reaction between 2-mercaptoethanol and formaldehyde, offering a comprehensive exploration of both Brønsted and Lewis acid catalysis. Detailed experimental protocols, comparative catalytic efficiency data, and thorough characterization techniques are presented to provide a holistic understanding for researchers in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound, systematically named 2,2'-(methanediyldisulfanediyl)diethanol or 3,5-dithia-1,7-heptanediol, is an organosulfur molecule with the chemical formula C5H12O2S2.[1] Its structure, featuring two hydroxyl groups and a dithioacetal core, imparts unique chemical properties that make it a molecule of interest in various scientific domains.

The formation of the dithioacetal group is a cornerstone of organic synthesis, often employed as a protective group for carbonyl compounds due to its stability under both acidic and basic conditions. The hydroxyl functionalities in this compound offer avenues for further chemical modifications, rendering it a versatile building block in the synthesis of more complex molecules.

This guide will provide a deep dive into the acid-catalyzed synthesis of this compound, a fundamental reaction that proceeds via the principles of thioacetalization.

The Mechanism of Acid-Catalyzed Thioacetalization

The synthesis of this compound from 2-mercaptoethanol and formaldehyde is a classic example of a thioacetalization reaction. This process is generally reversible and requires an acid catalyst to proceed at a practical rate. The role of the acid is to activate the carbonyl carbon of formaldehyde, making it more susceptible to nucleophilic attack by the sulfur atom of 2-mercaptoethanol.

The reaction proceeds in a stepwise manner:

  • Activation of Formaldehyde: The acid catalyst (either a Brønsted or Lewis acid) activates the formaldehyde molecule.

    • Brønsted Acid Catalysis: A proton (H+) from a Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

    • Lewis Acid Catalysis: A Lewis acid coordinates with the carbonyl oxygen, also enhancing the electrophilicity of the carbonyl carbon.[2]

  • Formation of the Hemithioacetal: A molecule of 2-mercaptoethanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.

  • Protonation and Elimination of Water: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (water). The subsequent departure of a water molecule generates a highly reactive sulfonium ion.

  • Second Nucleophilic Attack: A second molecule of 2-mercaptoethanol attacks the sulfonium ion, leading to the formation of the dithioacetal.

  • Deprotonation: The final step involves the deprotonation of the newly formed dithioacetal, regenerating the acid catalyst and yielding the final product, this compound.

Thioacetalization Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2 & 3: Hemithioacetal Formation & Water Elimination cluster_2 Step 4 & 5: Dithioacetal Formation Formaldehyde Formaldehyde (CH₂O) Activated_Carbonyl Activated Carbonyl Formaldehyde->Activated_Carbonyl Protonation or Coordination Acid Acid Catalyst (H⁺ or LA) Acid->Formaldehyde Hemithioacetal Hemithioacetal Activated_Carbonyl->Hemithioacetal Nucleophilic Attack Mercaptoethanol1 2-Mercaptoethanol Mercaptoethanol1->Activated_Carbonyl Sulfonium_Ion Sulfonium Ion Hemithioacetal->Sulfonium_Ion - H₂O Dithioacetal_Protonated Protonated Dithioacetal Sulfonium_Ion->Dithioacetal_Protonated Nucleophilic Attack Mercaptoethanol2 2-Mercaptoethanol Mercaptoethanol2->Sulfonium_Ion Product This compound Dithioacetal_Protonated->Product - H⁺

Figure 1: Generalized mechanism of acid-catalyzed thioacetalization.

Comparative Analysis of Acid Catalysts

Both Brønsted and Lewis acids can effectively catalyze the formation of dithioacetals. The choice of catalyst can influence reaction rates, yields, and chemoselectivity.

  • Brønsted Acids: Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA) are commonly used. They are generally inexpensive and readily available. However, their strong acidity can sometimes lead to side reactions, and their removal from the reaction mixture can be challenging.

  • Lewis Acids: Aprotic acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and scandium triflate (Sc(OTf)₃) are also effective catalysts.[2] Lewis acids are often more selective and can be used in milder reaction conditions. Some Lewis acids, however, are sensitive to moisture and can be more expensive.

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsAdvantagesDisadvantages
Brønsted Acid p-Toluenesulfonic acid (p-TSA)Reflux in a non-polar solvent with azeotropic removal of waterInexpensive, readily availableCan require harsh conditions, potential for side reactions
Brønsted Acid Amberlyst-15Heterogeneous, solvent-free or in a non-polar solventEasily separable and recyclableLower activity than homogeneous catalysts
Lewis Acid Zinc Chloride (ZnCl₂)Mild conditions, often in aprotic solventsGood yields, can be used for sensitive substratesCan be hygroscopic, requires anhydrous conditions
Lewis Acid Boron Trifluoride Etherate (BF₃·OEt₂)Very effective, often used in ethereal solventsHigh reactivity, fast reaction timesMoisture sensitive, corrosive

Table 1: Comparison of common acid catalysts for dithioacetalization.

While specific yield data for the acid-catalyzed synthesis of this compound is not extensively reported in comparative studies, data from analogous reactions, such as the formation of other thioacetals, can provide valuable insights into catalyst efficiency. For instance, in the synthesis of other dithioacetals, both Lewis and Brønsted acids have been shown to provide high yields, often exceeding 80-90% under optimized conditions.

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis (Illustrative)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Charge a round-bottom flask with 2-mercaptoethanol and a suitable solvent (e.g., toluene). B Add formaldehyde (as an aqueous solution or paraformaldehyde). A->B C Add a catalytic amount of an acid catalyst (e.g., p-TSA). B->C D Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. E Monitor the reaction progress by TLC or GC. D->E F Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate. G Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography on silica gel. G->H

Figure 2: General workflow for acid-catalyzed synthesis.

Materials:

  • 2-Mercaptoethanol

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-mercaptoethanol (2.0 equivalents) and a suitable anhydrous solvent (e.g., toluene).

  • Add formaldehyde (1.0 equivalent).

  • Add a catalytic amount of the chosen acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Reported Protocol using Phase-Transfer Catalysis[3]

Materials:

  • 2-Mercaptoethanol (50 mmol)

  • Sodium hydroxide (50 mmol)

  • Dichloromethane

  • Water

  • Phase-transfer catalyst (e.g., Aliquat 336, 0.25 mmol)

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: In a nitrogen atmosphere, dissolve sodium hydroxide (2.00 g, 50 mmol) in water (4 ml).

  • Add 2-mercaptoethanol (3.91 g, 50 mmol) dropwise at 20 °C.

  • Add a solution of the phase-transfer catalyst (e.g., 0.10 g of Aliquat 336) in dichloromethane (2.13 g, 25 mmol) dropwise.

  • Reaction: Stir the mixture at 25 °C for 24 hours.

  • Work-up: After the reaction, add 10 ml of dichloromethane to the reaction solution.

  • Separate the organic layer. Concentrate the aqueous layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate) to yield pure this compound.[3] A reported yield for this method is 71%.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

    • A singlet for the two protons of the central methylene group (-S-CH₂-S-).

    • A triplet for the four protons of the methylene groups adjacent to the sulfur atoms (-S-CH₂-CH₂-OH).

    • A triplet for the four protons of the methylene groups adjacent to the hydroxyl groups (-S-CH₂-CH₂-OH).

    • A broad singlet for the two protons of the hydroxyl groups (-OH), which may exchange with deuterium in D₂O.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, three distinct signals are expected:

    • One signal for the central methylene carbon (-S-CH₂-S-).

    • One signal for the two methylene carbons adjacent to the sulfur atoms (-S-CH₂-CH₂-OH).

    • One signal for the two methylene carbons adjacent to the hydroxyl groups (-S-CH₂-CH₂-OH).

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-S-CH₂ -S-SingletSignal
-S-CH₂ -CH₂-OHTripletSignal
-S-CH₂-CH₂ -OHTripletSignal
-OH Broad Singlet-

Table 2: Expected NMR spectral data for this compound. (Note: Exact chemical shifts may vary depending on the solvent and instrument.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 168. Common fragmentation patterns for thioethers involve cleavage of the carbon-sulfur bonds. In the case of this compound, fragmentation may lead to the loss of a hydroxyethylthio group or other characteristic fragments. Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of this compound, sometimes after derivatization to its bis(trimethylsilyl) derivative to improve volatility.[4]

Conclusion and Future Perspectives

The acid-catalyzed formation of this compound is a robust and efficient method for synthesizing this versatile organosulfur compound. The choice between Brønsted and Lewis acid catalysts allows for flexibility in reaction design, catering to specific substrate sensitivities and desired operational conditions. While homogeneous catalysts often provide higher reaction rates, the development of recyclable solid acid catalysts presents a more environmentally friendly and sustainable approach.

Future research in this area could focus on the development of novel, highly efficient, and selective solid acid catalysts for the synthesis of this compound and its derivatives. Furthermore, a more detailed kinetic and mechanistic investigation of the reaction with a wider range of acid catalysts would provide a deeper understanding of the catalytic process, enabling further optimization and broader application in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • 3,5-Dithioheptane-1,7-diol. ChemBK. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. ResearchGate. Available at: [Link]

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Methodological & Application

Synthesis Protocol for Bis(2-hydroxyethylthio)methane: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed application note and a robust protocol for the synthesis of Bis(2-hydroxyethylthio)methane. This guide is intended for researchers, scientists, and professionals in drug development and related fields. It offers a comprehensive overview of the synthesis, including the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for characterization. The protocol is designed to be self-validating, with explanations for each critical step to ensure reproducibility and high-purity yields.

Introduction and Significance

This compound, with the chemical formula C₅H₁₂O₂S₂, is an important organosulfur compound.[1] It serves as a crucial intermediate in various chemical syntheses.[1] Notably, it is a primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog, making its study vital for the verification of the Chemical Weapons Convention (CWC).[2] In analytical chemistry, it is used as a reference standard for developing and validating detection methods for such agents.[2] Furthermore, its structural motifs are found in more complex molecules like thia-crown ethers, which have applications in metal ion complexation and catalysis.[3][4][5]

This guide details a common and reliable method for the synthesis of this compound, which involves the reaction of 2-mercaptoethanol with a formaldehyde source.[2] The protocol is optimized for laboratory-scale synthesis, providing a clear pathway to obtaining this valuable compound in high purity.

Underlying Chemical Principles

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of two equivalents of 2-mercaptoethanol with one equivalent of formaldehyde. The reaction proceeds via a thioacetal formation mechanism.

Mechanism:

  • Protonation of Formaldehyde: In an acidic medium, the oxygen atom of the formaldehyde carbonyl group is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Thiol: The sulfur atom of 2-mercaptoethanol, a potent nucleophile, attacks the electrophilic carbonyl carbon of the protonated formaldehyde. This results in the formation of a hemithioacetal intermediate.

  • Protonation and Water Elimination: The hydroxyl group of the hemithioacetal is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule generates a resonance-stabilized carbocation.

  • Second Nucleophilic Attack: A second molecule of 2-mercaptoethanol attacks the carbocation, leading to the formation of the protonated final product.

  • Deprotonation: The final step involves the deprotonation of the sulfur atom to yield this compound and regenerate the acid catalyst.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-mercaptoethanol and formaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-Mercaptoethanol≥99%Sigma-Aldrich60-24-2Handle in a fume hood.[6]
Formaldehyde Solution37 wt. % in H₂OFisher Scientific50-00-0Stabilized with 10-15% methanol.
Hydrochloric AcidConcentrated (37%)J.T. Baker7647-01-0Corrosive.
Sodium BicarbonateReagent GradeEMD Millipore144-55-6For neutralization.
DichloromethaneHPLC GradeVWR75-09-2For extraction.
Anhydrous Magnesium Sulfate≥97%Acros Organics7487-88-9For drying.
Deionized WaterType IMillipore7732-18-5
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Initial Reagent Charging: To the flask, add 2-mercaptoethanol (15.6 g, 0.2 mol) and 50 mL of deionized water. Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Acid Catalyst Addition: Slowly add concentrated hydrochloric acid (2 mL) to the stirred solution. The acid acts as a catalyst for the condensation reaction.

  • Formaldehyde Addition: Add formaldehyde solution (7.5 mL of 37 wt. % solution, ~0.1 mol) to the dropping funnel. Add the formaldehyde solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C. Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Neutralization: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Rationale: Dichloromethane is an effective solvent for extracting the product from the aqueous phase.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound as a liquid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.0 (s, 2H, -S-CH₂-S-), ~3.7 (t, 4H, -CH₂-OH), ~2.8 (t, 4H, -S-CH₂-), ~2.5 (br s, 2H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~60 (-CH₂-OH), ~40 (-S-CH₂-S-), ~35 (-S-CH₂-)
Mass Spectrometry (ESI+)m/z: [M+H]⁺, [M+Na]⁺
FT-IR (neat)ν (cm⁻¹): ~3350 (br, O-H stretch), ~2920 (C-H stretch), ~1420, ~1050 (C-O stretch)

For gas chromatography analysis, the compound can be derivatized to its bis(trimethylsilyl) derivative to enhance its volatility.[2][7][8]

Safety and Handling Precautions

  • 2-Mercaptoethanol: This compound is toxic and has a strong, unpleasant odor.[6][9] Always handle it in a properly functioning chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Formaldehyde: Formaldehyde is a known carcinogen and is toxic.[10] Avoid inhalation of its vapors and skin contact.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care.

  • Dichloromethane: This is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area.

Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local regulations.[6]

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can successfully synthesize this important compound for their specific applications in research and development.

References

  • PubChem. This compound | C5H12O2S2 | CID 94785. National Institutes of Health. Available from: [Link]

  • Wikipedia. 2-Mercaptoethanol. Available from: [Link]

  • PubMed. Protection against toxic effects of formaldehyde in vitro, and of methanol or formaldehyde in vivo, by subsequent administration of SH reagents. National Library of Medicine. Available from: [Link]

  • RSC Publishing. Functionalized thia-crown ethers. Synthesis, structure, and properties. Available from: [Link]

  • PMC. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. National Institutes of Health. Available from: [Link]

  • Journal of Wildlife and Biodiversity. Synthesis, characterization of thia-crown ether sugar derivatives and evaluation of their anticancer activity with computational insight. Available from: [Link]

  • Wikipedia. Thia-crown ether. Available from: [Link]

  • Cheméo. Chemical Properties of Bis(2-trimethylsiloxyethylthio)methane. Available from: [Link]

  • PubChem. Bis(2-trimethylsiloxyethylthio)methane | C11H28O2S2Si2 | CID 524289. National Institutes of Health. Available from: [Link]

  • Sciencemadness Wiki. Formaldehyde. Available from: [Link]

  • UW Environmental Health & Safety. 2-Mercaptoethanol SOP. University of Washington. Available from: [Link]

Sources

Application Notes and Protocols for Bis(2-hydroxyethylthio)methane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Flexible Sulfur-Containing Diol in Polyurethane Chemistry

In the vast landscape of polymer chemistry, the selection of monomers and crosslinking agents is paramount in tailoring the final properties of a material. Bis(2-hydroxyethylthio)methane, also known by its IUPAC name 2,2'-(methanediyldisulfanediyl)diethanol or as 3,5-dithia-1,7-heptanediol, is an intriguing yet underexplored di-functional molecule. Its structure, featuring two primary hydroxyl groups and a flexible thioacetal core, presents a unique combination of attributes for creating advanced polymers. While its primary documented use is as an analytical standard related to the hydrolysis of sulfur mustard, patent literature points towards its potential application as a sulfur-containing initiator or chain extender in the synthesis of polyurethanes.

This guide provides a comprehensive overview of this compound, from its synthesis to its prospective application as a crosslinking agent in polyurethane elastomers. We will delve into the chemical rationale for its use, provide detailed (though hypothetical, based on established chemistry) protocols for its synthesis and incorporation into a polymer matrix, and outline methods for characterizing the resulting material. This document is intended for researchers and professionals in polymer science and drug development who are interested in novel monomers for creating materials with unique properties, such as enhanced flexibility, refractive index, and adhesion.

Physicochemical Properties and Chemical Structure

This compound is a liquid at room temperature with the molecular formula C₅H₁₂O₂S₂.[1] Its key structural features are the two terminal hydroxyl (-OH) groups, which can participate in polymerization reactions, and the central C-S-C-S-C linkage.

Caption: Chemical Structure of this compound.

The thioacetal backbone is inherently more flexible than a corresponding all-carbon or ester-based backbone, which can impart a lower glass transition temperature (Tg) and increased elastomeric properties to the final polymer. Furthermore, the presence of sulfur atoms is known to increase the refractive index of polymers and can enhance adhesion to certain substrates.

Protocol 1: Synthesis of this compound

Principle: This synthesis involves the acid-catalyzed condensation of two equivalents of 2-mercaptoethanol with one equivalent of formaldehyde.

Materials:

  • 2-Mercaptoethanol (≥99%)

  • Formaldehyde (37 wt. % solution in water)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add 2-mercaptoethanol (2.0 equivalents).

  • Acidification: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05 equivalents) with stirring.

  • Addition of Formaldehyde: Slowly add formaldehyde solution (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath and slowly add saturated sodium bicarbonate solution until the pH is neutral (approx. 7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with deionized water (2 x volume), followed by brine (1 x volume). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Polymer Chemistry: A Flexible Chain Extender for Polyurethanes

The diol functionality of this compound makes it a prime candidate for use as a chain extender or crosslinking agent in the synthesis of segmented polyurethanes. In this context, it reacts with diisocyanates to form the "hard segments" of the polyurethane, which are crucial for developing the material's mechanical properties.

The general reaction for polyurethane formation is the polyaddition of a diisocyanate with a polyol. By incorporating a low molecular weight diol like this compound, the polymer's properties can be finely tuned.

Caption: General scheme for two-step polyurethane synthesis.

The flexible thioacetal backbone of this compound is expected to create less rigid hard segments compared to traditional aliphatic diols like 1,4-butanediol. This could lead to polyurethanes with lower modulus, higher elongation, and improved low-temperature flexibility.

Protocol 2: Synthesis of a Polyurethane Elastomer using this compound

This protocol describes a hypothetical two-step (prepolymer) method for synthesizing a polyurethane elastomer.

Materials:

  • Poly(tetramethylene ether) glycol (PTMG, Mn = 2000 g/mol ), dried under vacuum.

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound (synthesized as per Protocol 1), dried under vacuum.

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Prepolymer Synthesis:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, charge PTMG (1.0 equivalent).

    • Heat to 80 °C with mechanical stirring.

    • Add MDI (2.0 equivalents) and stir until a homogeneous mixture is obtained.

    • Add a catalytic amount of DBTDL (e.g., 0.01 wt.%).

    • Maintain the reaction at 80 °C for 2-3 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by titrating for the isocyanate (-NCO) content.

  • Chain Extension:

    • Cool the prepolymer to 60 °C and dissolve it in anhydrous DMF.

    • In a separate flask, dissolve this compound (1.0 equivalent, to achieve an NCO:OH ratio of approximately 1.02:1) in anhydrous DMF.

    • Slowly add the chain extender solution to the stirred prepolymer solution.

    • Continue stirring for 1-2 hours at 60-70 °C.

  • Casting and Curing:

    • Pour the viscous polymer solution into a pre-heated, release-agent-coated mold.

    • Cure the polymer in an oven at 80-100 °C for 12-24 hours.

    • After curing, demold the polyurethane sheet and post-cure at room temperature for 7 days before characterization.

Application Data: Predicted Properties of the Resulting Polyurethane

The following table presents a comparison of the predicted properties of a polyurethane synthesized with this compound versus a standard polyurethane using 1,4-butanediol as the chain extender. These predictions are based on established structure-property relationships in polymer science.

PropertyPU with 1,4-Butanediol (Control)PU with this compoundRationale for Prediction
Glass Transition Temp. (Tg) HigherLowerThe flexible thioacetal linkage in this compound increases segmental mobility, lowering the Tg.[2]
Tensile Strength HigherLowerMore flexible hard segments may lead to reduced ultimate tensile strength.
Elongation at Break LowerHigherIncreased chain flexibility allows for greater elongation before failure.
Hardness (Shore A) HigherLowerReduced rigidity of the hard segments will likely result in a softer material.
Thermal Stability (Td5%) ModeratePotentially LowerThioacetal bonds may have lower thermal stability compared to the all-alkane structure of 1,4-butanediol.

Protocols for Polymer Characterization

Workflow for Polyurethane Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Prepolymer Prepolymer Synthesis (PTMG + MDI) ChainExtension Chain Extension with This compound Prepolymer->ChainExtension Casting Casting and Curing ChainExtension->Casting Tensile Mechanical Testing (ASTM D412) Casting->Tensile DSC Thermal Analysis (DSC) (Glass Transition Temp.) Casting->DSC TGA Thermal Analysis (TGA) (Thermal Stability) Casting->TGA

Caption: Workflow from synthesis to characterization.

Mechanical Testing: Tensile Properties (ASTM D412)
  • Specimen Preparation: Cut dumbbell-shaped specimens from the cured polyurethane sheet using a die cutter, according to ASTM D412 specifications.[1][3][4][5][6]

  • Testing: Use a universal testing machine equipped with grips suitable for elastomers.

  • Procedure: Clamp the specimen in the grips and pull at a constant rate of 500 mm/min until the specimen ruptures.[1]

  • Data Collection: Record the force and elongation data to calculate tensile strength, elongation at break, and modulus.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Cut a small sample (5-10 mg) from the cured polyurethane and seal it in an aluminum DSC pan.

  • Analysis: Place the sample in a DSC instrument.

  • Procedure: Heat the sample from -80 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere to erase thermal history. Cool the sample to -80 °C at 10 °C/min. Heat the sample a second time from -80 °C to 200 °C at 10 °C/min.[7][8][9][10][11]

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating scan.

Thermal Analysis: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small sample (5-10 mg) of the cured polyurethane in a TGA pan.

  • Analysis: Place the sample in a TGA instrument.

  • Procedure: Heat the sample from room temperature to 600 °C at a heating rate of 20 °C/min under a nitrogen atmosphere.[12][13][14][15][16]

  • Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition and the temperature at 5% weight loss (Td5%) are key indicators of thermal stability.

Safety Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following precautions are based on the known hazards of its precursors (2-mercaptoethanol) and related thioether compounds.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

  • Hazards: 2-Mercaptoethanol is toxic and has a strong, unpleasant odor. Thioethers can be irritants.[19][20][21] Thermal decomposition of sulfur-containing polymers may release toxic gases such as sulfur oxides.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, albeit largely unexplored, building block for polymer synthesis. Its unique structure as a flexible, sulfur-containing diol suggests its potential to create polyurethanes with tailored properties, including enhanced flexibility and potentially other desirable characteristics conferred by the thioether linkages. The protocols and data presented in this guide, while based on established chemical principles rather than direct experimental results, provide a solid framework for researchers to begin exploring the synthesis and application of this interesting molecule. Further experimental work is needed to validate these hypothetical protocols and fully characterize the properties of the resulting polymers.

References

  • TA Instruments. (n.d.). Characterization of Polyurethane Hot Melt Adhesive by DSC and DMA, TS72. Retrieved from [Link]

  • MDPI. (2019). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Quality Control of Polymers by means of DSC - Thermal Behavior of Thermoplastic Polyurethane. Retrieved from [Link]

  • ADMET. (n.d.). ASTM D412 Elastomer Tensile Strength Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Glass transition temperatures evaluated from the DSC-and DMA-experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curve of the Polyurethane, Temperature Program: Heat from 20 °C to 600 °C with a heating rate of 10 °C/min, in Nitrogen atmosphere with a purge rate of 10 mL/minute. Retrieved from [Link]

  • ResearchGate. (n.d.). a) DSC analysis of PU coating, b) TGA analysis of cured PU coatings. Retrieved from [Link]

  • University College London. (2020). Thiols | Safety Services. Retrieved from [Link]

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  • ResearchGate. (2005). Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders. Retrieved from [Link]

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  • MDPI. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Retrieved from [Link]

  • Google Patents. (n.d.). Production of 2-mercaptoethanol.
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  • Google Patents. (n.d.). Beta-mercaptoethanol synthesis.
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Application Notes and Protocols: The Use of Bis(2-hydroxyethylthio)methane in Polysulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Bis(2-hydroxyethylthio)methane in the synthesis of polysulfide polymers. This document offers in-depth insights into the chemical properties, reaction mechanisms, and detailed protocols for the synthesis of polythioethers and poly(thiourethane)s, leveraging the unique characteristics of this versatile dithiol monomer.

Introduction: Unlocking the Potential of this compound in Polymer Chemistry

This compound, with the CAS number 44860-68-6, is an organosulfur compound characterized by two primary hydroxyl groups and two thioether linkages.[1] Its molecular structure, C5H12O2S2, imparts a unique combination of reactivity and flexibility, making it a valuable monomer in the synthesis of sulfur-containing polymers.[1] The presence of terminal hydroxyl groups allows for its participation in a variety of polymerization reactions, traditionally associated with diols, while the thioether backbone contributes to the desirable properties of the resulting polymers, such as chemical resistance and tunable refractive indices.

This guide will explore two primary pathways for the polymerization of this compound: the formation of poly(thiourethane)s through polyaddition reactions with diisocyanates and the synthesis of polythioethers via thiol-ene "click" chemistry. These approaches offer access to a diverse range of polymers with tailored properties for applications in advanced materials, sealants, and biomedical devices.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in polymer synthesis.

PropertyValueSource
Molecular Formula C5H12O2S2[1]
Molecular Weight 168.3 g/mol [1]
CAS Number 44860-68-6[1]
Appearance Liquid[1]
IUPAC Name 2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol[1]
Synonyms 3,5-Dithia-1,7-heptanediol, 2,2'-(Methylenebis(sulfanediyl))diethanol[1]

Synthesis of Poly(thiourethane)s from this compound

The reaction of the hydroxyl groups of this compound with isocyanate groups from diisocyanates provides a straightforward route to poly(thiourethane)s. These polymers are analogous to polyurethanes but contain sulfur atoms in the backbone, which can enhance their chemical resistance and optical properties.

Reaction Mechanism

The fundamental reaction is a polyaddition, where the nucleophilic hydroxyl groups of the dithiol attack the electrophilic carbon of the isocyanate groups. This reaction typically proceeds efficiently, especially with the use of a catalyst, to form the thiourethane linkage. The general reaction scheme is depicted below.

G Polyaddition of this compound and a diisocyanate. A HO-(CH2)2-S-CH2-S-(CH2)2-OH C -[O-(CH2)2-S-CH2-S-(CH2)2-O-C(=O)-NH-R-NH-C(=O)]n- A->C B OCN-R-NCO B->C

Experimental Protocol: Synthesis of a Linear Poly(thiourethane)

This protocol describes the synthesis of a linear poly(thiourethane) from this compound and isophorone diisocyanate (IPDI).

Materials:

  • This compound

  • Isophorone diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous Toluene (solvent)

  • Dry nitrogen or argon gas

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound and anhydrous toluene.

  • Stir the mixture under a gentle stream of nitrogen to ensure a dry and inert atmosphere.

  • Add a catalytic amount of DBTDL to the flask.

  • Slowly add an equimolar amount of IPDI to the reaction mixture dropwise using a dropping funnel. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours to ensure complete reaction.

  • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FT-IR spectroscopy to determine the reaction endpoint.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or hexane.

  • Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

  • FT-IR: Confirm the formation of the thiourethane linkage by the appearance of a characteristic C=O stretching vibration around 1700 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.

  • ¹H NMR: Analyze the proton signals to confirm the polymer structure.

  • GPC: Determine the molecular weight and polydispersity of the synthesized polymer.

  • DSC/TGA: Evaluate the thermal properties such as glass transition temperature (Tg) and thermal stability.

Synthesis of Polythioethers via Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry offers a highly efficient and versatile method for the synthesis of polythioethers from dithiols and dienes. This reaction proceeds via a radical-mediated addition and is known for its high yields, tolerance to various functional groups, and mild reaction conditions. While the hydroxyl groups of this compound do not directly participate in the thiol-ene reaction, they remain as pendant functional groups on the resulting polythioether, offering opportunities for further modification. To create a linear polymer from this compound itself, it would first need to be functionalized with terminal ene groups. A more direct application is its use as a dithiol crosslinker or chain extender in formulations with other di- or multi-functional ene-containing monomers.

For the purpose of illustrating a direct polymerization, a hypothetical protocol is provided where this compound is reacted with a diacrylate, a common "ene" monomer in thiol-ene polymerizations.

Reaction Mechanism

The thiol-ene reaction can be initiated either thermally or photochemically. The mechanism involves the generation of a thiyl radical, which then adds across the double bond of the ene, followed by chain transfer with another thiol to propagate the radical chain.

G Thiol-ene polymerization of a dithiol and a diene. A HS-R-SH C -[-S-R-S-CH2-CH2-R'-CH2-CH2-]n- A->C B H2C=CH-R'-CH=CH2 B->C

Experimental Protocol: Photoinitiated Thiol-Ene Polymerization

This protocol outlines the synthesis of a crosslinked polythioether network by reacting this compound with a diacrylate monomer, 1,4-butanediol diacrylate, using a photoinitiator.

Materials:

  • This compound

  • 1,4-Butanediol diacrylate

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • UV curing system (365 nm)

Procedure:

  • In a clean, dry, and UV-protected container, mix stoichiometric amounts of this compound and 1,4-butanediol diacrylate (thiol:ene ratio of 1:1).

  • Add the photoinitiator (e.g., 1 wt% of the total monomer weight) to the mixture and stir until it is completely dissolved. To facilitate dissolution, gentle warming can be applied.

  • Degas the mixture by placing it in a vacuum oven at room temperature for 10-15 minutes to remove any dissolved oxygen, which can inhibit the radical polymerization.

  • Pour the degassed resin into a mold of the desired shape (e.g., between two glass plates separated by a spacer for film casting).

  • Expose the mold to UV radiation (365 nm) for a specified period (e.g., 5-15 minutes, depending on the lamp intensity and sample thickness) to initiate polymerization and curing.

  • After curing, carefully remove the polymer from the mold.

  • Post-cure the polymer by heating it in an oven at a temperature below its degradation point (e.g., 80-100°C) for a few hours to ensure complete conversion of the functional groups.

Characterization:

  • FT-IR: Monitor the disappearance of the thiol S-H peak (around 2570 cm⁻¹) and the C=C peak of the acrylate (around 1635 cm⁻¹) to confirm polymerization.

  • Swell Test: Determine the crosslink density of the cured network by measuring its swelling in a suitable solvent (e.g., toluene or THF).

  • DMA: Analyze the thermomechanical properties of the cured polymer, including its glass transition temperature and storage modulus.

Safety Considerations

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diisocyanates: Highly toxic and sensitizers. All manipulations should be carried out in a fume hood with appropriate respiratory protection.

  • Acrylates: Can be skin and respiratory irritants. Avoid direct contact and inhalation.

  • UV Radiation: Use appropriate shielding to protect skin and eyes from UV exposure during photoinitiation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of sulfur-containing polymers. Its diol functionality allows for the straightforward production of poly(thiourethane)s through polyaddition reactions, while its dithiol nature (after appropriate functionalization or use as a crosslinker) can be exploited in efficient thiol-ene "click" chemistry to form polythioethers. The protocols and insights provided in these application notes are intended to serve as a foundational guide for researchers to explore the potential of this compound in developing novel polymers with tailored properties for a wide range of applications.

References

  • Nouryon. (2020, January 2). Polythioether Advances Provide New Formulating Options for Adhesives, Sealants, and Coatings. Adhesives & Sealants Industry. [Link][2]

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  • Datta, J., & Włoch, M. (2016). Progress in non-isocyanate polyurethanes synthesized from cyclic carbonate intermediates and di- or polyamines in the context of structure–properties relationship and from an environmental point of view. Polymer Reviews, 56(3), 447-495. [Link][11]

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  • Ide, M., et al. (2013). 100% thiol-functionalized ethylene PMOs prepared by a one-pot thioacid-ene reaction. Chemical Communications, 49(73), 8039-8041. [Link][13]

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  • Podgórski, M., et al. (2023). Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties. Polymers, 15(4), 896. [Link][15]

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Application Notes and Protocols: Leveraging Bis(2-hydroxyethylthio)methane for Advanced Hydrogel Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of Bis(2-hydroxyethylthio)methane as a versatile crosslinking agent in the development of advanced hydrogel systems. While direct literature on the application of this compound in hydrogels is emerging, its chemical structure as a dithiol presents a significant opportunity for its use in well-established thiol-ene "click" chemistry reactions for creating biocompatible and functionally diverse hydrogels. This document will, therefore, extrapolate from the extensive body of research on thioether-based hydrogels to provide a robust framework for its application.

Introduction: The Potential of this compound in Hydrogel Science

Hydrogels, with their high water content and tunable physical properties, are at the forefront of biomedical research, particularly in drug delivery, tissue engineering, and regenerative medicine.[1][2][3] The choice of crosslinker is paramount in defining the ultimate characteristics of the hydrogel network. This compound (C5H12O2S2, CAS: 44860-68-6), a dithiol compound, is proposed here as a novel and advantageous crosslinking agent.[4] Its two primary thiol groups can readily participate in thiol-ene click reactions, forming stable thioether linkages.[5][6] This chemistry offers rapid, efficient, and cytocompatible gelation under physiological conditions, making it ideal for biomedical applications.[1][7]

Key Advantages of Thioether-Based Hydrogels:

  • Biocompatibility: Thiol-ene reactions are bio-orthogonal and can be initiated under mild conditions, preserving the viability of encapsulated cells and the activity of sensitive therapeutic molecules.[7][8]

  • Tunable Properties: The mechanical strength, swelling ratio, and degradation kinetics of the resulting hydrogels can be precisely controlled by varying the concentration of this compound and the ene-functionalized polymer.[9][10]

  • Controlled Degradation: While the thioether bond itself is stable, degradable linkages can be engineered into the polymer backbone or the crosslinker to achieve controlled release of therapeutics or to allow for tissue remodeling.[1][10][11]

  • Stimuli-Responsiveness: The thioether linkage can be susceptible to oxidation by reactive oxygen species (ROS), offering a mechanism for creating ROS-responsive hydrogels for targeted drug delivery in inflammatory or cancerous environments.[12]

Proposed Mechanism of Hydrogel Formation

This compound can be used to crosslink polymers functionalized with "ene" groups (e.g., vinyl, acrylate, norbornene) through two primary thiol-ene reaction mechanisms:

  • Michael-Type Addition: This reaction occurs spontaneously at or near physiological pH between a thiol and an electron-deficient ene (e.g., maleimide, vinyl sulfone). It does not require an initiator.

  • Radical-Mediated Thiol-Ene Reaction: This reaction is typically initiated by light (photopolymerization) in the presence of a photoinitiator. It allows for excellent spatiotemporal control over the gelation process.[7][8][13]

Below is a diagram illustrating the proposed crosslinking workflow.

G cluster_0 Precursor Components cluster_1 Hydrogel Formation cluster_2 Resulting Hydrogel Polymer_with_Ene Polymer with '-ene' groups (e.g., PEG-norbornene) Mixing Mixing of Components in Aqueous Solution Polymer_with_Ene->Mixing BHEM This compound (Dithiol Crosslinker) BHEM->Mixing Initiator Photoinitiator (for radical-mediated reaction) Initiator->Mixing Therapeutic Therapeutic Agent (e.g., Drug, Protein) Therapeutic->Mixing Crosslinking Crosslinking Reaction (Thiol-Ene Click Chemistry) Mixing->Crosslinking Initiation (e.g., UV light) Hydrogel Thioether-Crosslinked Hydrogel with Encapsulated Therapeutic Crosslinking->Hydrogel

Caption: Proposed workflow for hydrogel formation using this compound.

Experimental Protocols

The following are proposed, detailed protocols for the synthesis and characterization of hydrogels using this compound. These protocols are based on established methodologies for thiol-ene hydrogel fabrication and should be optimized for specific applications.

Protocol 1: Photoinitiated Synthesis of a PEG-Based Hydrogel

This protocol describes the formation of a hydrogel using a 4-arm PEG-norbornene and this compound as the crosslinker.

Materials:

  • 4-arm PEG-Norbornene (e.g., 10 kDa)

  • This compound

  • Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Therapeutic agent (optional)

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve 4-arm PEG-Norbornene in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve this compound in PBS. The molar ratio of thiol groups to ene groups should be optimized, typically starting at 1:1.

    • Prepare a stock solution of the photoinitiator (e.g., 0.05% w/v LAP in PBS).

    • If encapsulating a therapeutic, dissolve it in the PEG-Norbornene solution.

  • Hydrogel Formation:

    • In a sterile, low-adhesion microcentrifuge tube, combine the PEG-Norbornene solution (with or without therapeutic) and the this compound solution.

    • Add the photoinitiator solution to the mixture.

    • Gently vortex to ensure homogeneity.

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm, e.g., 5-10 mW/cm²) for a sufficient time to achieve complete gelation (typically 1-5 minutes).

  • Post-Formation Processing:

    • Gently remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS to remove any unreacted components.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio:

  • Record the initial weight of the hydrated hydrogel (W_h).

  • Lyophilize the hydrogel until a constant weight is achieved to obtain the dry weight (W_d).

  • Calculate the swelling ratio: Swelling Ratio = (W_h - W_d) / W_d.

B. Mechanical Testing:

  • Perform rheological measurements on the hydrogel to determine the storage (G') and loss (G'') moduli.

  • Alternatively, perform unconfined compression testing on cylindrical hydrogel samples to determine the compressive modulus.

C. In Vitro Drug Release:

  • Incubate the therapeutic-loaded hydrogel in a known volume of release buffer (e.g., PBS at 37°C) with gentle agitation.

  • At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer.

  • Quantify the concentration of the released therapeutic in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Biocompatibility and Safety Considerations

While specific toxicological data for this compound is limited, it is classified as a liquid.[4] General safety precautions for handling chemicals should be observed. For biomedical applications, rigorous in vitro cytotoxicity assays (e.g., using L929 fibroblasts or relevant cell lines) are essential to confirm the biocompatibility of the final hydrogel formulation.[14][15] The degradation products of the hydrogel should also be assessed for their potential toxicity.

Data Presentation: Expected Hydrogel Properties

The following table summarizes the expected tunable properties of hydrogels crosslinked with this compound based on the literature for similar thioether-based systems.

PropertyInfluencing FactorsExpected Range/Behavior
Gelation Time Photoinitiator concentration, UV light intensitySeconds to minutes
Mechanical Stiffness Polymer concentration, crosslinker densityTunable from soft (kPa) to stiff (MPa)
Swelling Ratio Crosslink densityInversely proportional to crosslink density
Degradation Rate Presence of hydrolytically or enzymatically labile groupsTunable from days to months
Drug Release Profile Crosslink density, drug-matrix interactions, degradation rateDiffusion-controlled or degradation-controlled

Logical Relationships in Hydrogel Design

The design of a functional hydrogel involves a careful consideration of the interplay between its components and the desired application. The following diagram illustrates these relationships.

G Application Target Application (e.g., Drug Delivery, Tissue Engineering) Desired_Properties Desired Hydrogel Properties (e.g., Mechanical Strength, Degradation Rate, Biocompatibility) Application->Desired_Properties Polymer_Choice Polymer Backbone (e.g., PEG, Hyaluronic Acid) Desired_Properties->Polymer_Choice Ene_Functionality 'Ene' Functional Group (e.g., Norbornene, Acrylate) Desired_Properties->Ene_Functionality BHEM_Concentration This compound Concentration Desired_Properties->BHEM_Concentration Initiation_Method Initiation Method (Photochemical or Michael Addition) Desired_Properties->Initiation_Method Hydrogel_Formation Optimized Hydrogel Formulation Polymer_Choice->Hydrogel_Formation Ene_Functionality->Hydrogel_Formation BHEM_Concentration->Hydrogel_Formation Initiation_Method->Hydrogel_Formation

Caption: Key relationships in designing a this compound crosslinked hydrogel.

Conclusion

This compound holds significant promise as a versatile dithiol crosslinker for the development of advanced hydrogels for a range of biomedical applications. Its compatibility with thiol-ene click chemistry allows for the creation of biocompatible hydrogels with highly tunable properties. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to begin exploring the potential of this compound in their hydrogel development endeavors. As with any novel biomaterial, thorough characterization and validation are crucial to ensure safety and efficacy for the intended application.

References

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  • Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. (n.d.). Retrieved January 10, 2026, from [Link]

  • Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

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  • ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release. (2023). Chemistry of Materials, 35(2), 779-790. [Link]

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  • Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol - Soft Matter (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]

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The Versatile Ligand: A Guide to the Coordination Chemistry of Bis(2-hydroxyethylthio)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Flexible Thioether Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new catalysts, functional materials, and therapeutic agents. Among the diverse classes of ligands, those containing soft donor atoms like sulfur have garnered significant attention for their ability to stabilize various metal oxidation states and facilitate unique chemical transformations. This guide focuses on a particularly versatile, yet underexplored, ligand: bis(2-hydroxyethylthio)methane.

With its flexible backbone and the presence of both soft thioether sulfur donors and harder hydroxyl oxygen donors, this compound presents a fascinating case for coordination with a wide range of metal ions. The thioether moieties provide strong coordination to soft metal centers like palladium(II) and copper(I), while the hydroxyl groups can either remain as pendant functional groups or participate in coordination, leading to diverse structural motifs and reactivity. This dual functionality opens up possibilities for creating metal complexes with tailored electronic and steric properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound in coordination chemistry. We will delve into detailed, field-proven protocols for the synthesis of the ligand and its metal complexes, explore their characterization, and present application notes for their use in catalysis. The methodologies described herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Ligand Synthesis and Characterization

The journey into the coordination chemistry of this compound begins with its efficient and reliable synthesis. The following protocol is based on a phase-transfer catalysis method, which offers good yields and avoids harsh reaction conditions.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2-mercaptoethanol and dichloromethane using a phase-transfer catalyst.

Materials:

  • 2-Mercaptoethanol

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Aliquat 336 (phase-transfer catalyst)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 equivalents) in deionized water.

  • Addition of Reactants: To the stirred aqueous NaOH solution, add 2-mercaptoethanol (2.0 equivalents) and Aliquat 336 (0.05 equivalents).

  • Addition of Dichloromethane: Add dichloromethane (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine and Dry: Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid. A reported yield for this method is 71%[1].

Causality of Experimental Choices:

  • Phase-Transfer Catalyst (Aliquat 336): The reaction involves a water-soluble nucleophile (thiolate) and a water-insoluble electrophile (dichloromethane). The quaternary ammonium salt, Aliquat 336, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase, where the reaction occurs.

  • Sodium Hydroxide: A base is required to deprotonate the thiol group of 2-mercaptoethanol, generating the more nucleophilic thiolate anion.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing for a shorter reaction time.

Characterization of this compound

The identity and purity of the synthesized ligand should be confirmed using standard spectroscopic techniques.

PropertyValue
Molecular Formula C₅H₁₂O₂S₂
Molecular Weight 168.28 g/mol
Appearance Colorless liquid
Boiling Point 135-137 °C at 0.5 mmHg

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the methylene protons of the S-CH₂-S bridge, the methylene protons adjacent to the sulfur atoms (S-CH₂), and the methylene protons adjacent to the hydroxyl groups (CH₂-OH), along with the hydroxyl protons.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

  • IR (neat): The infrared spectrum will be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups, as well as C-H and C-S stretching vibrations.

  • Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 168, along with characteristic fragmentation patterns.

Part 2: Synthesis and Characterization of Coordination Complexes

The flexible nature of this compound allows for the synthesis of a variety of coordination complexes with different metal ions. Here, we provide detailed protocols for the synthesis of representative palladium(II) and copper(I) complexes.

Protocol 2: Synthesis of a Palladium(II) Complex with this compound

This protocol is adapted from general procedures for the synthesis of palladium(II) complexes with thioether ligands.

Materials:

  • This compound (ligand)

  • Palladium(II) chloride (PdCl₂)

  • Methanol

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Ligand Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in methanol.

  • Metal Salt Solution: In a separate flask, dissolve palladium(II) chloride (1.0 equivalent) in methanol. Heating may be required to facilitate dissolution.

  • Complexation: Slowly add the palladium(II) chloride solution to the stirred ligand solution at room temperature. A color change and/or precipitation of the complex should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the complex under vacuum.

Causality of Experimental Choices:

  • Inert Atmosphere: While many Pd(II) complexes are air-stable, using an inert atmosphere prevents any potential oxidation of the thioether ligand or the metal center, especially if side reactions are possible.

  • Methanol as Solvent: Methanol is a common solvent for dissolving both the ligand and the palladium salt, facilitating the complexation reaction.

  • Stoichiometry: A 1:1 molar ratio of ligand to metal is a common starting point for the synthesis of simple coordination complexes. This can be varied to explore the formation of complexes with different stoichiometries.

Characterization of the Palladium(II) Complex

The synthesized palladium complex should be characterized to determine its structure and properties.

Expected Properties and Spectroscopic Data:

  • Appearance: Typically a yellow or orange solid.

  • ¹H NMR: The coordination of the thioether sulfur atoms to the palladium center will cause a downfield shift of the signals corresponding to the protons on the carbon atoms adjacent to the sulfur atoms compared to the free ligand.

  • IR: The broad O-H stretching band will still be present. New bands in the far-IR region may be observed corresponding to Pd-S and Pd-Cl stretching vibrations.

  • Elemental Analysis: To confirm the elemental composition of the complex.

  • X-ray Crystallography: Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the palladium center.

Protocol 3: Synthesis of a Copper(I) Complex with this compound

This protocol is adapted from general procedures for the synthesis of copper(I) complexes with thioether ligands. Copper(I) complexes are often sensitive to air, so strict anaerobic conditions are crucial.

Materials:

  • This compound (ligand)

  • Copper(I) iodide (CuI)

  • Acetonitrile

  • Diethyl ether

  • Schlenk line and glassware

Procedure:

  • Reaction Setup: All operations must be performed under a dry, oxygen-free atmosphere (e.g., using a Schlenk line or in a glovebox).

  • Ligand Solution: In a Schlenk flask, dissolve this compound (1.0 equivalent) in degassed acetonitrile.

  • Metal Salt Suspension: In another Schlenk flask, suspend copper(I) iodide (1.0 equivalent) in degassed acetonitrile.

  • Complexation: Slowly add the ligand solution to the stirred suspension of copper(I) iodide at room temperature. The CuI will typically dissolve as the complex forms.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Isolation: The complex can be isolated by precipitation upon addition of a non-coordinating solvent like diethyl ether, or by slow evaporation of the solvent. The solid is collected by filtration under inert atmosphere.

  • Drying: Dry the complex under vacuum.

Causality of Experimental Choices:

  • Anaerobic Conditions: Copper(I) is readily oxidized to copper(II) by atmospheric oxygen. Therefore, all manipulations must be carried out under an inert atmosphere to prevent the formation of undesired copper(II) species.

  • Acetonitrile as Solvent: Acetonitrile is a good solvent for many copper(I) salts and their complexes.

  • Copper(I) Iodide: CuI is a common and convenient starting material for the synthesis of copper(I) complexes.

Characterization of the Copper(I) Complex

Expected Properties and Spectroscopic Data:

  • Appearance: Typically a colorless or pale-yellow solid.

  • ¹H NMR: Similar to the palladium complex, the coordination of the sulfur atoms to the copper(I) center will result in a downfield shift of the adjacent proton signals.

  • IR: The O-H stretching band will be present.

  • Elemental Analysis: To determine the stoichiometry of the complex.

  • X-ray Crystallography: To elucidate the solid-state structure. Copper(I) complexes can adopt various coordination geometries, including linear, trigonal planar, and tetrahedral, and can form polynuclear structures.

Part 3: Application Notes and Protocols

The coordination complexes of this compound are expected to exhibit interesting catalytic properties due to the electronic and steric environment provided by the ligand. Below are application notes and protocols for potential catalytic applications of the synthesized palladium(II) and copper(I) complexes.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes with thioether ligands have shown activity as catalysts in C-C bond formation reactions. The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium(II)-bis(2-hydroxyethylthio)methane complex as a pre-catalyst.

Reaction:

Materials:

  • Palladium(II)-bis(2-hydroxyethylthio)methane complex (catalyst)

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

  • Reaction vessel (e.g., Schlenk tube)

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: To a Schlenk tube, add the palladium(II)-bis(2-hydroxyethylthio)methane complex (0.1-1 mol%), the aryl halide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the solvent mixture (e.g., toluene/water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome and Data Presentation:

The catalytic activity should be evaluated by determining the yield of the biaryl product. A table summarizing the results for different substrates and reaction conditions would be beneficial for comparison.

EntryAryl HalideArylboronic AcidYield (%)
1BromobenzenePhenylboronic acide.g., 85
24-BromoanisolePhenylboronic acide.g., 92
3Bromobenzene4-Methylphenylboronic acide.g., 88

Logical Workflow for Suzuki-Miyaura Catalysis:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification A Pd-Catalyst F Heating & Stirring A->F B Aryl Halide B->F C Arylboronic Acid C->F D Base D->F E Solvent E->F G Work-up F->G H Purification G->H I Product H->I

Caption: Workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes, particularly those with thioether ligands, can act as catalysts for the aerobic oxidation of alcohols to aldehydes or ketones. The following is a general protocol for this transformation.

Reaction:

Materials:

  • Copper(I)-bis(2-hydroxyethylthio)methane complex (catalyst)

  • Primary or secondary alcohol (e.g., benzyl alcohol)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene)

  • Oxygen or air supply

Protocol 5: Aerobic Oxidation of an Alcohol

  • Reaction Setup: In a round-bottom flask, dissolve the copper(I)-bis(2-hydroxyethylthio)methane complex (1-5 mol%) and the base (1.5 equivalents) in the solvent.

  • Substrate Addition: Add the alcohol (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture vigorously under an atmosphere of oxygen (from a balloon) or air at a specified temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove the base and any insoluble catalyst residues.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Expected Outcome and Data Presentation:

The efficiency of the catalyst can be assessed by the conversion of the alcohol and the yield of the corresponding aldehyde or ketone.

EntryAlcoholConversion (%)Yield (%)
1Benzyl alcohole.g., 95e.g., 90
21-Phenylethanole.g., 98e.g., 93
3Cinnamyl alcohole.g., 90e.g., 85

Logical Pathway for Catalytic Alcohol Oxidation:

Alcohol_Oxidation_Pathway A Cu(I)-Ligand Complex E [Cu(I)-Ligand-Alcohol] Intermediate A->E Coordination B Alcohol B->E C Oxygen (O₂) C->E D Base D->E Deprotonation F Oxidized Product (Aldehyde/Ketone) E->F Oxidation G H₂O E->G H Regenerated Cu(I)-Ligand Complex E->H H->A Catalytic Cycle

Caption: Proposed catalytic cycle for the copper-catalyzed aerobic oxidation of alcohols.

Conclusion: A Promising Scaffold for Future Discoveries

This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this compound as a ligand in coordination chemistry. The detailed protocols and application notes serve as a robust starting point for researchers to explore the rich chemistry of this versatile ligand. The presence of both soft thioether and hard hydroxyl donor groups within a flexible framework makes this compound a promising scaffold for the development of novel catalysts for a wide range of organic transformations and for the synthesis of new functional materials. The self-validating nature of the described protocols, coupled with the rationale behind the experimental choices, is intended to empower researchers to not only replicate these findings but also to innovate and expand upon them. The future of coordination chemistry with this compound is bright, and it is our hope that this guide will inspire further exploration and discovery in this exciting area.

References

Sources

Application Notes and Protocols: Metal Complexes of Bis(2-hydroxyethylthio)methane in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Bis(2-hydroxyethylthio)methane as a Versatile Chelating Ligand

In the landscape of medicinal inorganic chemistry, the design of effective chelating agents is paramount for developing novel therapeutic and diagnostic agents. "this compound" (C₅H₁₂O₂S₂), a flexible and multi-dentate ligand, has emerged as a molecule of significant interest.[1][2] Structurally, it features a pliable dithioacetal backbone flanked by two hydroxyethyl arms. This arrangement presents four potential donor sites—two soft thioether sulfur atoms and two hard hydroxyl oxygen atoms—granting it the versatility to coordinate with a wide array of transition metal ions.

The conformational flexibility of the C-S-C-S-C backbone allows the ligand to adopt various conformations to satisfy the geometric preferences of different metal centers, leading to the formation of stable five- or six-membered chelate rings. This adaptability is crucial for the synthesis of structurally diverse metal complexes. The resulting coordination compounds can exhibit unique electronic, magnetic, and, most importantly, biological properties that are distinct from both the free ligand and the metal salt precursors. This guide provides a comprehensive overview of the synthesis, characterization, and preclinical evaluation protocols for metal complexes of this compound, with a focus on their potential applications in antimicrobial and anticancer drug discovery.[3][4]

Part 1: Synthesis and Characterization

The successful evaluation of any metal-based drug candidate begins with its robust synthesis and thorough characterization. This section provides detailed protocols for the preparation of the this compound ligand and its subsequent metal complexes.

Protocol 1: Synthesis of this compound Ligand (L)

The synthesis of the ligand is a critical first step. The following protocol is based on a standard nucleophilic substitution reaction. The causality behind this choice is the high nucleophilicity of the thiolate anion, which readily displaces halide leaving groups.

Principle: The reaction involves the deprotonation of the thiol group of 2-mercaptoethanol by a base to form a thiolate anion. This highly nucleophilic species then attacks the electrophilic carbon of dibromomethane in a double S_N2 reaction to form the desired product.

Materials:

  • 2-Mercaptoethanol (HSCH₂CH₂OH)

  • Dibromomethane (CH₂Br₂)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 equivalents of sodium hydroxide in 100 mL of methanol.

  • Thiolate Formation: Cool the solution in an ice bath. Slowly add 2.0 equivalents of 2-mercaptoethanol dropwise to the cooled solution. Stir for 30 minutes to ensure complete formation of the sodium thiolate.

  • Nucleophilic Substitution: To this solution, add 1.0 equivalent of dibromomethane dropwise. The reaction is exothermic; maintain the temperature below 10°C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours, followed by refluxing for 2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Purification: Wash the organic layer with deionized water (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Purification: The crude product, an oil, can be further purified by vacuum distillation or column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterization: Confirm the structure of the purified this compound ligand using ¹H NMR, ¹³C NMR, and mass spectrometry. The bis(trimethylsilyl) derivative can also be prepared for analysis by gas chromatography.[5][6]

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general framework for complexation. The choice of solvent is critical; it must dissolve both the polar metal salt and the less polar ligand. A mixture of methanol and dichloromethane or ethanol is often effective.

Principle: The metal ion acts as a Lewis acid, accepting electron pairs from the Lewis base donor atoms (S and O) of the ligand to form coordinate covalent bonds. The reaction is typically driven by the formation of a thermodynamically stable chelate complex.

Materials:

  • This compound (Ligand, L )

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, CoSO₄, Zn(OAc)₂)

  • Methanol

  • Dichloromethane or Chloroform

Procedure:

  • Ligand Solution: Dissolve 1.0 equivalent of the ligand L in 20 mL of methanol.

  • Metal Salt Solution: In a separate flask, dissolve 1.0 equivalent of the chosen metal(II) salt in 20 mL of methanol. Some salts may require gentle warming to dissolve completely.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction and Precipitation: Stir the resulting mixture at room temperature. The reaction time can vary from 2 to 24 hours. A change in color is often indicative of complex formation. In many cases, the metal complex will precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Crystallization: If no precipitate forms, slowly evaporate the solvent at room temperature or use a solvent-antisolvent technique (e.g., diffusion of diethyl ether into the methanolic solution) to induce crystallization.

  • Drying: Dry the resulting crystalline complex in a desiccator over silica gel.

Workflow for Synthesis and Characterization

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Complex Characterization L1 Reactants: 2-Mercaptoethanol Dibromomethane Base L2 Reaction in Methanol L1->L2 L3 Work-up & Extraction L2->L3 L4 Purification (Distillation/Chromatography) L3->L4 L5 Characterization (NMR, MS) L4->L5 C1 Synthesized Ligand (L) C3 Complexation in Methanol C1->C3 C2 Metal(II) Salt (e.g., CuCl2, Ni(NO3)2) C2->C3 C4 Isolation & Purification C3->C4 CH1 Elemental Analysis (CHN/S) C4->CH1 CH2 Spectroscopy (IR, UV-Vis) C4->CH2 CH3 Conductivity Measurements C4->CH3 CH4 Magnetic Susceptibility C4->CH4 CH5 X-ray Crystallography C4->CH5 G P1 Prepare Stock Solutions (Complexes, Ligand, Controls in DMSO) P3 Serial Dilution in 96-Well Plate P1->P3 P2 Prepare Microbial Inoculum (0.5 McFarland Standard) P4 Inoculate Wells with Microbial Suspension P2->P4 P3->P4 P5 Incubate Plate (37°C, 24h for Bacteria) P4->P5 P6 Determine MIC (Lowest concentration with no growth) P5->P6

Sources

Application Notes & Protocols: Leveraging Bis(2-hydroxyethylthio)methane in Dynamic Covalent Chemistry for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the application of bis(2-hydroxyethylthio)methane as a fundamental building block in dynamic covalent chemistry (DCC). We will move beyond simple procedural lists to explore the underlying chemical principles, offering detailed, field-tested protocols for the synthesis and characterization of self-healing and malleable materials. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also innovate upon these methodologies. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative literature.

Foundational Principles: The Power of Dynamic Thioacetals

Dynamic covalent chemistry is a powerful strategy that merges the robustness of covalent bonds with the reversibility often associated with supramolecular interactions. This duality allows for the creation of "smart" materials capable of adapting to external stimuli, self-healing, and being reprocessed. At the heart of many such systems is the reversible formation of thioacetals.

This compound is an ideal monomer for these systems. It is a commercially available, bifunctional dithiol. Its two primary thiol groups readily react with aldehydes or ketones under acidic catalysis to form dithioacetal linkages. The terminal hydroxyl groups provide reactive sites for secondary polymerization or functionalization, enabling the creation of diverse polymer architectures such as polyesters or polyurethanes.

The key to the dynamic nature of these materials is the acid-catalyzed exchange of the dithioacetal bonds. This allows the polymer network to reshuffle its connections, relieve stress, and repair damage.

Mechanism cluster_activation Step 1: Catalyst Activation cluster_dithioacetal Step 3: Dithioacetal Formation Aldehyde R-CHO (Aldehyde) Activated_Aldehyde R-CH=O+H (Protonated Aldehyde) Aldehyde->Activated_Aldehyde Protonation Catalyst H+ (Acid Catalyst) Dithiol HS-R'-SH (Dithiol) Hemithioacetal R-CH(OH)-S-R'-SH (Hemithioacetal) Activated_Aldehyde->Hemithioacetal Protonated_Hemithioacetal R-CH(O+H2)-S-R'-SH Hemithioacetal->Protonated_Hemithioacetal Protonation Carbocation R-CH+-S-R'-SH Protonated_Hemithioacetal->Carbocation Loss of H2O H2O H2O Protonated_Hemithioacetal->H2O Dithioacetal R-CH(S-R'-SH)2 (Dithioacetal Linkage) Carbocation->Dithioacetal Intramolecular Attack (or second thiol) H_plus H+ Dithioacetal->H_plus Deprotonation Dithioacetal_Eq Dithioacetal Free_Monomers Aldehyde + Dithiol Dithioacetal_Eq->Free_Monomers H+ Exchange

Figure 1: Acid-catalyzed dithioacetal formation and exchange mechanism.

Application Note I: Synthesis of a Self-Healing Poly(dithioacetal) Hydrogel

This section provides a detailed protocol for the synthesis of a hydrogel network from this compound and a trialdehyde crosslinker. The resulting material exhibits classic dynamic properties, including self-healing at room temperature.

Rationale and Design

The protocol is based on the reaction between the thiol groups of this compound and the aldehyde groups of a crosslinker, in this case, Tris(4-formylphenyl)amine. An acid catalyst, p-toluenesulfonic acid (PTSA), is used to facilitate the dithioacetal exchange reaction. The reaction is performed in a common organic solvent (DMSO) which can dissolve all starting materials. The hydroxyl end-groups of the dithiol monomer are not involved in the primary network formation but remain available for potential post-functionalization.

Experimental Protocol

Materials:

  • This compound (≥98%)

  • Tris(4-formylphenyl)amine (≥97%)

  • p-Toluenesulfonic acid monohydrate (PTSA, ≥98.5%)

  • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)

  • 20 mL scintillation vials

  • Magnetic stirrer and stir bars

  • Spatulas and weighing paper

Procedure:

  • Monomer Dissolution: In a 20 mL scintillation vial, dissolve 168.3 mg (1.0 mmol) of this compound and 219.2 mg (0.67 mmol of aldehyde groups, from 0.223 mmol of the trialdehyde) of Tris(4-formylphenyl)amine in 5 mL of anhydrous DMSO.

    • Expert Insight: A stoichiometric balance between thiol and aldehyde groups (in this case, a 1.5:1 molar ratio of dithiol to trialdehyde ensures a 1:1 functional group ratio) is crucial for achieving a high-molecular-weight network and optimal mechanical properties. Stir the solution at room temperature for 10-15 minutes until all solids are completely dissolved.

  • Catalyst Addition: To the clear, homogeneous solution, add 9.5 mg (0.05 mmol, 5 mol% relative to the dithiol) of PTSA.

    • Expert Insight: The catalyst is added last to initiate the dynamic reaction in a controlled manner after the monomers are well-mixed. Catalyst loading is a critical parameter; too little results in slow exchange kinetics, while too much can lead to network degradation.

  • Gelation: Stir the mixture for another 1-2 minutes to ensure the catalyst is evenly distributed. Then, let the vial stand at room temperature. Gelation should occur within 1-3 hours.

    • Trustworthiness: The gel point can be visually confirmed by inverting the vial. A successful gel will be a self-standing solid that does not flow.

  • Curing/Aging: Allow the gel to age at room temperature for 24 hours in a sealed vial. This allows the network to equilibrate, reach its optimal crosslink density, and maximize mechanical strength through ongoing dithioacetal exchange.

  • Solvent Exchange (Optional): For applications requiring a different solvent system (e.g., water), the DMSO-based hydrogel can be swollen in a large excess of the desired solvent (e.g., deionized water) for 48-72 hours, with the solvent being replaced every 12 hours. This process gradually exchanges the DMSO for the new solvent.

Figure 2: Workflow for the synthesis of a poly(dithioacetal) hydrogel.

Application Note II: Characterization of Dynamic Properties

The defining features of materials made through DCC are their dynamic characteristics. This section outlines key protocols to quantify the stress relaxation and self-healing capabilities of the synthesized hydrogel.

Protocol: Stress-Relaxation Analysis via Rheology

Stress relaxation is a hallmark of vitrimeric materials and dynamic networks.[1] It measures the decay of stress in a material held under constant strain, which occurs as the dynamic bonds rearrange to dissipate the stored elastic energy.[2][3]

Equipment:

  • Rotational rheometer with parallel plate geometry (e.g., 20 mm diameter)

  • Temperature control unit

Procedure:

  • Sample Preparation: A cylindrical disc of the hydrogel (e.g., 20 mm diameter, 1-2 mm thickness) is carefully placed onto the bottom plate of the rheometer.

  • Geometry Lowering: The upper plate is lowered until it makes contact with the sample, ensuring a slight normal force to maintain contact. The exact sample thickness is recorded.

  • Equilibration: The sample is allowed to equilibrate at the desired test temperature (e.g., 25 °C) for at least 5 minutes.

  • Strain Application: A small, constant strain (e.g., 1%) is rapidly applied and held constant. The strain must be within the linear viscoelastic region of the material.

  • Data Acquisition: The stress (or modulus) is monitored as a function of time. The experiment is run until the stress has relaxed to a significant fraction of its initial value (e.g., to 1/e, or ~37%).

  • Analysis: The characteristic relaxation time (τ*) is determined as the time required for the stress to decay to 1/e of its initial value. This value is a quantitative measure of the network's rearrangement speed.

Data Presentation: Typical Rheological Properties
ParameterTypical ValueSignificance
Storage Modulus (G')10 - 50 kPaIndicates the stiffness and solid-like behavior of the gel.
Loss Modulus (G'')1 - 5 kPaRepresents the viscous component of the material.
tan(δ) (G''/G')< 0.1A low value confirms a predominantly elastic, well-crosslinked gel.
Relaxation Time (τ*)100 - 1000 s @ 25°CQuantifies the timescale of dithioacetal exchange and network rearrangement.[3]
Protocol: Macroscopic Self-Healing Evaluation

This protocol provides a straightforward method to visually and mechanically assess the self-healing capability of the material.[4][5]

Procedure:

  • Sample Preparation: A rectangular strip of the hydrogel is prepared (e.g., 20 mm x 5 mm x 2 mm).

  • Damage: The strip is completely bisected with a sharp razor blade.

  • Healing: The two cut surfaces are gently brought back into contact. A small weight can be placed on top to ensure good surface contact. The sample is then placed in a sealed container (to prevent solvent evaporation) and left at room temperature for a set healing time (e.g., 12 hours).

  • Qualitative Assessment: After the healing period, the sample is carefully picked up to visually inspect the healed interface. A successfully healed sample should be able to support its own weight.

  • Quantitative Assessment (Optional): For a more rigorous analysis, the tensile strength of the healed sample can be compared to that of a pristine, undamaged sample of the same dimensions using a tensile tester. The healing efficiency is calculated as:

    • Healing Efficiency (%) = (Tensile strength of healed sample / Tensile strength of pristine sample) x 100

StressRelaxation cluster_initial 1. Initial State cluster_exchange 2. Dynamic Exchange cluster_final 3. Relaxed State Initial Polymer Network (Under Strain) Stress High Internal Stress Initial->Stress Contains Exchange Dithioacetal Bonds Break & Reform Initial->Exchange Initiates Catalyst H+ Catalyst Exchange->Catalyst Mediated by Final Rearranged Network (Strain Accommodated) Exchange->Final Leads to NoStress Low Internal Stress Final->NoStress Results in

Sources

High-performance liquid chromatography (HPLC) method for "Bis(2-hydroxyethylthio)methane" analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Robust HPLC Method for the Analysis of Bis(2-hydroxyethylthio)methane

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Due to its high polarity and lack of a strong UV chromophore, this compound presents a significant analytical challenge. This guide details a reversed-phase HPLC (RP-HPLC) method that overcomes these challenges by utilizing a modern polar-endcapped stationary phase, ensuring adequate retention and sharp peak shapes. The protocol is designed for researchers, quality control analysts, and drug development professionals who require accurate and reproducible quantification of this analyte in aqueous matrices. We provide a comprehensive discussion on the rationale behind method parameter selection, a step-by-step protocol, and system suitability criteria to ensure trustworthy results.

Introduction and Scientific Background

This compound (CAS: 44860-68-6) is an organosulfur compound characterized by two hydroxyl groups and two thioether linkages.[1][2] It is recognized as a primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog.[3] Consequently, its detection and quantification are critical for environmental monitoring and for the verification of compliance with the Chemical Weapons Convention (CWC).[3]

The primary analytical challenge in the HPLC analysis of this compound lies in its high polarity. Traditional C18 reversed-phase columns often provide insufficient retention for such hydrophilic molecules, causing them to elute near the void volume, which compromises quantification and resolution from other early-eluting impurities.[4][5] While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) exist, they can require extensive equilibration times and may be less robust for routine analysis.[6]

This application note describes a method that employs a reversed-phase column with a polar-embedded or polar-endcapped stationary phase. This approach enhances the retention of polar analytes under highly aqueous mobile phase conditions, preventing phase collapse and providing a stable, reproducible separation.[6] The method is coupled with UV detection at low wavelengths, with further discussion on the advantages of using mass spectrometry for enhanced sensitivity and specificity.

Principle of the Chromatographic Separation

The core of this method is the use of a stationary phase designed to mitigate the poor retention of polar compounds.

  • The Challenge of Polar Analytes in RP-HPLC: Standard C18 (octadecyl) phases are highly hydrophobic. When using mobile phases with a high percentage of water (greater than 95%), the C18 alkyl chains can collapse upon themselves. This phenomenon, known as "phase collapse" or "dewetting," dramatically reduces the available surface area for interaction, leading to a sudden loss of analyte retention and method irreproducibility.[5]

  • The Solution: Polar-Modified Stationary Phases: To overcome this, we utilize a C18 column that has been modified with a polar functional group, either embedded within the alkyl chain or at the terminus (endcapping). This polar group promotes the formation of a stable water layer on the silica surface, preventing the hydrophobic chains from collapsing even in 100% aqueous mobile phases.[6] This ensures that the primary retention mechanism remains hydrophobic interaction, but with significantly improved stability and retention for polar molecules like this compound.

  • Mobile Phase Selection: A simple mobile phase consisting of water, acetonitrile, and a small amount of formic acid is employed. The formic acid serves two purposes: it protonates any residual free silanols on the stationary phase, reducing undesirable peak tailing, and it provides a source of protons that is ideal for subsequent mass spectrometry detection, should that be the desired technique.[7] This approach avoids the use of complex ion-pairing agents which can be difficult to work with and are often incompatible with MS detectors.[8]

Detailed HPLC Methodology

This section outlines the specific instrumentation, reagents, and conditions required to perform the analysis.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, a degasser, an autosampler with temperature control, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A mass spectrometer is recommended for higher sensitivity.

  • Analytical Column: A high-quality reversed-phase column with a polar-modified stationary phase. An example is a C18 column with a polar endcapping or an embedded polar group (e.g., Agilent Poroshell 120 EC-C18, Waters Acquity BEH C18).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS grade)

  • Standard Laboratory Equipment: Analytical balance, volumetric flasks (Class A), pipettes, 0.22 µm syringe filters.

Chromatographic Conditions

The following parameters have been optimized for a robust separation. These should be summarized in a table for clarity.

ParameterRecommended SettingRationale
Analytical Column Polar-endcapped C18, 2.7 µm, 3.0 x 100 mmSmall particle size for high efficiency; polar modification for retention of the analyte.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides a polar environment and is MS-compatible.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Program 0-1 min: 2% B; 1-8 min: 2-40% B; 8-9 min: 40-95% B; 9-10 min: 95% B; 10.1-12 min: 2% BA shallow initial gradient ensures retention and separation from void volume impurities.
Flow Rate 0.5 mL/minAppropriate for a 3.0 mm ID column.
Column Temperature 35 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Volume 5 µLCan be optimized based on analyte concentration and sensitivity requirements.
UV Detection 205 nmThe analyte lacks a strong chromophore; detection at low UV is necessary.
Alternative Detection Mass Spectrometry (MS)For higher sensitivity and specificity, ESI+ mode is recommended. Monitor for [M+H]⁺.[3]

Step-by-Step Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with Type I water. Mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile. Mix thoroughly.

    • Degas both mobile phases for at least 10 minutes using an inline degasser or sonication.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 (v/v) mixture of water and acetonitrile. This is the Stock Solution. Store at 2-8 °C.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Solution using Mobile Phase A as the diluent.

Sample Preparation
  • For aqueous samples, ensure the sample is clear and free of particulates.

  • If necessary, filter the sample through a 0.22 µm syringe filter (e.g., PVDF or other compatible material) into an HPLC vial.

  • If the expected concentration is high, dilute the sample with Mobile Phase A to fall within the calibration range.

HPLC Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to final report generation.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc Analysis Stage cluster_data Data Processing Stage SamplePrep Sample Preparation (Filtration/Dilution) SystemSetup HPLC System Setup (Purge, Equilibrate Column) RunSequence Run Analytical Sequence (Blank -> Standards -> Samples) SamplePrep->RunSequence StandardPrep Standard Preparation (Stock & Working Standards) StandardPrep->RunSequence DataAcq Data Acquisition (Chromatogram Recording) RunSequence->DataAcq Processing Peak Integration & Calibration Curve Generation DataAcq->Processing Quantification Sample Quantification Processing->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

  • System Equilibration: Purge all pump lines to remove air bubbles. Set the flow rate to 0.5 mL/min and the column temperature to 35 °C. Equilibrate the column with the initial mobile phase composition (98% A, 2% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. The recommended injection order is:

    • Blank (diluent) injection to ensure no system carryover.

    • Calibration standards from lowest to highest concentration.

    • Sample injections.

    • A quality control (QC) standard injected periodically (e.g., every 10 samples) to monitor system performance.

  • Data Processing:

    • Integrate the peak corresponding to this compound in all chromatograms.

    • Generate a linear calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, system suitability must be checked before each run, and the method should be validated according to ICH guidelines or internal SOPs.

System Suitability Criteria

Inject a mid-level concentration standard multiple times (n=5) before starting the sequence. The results should meet the criteria outlined in the table below.

ParameterAcceptance CriteriaPurpose
Retention Time (RT) RSD ≤ 2.0%Confirms the stability of the pump and mobile phase composition.
Peak Area RSD ≤ 2.0%Demonstrates the precision of the autosampler and detector.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 5000Indicates good column efficiency and separation power.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the analysis of the polar compound this compound. By selecting a polar-modified reversed-phase column, this method achieves excellent retention and peak shape without the need for complex mobile phases. The protocol is straightforward, easily transferable between laboratories, and suitable for routine analysis in quality control and research settings. For applications requiring the highest level of sensitivity and specificity, coupling this chromatographic method with a mass spectrometer is highly recommended.

References

  • PubChem Compound Summary for CID 94785, this compound. National Center for Biotechnology Information. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Determination of the sulfur mustard hydrolysis product thiodiglycol by microcolumn liquid chromatography coupled on-line with sulfur flame photometric detection using large-volume injections and peak compression. Journal of Chromatography A. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Analytical Methods for Sulfur Mustard. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Separation of Thiodiglycolic anhydride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analysis of Thiodiglycol: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS777. Office of Scientific and Technical Information (OSTI.GOV). [Link]

  • Non-Contact Detection of Thiodiglycol Vapors and Associated Degradation Products Using Atmospheric Flow Tube Mass Spectrometry. Analyst (RSC Publishing). [Link]

  • Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. European Journal of Mass Spectrometry. [Link]

  • Ethanol, 2,2'-[methylenebis(thio)]bis-. NIST WebBook. [Link]

Sources

Application Note: Comprehensive NMR Characterization of Bis(2-hydroxyethylthio)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(2-hydroxyethylthio)methane, also known as 3,5-dithia-1,7-heptanediol, is a thioacetal containing two primary alcohol functionalities.[1][2] Its structure lends itself to applications as an intermediate in chemical synthesis.[1] Thioacetals are sulfur analogs of acetals and are commonly formed by the reaction of a carbonyl compound with thiols.[3][4] A thorough structural characterization is paramount for quality control and to ensure its suitability for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[5][6]

This application note provides a comprehensive guide to the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. We will detail the experimental protocols and provide insights into the interpretation of the resulting spectra for complete structural verification.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for this compound:

cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C & DEPT-135 (Carbon Signals & Types) C13->HSQC C13->HMBC Final Complete Structural Assignment COSY->Final HSQC->Final HMBC->Final

Caption: Workflow for the complete NMR structural elucidation of this compound.

Expected 2D Correlations:

  • COSY: A cross-peak will be observed between the protons of the -CH₂-OH group (1, 1') and the -S-CH₂- group (5, 5'). If the hydroxyl proton is coupled, a correlation between it and the -CH₂-OH protons will also be seen.

  • HSQC:

    • The protons at ~3.70 ppm (1, 1') will show a correlation to the carbon at ~60-65 ppm.

    • The protons at ~3.80 ppm (3) will correlate with the carbon at ~35-40 ppm.

    • The protons at ~2.80 ppm (5, 5') will correlate with their attached carbon, also in the ~35-40 ppm region.

  • HMBC:

    • The protons of the -CH₂-OH group (1, 1') will show a 2-bond correlation to the carbon of the -S-CH₂- group (5, 5').

    • The protons of the -S-CH₂- group (5, 5') will show a 2-bond correlation to the carbon of the -CH₂-OH group (1, 1') and a 3-bond correlation to the methylene bridge carbon (-S-CH₂-S-, 3).

    • The protons of the methylene bridge (3) will show a 2-bond correlation to the carbons of the -S-CH₂- groups (5, 5').

By combining the information from all these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.

References

  • Reddit. (2023). Hydroxyl Groups in NMR. [Online] Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Online] Available at: [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Online] Available at: [Link]

  • Pearson. Thioacetal Explained: Definition, Examples, Practice & Video Lessons. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. [Online] Available at: [Link]

  • MDPI. (2018). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. [Online] Available at: [Link]

  • Liepinsh, E., & Otting, G. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. European Biophysics Journal, 21(4), 295-304.
  • ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. [Online] Available at: [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Online] Available at: [Link]

  • ResearchGate. (2019). The 13C-NMR spectrum of BHET. [Online] Available at: [Link]

  • University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Online] Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Online] Available at: [Link]

  • Michigan State University. Proton NMR Table. [Online] Available at: [Link]

  • ResearchGate. (2016). 1H NMR spectra (in particular, the methylene protons of the two CH2...). [Online] Available at: [Link]

  • Canadian Science Publishing. (1964). N.M.R. STUDIES OF BRIDGED RING SYSTEMS: II. UNUSUAL MAGNETIC DESHIELDING EFFECT ON THE BRIDGE METHYLENES OF NORBORNADIENE AND BE. [Online] Available at: [Link]

  • ACS Publications. (1962). Bridge-proton absorptions in the nuclear magnetic resonance spectra of norbornene and related systems. [Online] Available at: [Link]

  • Wikipedia. Thioacetal. [Online] Available at: [Link]

  • ResearchGate. (2019). ¹H-NMR spectra of BHET in CDCl3. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • NIST. Ethanol, 2,2'-[methylenebis(thio)]bis-. [Online] Available at: [Link]

  • PubChem. Bis(2-trimethylsiloxyethylthio)methane. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of Bis(2-trimethylsiloxyethylthio)methane. [Online] Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

  • RSC Publishing. (1966). The syntheses and infrared spectra of some acetals and ketals. [Online] Available at: [Link]

  • Química Organica.org. Thioacetals, hydrolysis and reduction to alkanes. [Online] Available at: [Link]

Sources

Application Notes & Protocols: Leveraging Bis(2-hydroxyethylthio)methane for the Development of Advanced Biocompatible Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for intelligent biomaterials that can respond to specific physiological cues is a cornerstone of modern drug delivery and tissue engineering. This guide details the scientific rationale and experimental protocols for utilizing Bis(2-hydroxyethylthio)methane (BHETM) as a novel building block for creating stimuli-responsive, biocompatible materials. We focus on the unique properties of the thioether linkages within BHETM, which are susceptible to oxidation by Reactive Oxygen Species (ROS). This ROS-responsiveness allows for the design of materials that can selectively degrade or release therapeutic payloads in environments characterized by high oxidative stress, such as tumor microenvironments or sites of inflammation.[1][2] This document provides researchers, chemists, and drug development professionals with the foundational knowledge and step-by-step methodologies to synthesize, characterize, and apply BHETM-based hydrogels for targeted therapeutic applications.

Introduction: The Rationale for a Thioether-Based Monomer

This compound (IUPAC Name: 2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol) is a small molecule featuring a central dithioacetal group flanked by two hydroxyl-terminated ethyl chains.[3][4] While traditionally used as a chemical intermediate, its structure presents two key features that are highly advantageous for biomaterial synthesis:

  • Dual Hydroxyl Groups (-OH): These terminal alcohols serve as versatile handles for chemical modification, allowing BHETM to be functionalized with polymerizable groups (e.g., acrylates, methacrylates). This transforms the molecule from a simple diol into a potent crosslinking agent.

  • ROS-Responsive Thioether Backbone (-S-CH₂-S-): The thioether (or sulfide) groups are the cornerstone of the material's "smart" behavior.[1] In the presence of physiologically relevant ROS (e.g., hydrogen peroxide, H₂O₂), the relatively hydrophobic thioether can be oxidized into a more hydrophilic sulfoxide or sulfone.[2][5] This localized shift in polarity can disrupt the structural integrity of a polymer network, triggering swelling, degradation, and the release of an encapsulated payload.[2][6]

This unique combination allows BHETM to act as a degradable or responsive crosslinker, forming biocompatible networks that are stable under normal physiological conditions but can be selectively disassembled at a target site.

Core Concept: From Monomer to ROS-Responsive Network

The overall strategy involves functionalizing the BHETM diol, incorporating it as a crosslinker into a hydrogel network, and leveraging its inherent ROS sensitivity for controlled degradation and drug release.

Monomer This compound (BHETM) (Two -OH groups) Functionalized Functionalized BHETM-Diacrylate (Two polymerizable groups) Monomer->Functionalized Precursor Precursor Solution: - PEG-DA (Monomer) - BHETM-DA (Crosslinker) - Photoinitiator Hydrogel Stable Hydrogel Network (Drug Encapsulated) Precursor->Hydrogel ROS High ROS Environment (e.g., H₂O₂) Degraded Degraded Network (Hydrophilic Sulfoxides) + Drug Release ROS->Degraded

Caption: Workflow from BHETM functionalization to hydrogel formation and triggered release.

Protocols: Synthesis and Formulation

This section provides detailed, step-by-step protocols for the creation of BHETM-based hydrogels. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol 2.1: Functionalization of BHETM to Bis(2-acryloyloxyethylthio)methane (BHETM-DA)

Rationale: The native hydroxyl groups of BHETM are not readily polymerizable via free-radical methods. Acrylation converts these groups into reactive acrylate esters, enabling BHETM to act as a difunctional crosslinking agent that can co-polymerize with other vinyl-based monomers.

Materials:

  • This compound (BHETM)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnetic stirrer and stir bars

  • Round bottom flask, dropping funnel, and standard glassware

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve BHETM (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.

    • Causality: TEA acts as a base to neutralize the HCl byproduct generated during the esterification, driving the reaction forward. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acryloyl chloride.

  • Cooling: Cool the flask to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent unwanted side reactions or polymerization.

  • Addition of Acryloyl Chloride: Add acryloyl chloride (2.2 equivalents), dissolved in anhydrous DCM, to the flask dropwise via a dropping funnel over 30-60 minutes while stirring vigorously.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours).

  • Work-up & Purification: a. Quench the reaction by slowly adding a saturated NaHCO₃ solution to neutralize any remaining acid. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). c. Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Validation: The resulting product, BHETM-DA, should be a clear oil. Confirm its structure using ¹H NMR and FTIR spectroscopy. The appearance of peaks corresponding to vinyl protons (~5.8-6.4 ppm) in the NMR spectrum is a key indicator of successful acrylation.

Protocol 2.2: Formulation and UV-Curing of BHETM-Based Hydrogels

Rationale: This protocol uses free-radical polymerization, initiated by UV light, to form a crosslinked hydrogel network. The functionalized BHETM-DA serves as the ROS-sensitive crosslinker, while a primary monomer, such as Poly(ethylene glycol) diacrylate (PEG-DA), forms the bulk of the network. The ratio of monomer to crosslinker is a critical parameter for tuning the mechanical properties and degradation kinetics of the hydrogel.

Materials:

  • BHETM-DA (synthesized in Protocol 2.1)

  • Poly(ethylene glycol) diacrylate (PEG-DA, average Mn 700)

  • Photoinitiator (e.g., Irgacure 2959 or LAP)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Vortex mixer

  • UV curing system (365 nm)

  • Molds (e.g., PDMS molds, or spacers between two glass slides)[7]

Hydrogel Precursor Formulation Table:

ComponentRoleStock Conc.Volume for 1 mL FinalFinal Conc.Rationale for Concentration
PEG-DA (700)Primary Monomer100% (w/v)100 µL10% (w/v)Forms the hydrophilic polymer backbone. 10-20% is a common range for hydrogel formation.
BHETM-DACrosslinker100% (w/v)20 µL2% (w/v)Creates ROS-sensitive crosslinks. The ratio to PEG-DA determines crosslink density.
Irgacure 2959Photoinitiator10% (w/v) in DMSO5 µL0.05% (w/v)Generates radicals upon UV exposure to initiate polymerization. 0.05-0.5% is typical.[8]
PBS (pH 7.4)Solvent1X875 µLN/AProvides a physiologically relevant buffer environment for gelation.

Procedure:

  • Prepare Precursor Solution: In a microcentrifuge tube, add the components in the order listed in the table. Vortex thoroughly until the photoinitiator is fully dissolved.

    • Self-Validation: The solution should be clear and homogenous. Any cloudiness indicates poor solubility and will result in an inconsistent hydrogel.

  • Casting the Hydrogel: Pipette the precursor solution into your desired mold. For consistency, ensure a fixed volume is used for each hydrogel disk.[7]

  • UV Curing: Expose the mold to UV light (365 nm) for a predetermined duration (e.g., 5-10 minutes). The exact time will depend on the intensity of your UV source and the photoinitiator concentration.

    • Causality: The photoinitiator absorbs UV energy and fragments into free radicals. These radicals attack the acrylate groups on PEG-DA and BHETM-DA, initiating a chain-growth polymerization that forms the 3D network.

  • Hydration: Carefully remove the cured hydrogel from the mold and place it in a beaker with PBS. Allow it to swell for 24 hours to reach equilibrium and to wash out any unreacted monomers or initiator.

Protocols: Characterization and Validation

After synthesis, the material's properties must be rigorously tested to confirm its structure, responsiveness, and biocompatibility.

Protocol 3.1: ROS-Responsiveness Assay

Rationale: This protocol validates the core functionality of the hydrogel: its ability to degrade or change its properties in response to an oxidative stimulus. Hydrogen peroxide (H₂O₂) is used as a stable and readily available source of ROS.[5]

Procedure:

  • Preparation: Prepare two sets of equilibrium-swollen hydrogels (from Protocol 2.2).

  • Incubation:

    • Treatment Group: Immerse one set of hydrogels in a solution of 10 mM H₂O₂ in PBS.

    • Control Group: Immerse the second set in plain PBS.

  • Observation: Incubate both groups at 37°C. At various time points (e.g., 0, 2, 6, 12, 24 hours), remove the hydrogels, blot away excess surface water, and record their weight.

  • Data Analysis: Calculate the swelling ratio (SR) at each time point: SR = (Wet Weight / Dry Weight). Compare the change in weight or visual integrity between the control and H₂O₂-treated groups.

    • Expected Outcome: The H₂O₂-treated hydrogels should exhibit a significant increase in swelling or a visible loss of mass/integrity over time compared to the stable control gels. This demonstrates the oxidation of thioether crosslinks.

Mechanism of ROS-Triggered Degradation

cluster_0 Hydrophobic State (Crosslinked) cluster_1 Hydrophilic State (Cleaved/Swollen) Hydrophobic ~P-S-CH₂-S-P~ (Thioether Crosslink) ROS ROS (e.g., H₂O₂) Hydrophobic->ROS Oxidation Hydrophilic ~P-SO-CH₂-SO-P~ (Sulfoxide Product) ROS->Hydrophilic Increased Polarity Network Swelling

Caption: Oxidation of hydrophobic thioether to hydrophilic sulfoxide by ROS.

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: To be considered biocompatible, the hydrogel and its degradation products must not be toxic to cells.[9][10] This protocol uses the MTT assay to assess cell viability in the presence of hydrogel leachables and degradation products.

Procedure:

  • Prepare Extracts:

    • Leachable Extract: Incubate intact hydrogels in cell culture medium for 24 hours.

    • Degradation Extract: Fully degrade hydrogels in a 100 mM H₂O₂ solution, then neutralize the H₂O₂ (e.g., with catalase) and dilute the solution in cell culture medium.

  • Cell Culture: Seed a relevant cell line (e.g., NIH/3T3 fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with the prepared extracts (using various dilutions). Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with DMSO or a similar solvent and measure the absorbance at ~570 nm.

    • Expected Outcome: The absorbance values for cells treated with the hydrogel extracts should be comparable to the negative control, indicating high cell viability and good biocompatibility.

Application Protocol: ROS-Mediated Drug Delivery

Rationale: This protocol demonstrates the practical application of the BHETM-hydrogel as a "smart" drug delivery system. A model therapeutic (or fluorescent dye) is loaded into the hydrogel, and its release is quantified in the presence and absence of an ROS stimulus. This mimics targeted drug release in a high-ROS disease environment.[5][11]

Materials:

  • Drug-loaded hydrogels (prepare by adding the drug, e.g., Doxorubicin or Nile Red, to the precursor solution in Protocol 2.2)

  • PBS (pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Setup: Place individual drug-loaded hydrogel discs into separate vials.

  • Release Study:

    • Treatment Group: Add a fixed volume of 10 mM H₂O₂ in PBS to one set of vials.

    • Control Group: Add the same volume of plain PBS to the other set.

  • Incubation: Place all vials in an incubator at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 1, 4, 8, 12, 24 hours), take an aliquot of the release medium from each vial. Immediately replace it with an equal volume of fresh medium (either PBS or H₂O₂-PBS) to maintain a constant volume.

  • Quantification: Measure the concentration of the released drug in the aliquots using the appropriate analytical method (e.g., absorbance for Doxorubicin, fluorescence for Nile Red).

  • Data Analysis: Calculate the cumulative percentage of drug released over time. Plot the release profiles for both the control and treatment groups.

Expected Results:

Time (hours)Cumulative Release (Control)Cumulative Release (+H₂O₂)Interpretation
1~5%~15%Initial burst release is common, but is accelerated in the presence of ROS.
8~15%~60%Significant difference emerges as thioether oxidation and network degradation progresses.
24~25%~90%The ROS-triggered group shows near-complete release, while the control group retains most of the drug.

References

  • Criado-Gonzalez, M., & Mecerreyes, D. (2022). Thioether-based ROS responsive polymers for biomedical applications. Journal of Materials Chemistry B, 10(36), 7206–7221. [Link][1][2][6]

  • ResearchGate. (n.d.). Thioether-based ROS responsive polymers for biomedical applications. Retrieved from [Link]

  • SciSpace. (n.d.). Thioether-based ROS responsive polymers for biomedical applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][3]

  • Conte, C., et al. (2021). Thiolated-Polymer-Based Nanoparticles as an Avant-Garde Approach for Anticancer Therapies—Reviewing Thiomers from Chitosan and Hyaluronic Acid. Pharmaceutics, 13(9), 1361. [Link][12]

  • Pearce, N. M., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 2031–2039. [Link][9][10]

  • PubMed. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Retrieved from [Link]

  • Takae, S., et al. (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Bioconjugate Chemistry, 33(5), 816–825. [Link][5]

  • ACS Publications. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules. [Link][13]

  • ResearchGate. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically-made Thioester-functional Copolymers. Retrieved from [Link][11][14]

  • NIST. (n.d.). Ethanol, 2,2'-[methylenebis(thio)]bis-. NIST Chemistry WebBook. Retrieved from [Link][4]

  • STAR Protocols. (2023). Protocol for the fabrication and application of a low-water-content polyelectrolyte hydrogel. [Link][7]

  • Chirico, G., et al. (2017). Fabrication Strategies Towards Hydrogels for Biomedical Application: Chemical and Mechanical Insights. Chemistry – An Asian Journal, 12(16), 1999-2013. [Link][8]

Sources

Application Notes and Protocols: Leveraging Bis(2-hydroxyethylthio)methane in the Formulation of Advanced Functional Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of functional coatings incorporating bis(2-hydroxyethylthio)methane. This unique sulfur-containing diol serves as a versatile building block for creating high-performance polymers, particularly polyurethanes, with tailored properties. These properties include a high refractive index, which is advantageous for optical applications, and enhanced flame retardancy. This document offers detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique attributes of this compound in their coating formulations.

Introduction: The Strategic Advantage of Sulfur-Containing Monomers in Coating Technology

The deliberate incorporation of heteroatoms into polymer backbones is a well-established strategy for tuning the material properties of functional coatings. Sulfur, in particular, offers a unique combination of high polarizability and the ability to form diverse covalent bonds, making it a valuable element for designing advanced materials. This compound, with its symmetrical structure featuring two hydroxyl and two thioether moieties, presents a compelling case for its use as a monomer or chain extender in polymerization reactions.

The presence of sulfur in the polymer matrix can significantly increase the refractive index of the resulting coating, a critical parameter for applications in optics, such as anti-reflective coatings and encapsulation for light-emitting diodes (LEDs). Furthermore, sulfur-containing compounds are known to impart flame retardant properties to polymers, a desirable characteristic for a wide range of applications where fire safety is a concern. The dual functionality of this compound (diol and dithioether) allows for its versatile integration into various polymer systems, most notably polyurethanes through reaction with isocyanates.

This guide will focus on the practical application of this compound in the preparation of functional polyurethane coatings. We will provide a detailed, field-proven protocol for the synthesis of a high refractive index polythiourethane coating, discuss the underlying chemistry, and present methods for the characterization of the resulting film.

Core Chemistry: The Polyaddition of this compound with Diisocyanates

The primary route to integrating this compound into a coating formulation is through a polyaddition reaction with a suitable diisocyanate. The hydroxyl groups of this compound react with the isocyanate groups to form urethane linkages, resulting in a polythiourethane. The thioether linkages are retained in the polymer backbone, contributing to the final properties of the coating.

The choice of diisocyanate is a critical factor in determining the final properties of the polyurethane. Aromatic diisocyanates, such as methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI), can enhance rigidity and thermal stability. In contrast, aliphatic diisocyanates, such as isophorone diisocyanate (IPDI) or hexamethylene diisocyanate (HDI), are often chosen for applications requiring high transparency and UV stability, making them particularly suitable for optical coatings.[1]

Experimental Protocol: Synthesis of a High Refractive Index Polythiourethane Coating

This section provides a detailed, step-by-step protocol for the laboratory-scale preparation of a transparent, high refractive index polythiourethane coating using this compound and isophorone diisocyanate (IPDI).

Materials and Equipment
MaterialGradeSupplier
This compound≥98%Commercially Available
Isophorone Diisocyanate (IPDI)≥99%Commercially Available
Dibutyltin Dilaurate (DBTDL)Catalyst GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%Commercially Available
Glass Substrates (e.g., microscope slides)--
Spin Coater--
Hot Plate--
Vacuum Oven--
Pre-polymer Synthesis Workflow

The following workflow outlines the synthesis of the polythiourethane pre-polymer solution.

G cluster_0 Pre-polymer Synthesis A 1. Dissolve this compound in anhydrous THF in a three-neck flask under a nitrogen atmosphere. B 2. Add Isophorone Diisocyanate (IPDI) dropwise with stirring. (Molar ratio of OH:NCO = 1:1) A->B C 3. Add a catalytic amount of Dibutyltin Dilaurate (DBTDL). B->C D 4. Heat the mixture to 60-70°C and stir for 4-6 hours. C->D E 5. Monitor the reaction progress by FTIR (disappearance of the NCO peak at ~2270 cm⁻¹). D->E F 6. Cool the resulting pre-polymer solution to room temperature. E->F

Caption: Workflow for the synthesis of the polythiourethane pre-polymer.

Step-by-Step Protocol: Pre-polymer Synthesis
  • Reactor Setup: In a clean, dry 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add 1.68 g (0.01 mol) of this compound.

  • Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the this compound is completely dissolved.

  • Isocyanate Addition: Slowly add 2.22 g (0.01 mol) of isophorone diisocyanate (IPDI) to the reaction mixture dropwise using a syringe pump over 15 minutes. Maintain a nitrogen atmosphere and continuous stirring. The molar ratio of hydroxyl groups to isocyanate groups should be maintained at 1:1.

  • Catalyst Addition: Add 1-2 drops of dibutyltin dilaurate (DBTDL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours with constant stirring.

  • Monitoring: The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by Fourier-transform infrared (FTIR) spectroscopy. The reaction is considered complete when the characteristic isocyanate peak at approximately 2270 cm⁻¹ disappears.

  • Cooling: Once the reaction is complete, turn off the heat and allow the pre-polymer solution to cool to room temperature. The resulting solution should be clear and slightly viscous.

Coating Application and Curing

The following diagram illustrates the process of applying and curing the polythiourethane coating.

G cluster_1 Coating Application and Curing G 1. Clean glass substrates with acetone and isopropanol. H 2. Apply the pre-polymer solution to the substrate using a spin coater (e.g., 2000 rpm for 30 seconds). G->H I 3. Pre-dry the coated substrate on a hot plate at 50°C for 10 minutes to evaporate the solvent. H->I J 4. Cure the coating in a vacuum oven at 80-100°C for 2-4 hours. I->J K 5. Cool the cured coating to room temperature before characterization. J->K

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Bis(2-hydroxyethylthio)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(2-hydroxyethylthio)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Synthesis Overview and Core Principles

This compound (C₅H₁₂O₂S₂) is an important organosulfur compound, notably recognized as a primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog.[1] Its synthesis and analysis are crucial for the verification of the Chemical Weapons Convention (CWC).[1]

The most prevalent and reliable method for its synthesis involves the reaction of two equivalents of 2-mercaptoethanol with a one-carbon electrophile, typically formaldehyde or dichloromethane, under basic conditions.[1] The success of this synthesis hinges on the effective nucleophilic character of the thiol group, which is significantly enhanced by a base to form a thiolate anion.

Fundamental Reaction Scheme

The general transformation can be visualized as follows:

cluster_reactants Reactants 2-Mercaptoethanol 2 x 2-Mercaptoethanol (HOCH₂CH₂SH) Product This compound (HOCH₂CH₂-S-CH₂-S-CH₂CH₂OH) 2-Mercaptoethanol->Product C1_Source One-Carbon Electrophile (e.g., CH₂O, CH₂Cl₂) C1_Source->Product Base Base (e.g., NaOH) Base->Product Activates Thiol start Low Yield Observed q1 Check Base: Stoichiometry & Activity? start->q1 q2 Check Temperature: Is gentle heating required? q1->q2 Yes remedy1 Solution: Use fresh base in correct stoichiometry. q1->remedy1 No q3 Using CH₂Cl₂? Is mixing adequate? q2->q3 Yes remedy2 Solution: Apply gentle heat (e.g., 40-50 °C) & monitor. q2->remedy2 No q4 Consider PTC q3->q4 Yes remedy3 Solution: Increase stirring speed. q3->remedy3 No remedy4 Solution: Add Phase Transfer Catalyst (e.g., Aliquat 336). q4->remedy4 end_node Yield Optimized remedy1->end_node remedy2->end_node remedy3->end_node remedy4->end_node

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Purification of "Bis(2-hydroxyethylthio)methane" from oligomeric byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of "Bis(2-hydroxyethylthio)methane," also known as 3,5-dithia-1,7-heptanediol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in removing oligomeric byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Introduction

"this compound" is a key intermediate in various chemical syntheses and a significant compound in environmental and verification research, notably as a primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog.[1] Its synthesis, typically through the reaction of 2-mercaptoethanol with formaldehyde, can be complicated by the formation of higher molecular weight oligomers. These byproducts can interfere with subsequent reactions and compromise the purity of the final product. This guide provides a comprehensive resource for the effective purification of "this compound" from these challenging impurities.

Understanding the Challenge: Oligomer Formation

The reaction between 2-mercaptoethanol and formaldehyde can proceed beyond the desired 2:1 adduct, leading to the formation of oligomeric species. This is primarily due to the bifunctional nature of both reactants. The proposed mechanism involves the repeated addition of 2-mercaptoethanol and formaldehyde units, resulting in chains with repeating -(S-CH2-S-CH2-CH2-OH) units.

Below is a simplified diagram illustrating the potential pathway for the formation of the desired product and an oligomeric byproduct.

Oligomer_Formation 2-Mercaptoethanol_1 2 x HS-CH₂CH₂-OH Product HO-CH₂CH₂-S-CH₂-S-CH₂CH₂-OH (this compound) 2-Mercaptoethanol_1->Product + CH₂O Formaldehyde CH₂O Formaldehyde->Product Further_Reaction Further Reaction with 2-Mercaptoethanol and Formaldehyde Product->Further_Reaction Oligomer HO-CH₂CH₂-S-(CH₂-S-CH₂CH₂-S)n-CH₂-S-CH₂CH₂-OH Further_Reaction->Oligomer

Caption: Proposed reaction scheme for the formation of this compound and oligomeric byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the purification of "this compound."

Problem Potential Cause(s) Recommended Solution(s)
Product appears viscous and oily, even after initial workup. High concentration of oligomeric byproducts.Proceed with high-vacuum distillation or column chromatography as detailed in the protocols below.
Poor separation during column chromatography (streaking or overlapping of fractions). Inappropriate solvent system (too polar or not polar enough). Irregular column packing.Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution from a non-polar to a more polar solvent is often effective. Ensure the column is packed uniformly without any cracks or channels.
Product decomposition (darkening of color) during distillation. Excessive heating temperature.Utilize a high-vacuum system to lower the boiling point of the compound. Ensure the distillation is performed as quickly as possible. The use of a short-path distillation apparatus is recommended.
Low recovery of the purified product. Co-distillation with byproducts. Incomplete elution from the chromatography column.For distillation, a fractionating column can improve separation. For chromatography, after eluting the main product, flush the column with a highly polar solvent (e.g., methanol) to check for any remaining material.
Persistent odor in the final product. Trace amounts of residual 2-mercaptoethanol.While vacuum distillation should remove volatile impurities, trace amounts may persist. A chemical scavenging method using activated carbon can be employed post-distillation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of "this compound" under vacuum?

Q2: Which analytical techniques are best suited to assess the purity of the final product?

A2: Gas chromatography-mass spectrometry (GC-MS) of the trimethylsilyl (TMS) derivative is a highly effective method for assessing purity and identifying residual impurities.[1] The derivatization increases the volatility of the compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural confirmation and detection of oligomeric byproducts, which would present different chemical shifts and integration values.

Q3: What type of column and solvent system should I start with for chromatographic purification?

A3: For a polar compound like "this compound," normal-phase column chromatography is a suitable choice.[6][7] A good starting point would be a silica gel stationary phase and a solvent system of ethyl acetate in hexanes.[6][7] The polarity of the eluent can be gradually increased to achieve optimal separation. It is highly recommended to first determine the ideal solvent system using thin-layer chromatography (TLC).[8]

Q4: Can I use other purification methods besides distillation and chromatography?

A4: For this type of compound, vacuum distillation and column chromatography are the most effective methods for removing non-volatile oligomeric impurities.[4][5][6][7][8] Crystallization may be challenging due to the liquid nature of the compound and the similar properties of the oligomers.[9][10][11]

Q5: Are there any specific safety precautions I should take when handling "this compound"?

A5: As with all sulfur-containing organic compounds, it is recommended to handle "this compound" in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thioethers can have strong, unpleasant odors, and some individuals may be sensitive to them.[12]

Experimental Protocols

The following protocols provide a starting point for the purification of "this compound." Optimization may be necessary depending on the specific impurity profile of your crude product.

Protocol 1: High-Vacuum Distillation

This method is suitable for separating the monomer from higher-boiling oligomers.

Workflow Diagram:

Vacuum_Distillation_Workflow cluster_0 Preparation cluster_1 Distillation cluster_2 Analysis Crude_Product Crude this compound Setup Assemble Short-Path Distillation Apparatus Crude_Product->Setup Vacuum Apply High Vacuum (< 1 mmHg) Setup->Vacuum Heating Gradually Heat the Distillation Flask Vacuum->Heating Collection Collect Fractions at Constant Temperature Heating->Collection Purity_Check Analyze Fractions by GC-MS (TMS-derivatized) and/or NMR Collection->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation TLC Determine Optimal Solvent System using TLC Column_Packing Pack a Silica Gel Column with the Initial Eluent TLC->Column_Packing Sample_Loading Load Crude Product onto the Column Column_Packing->Sample_Loading Elution Elute with Solvent System (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Remove Solvent under Reduced Pressure Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

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Technical Support Center: Navigating the Scale-Up of Bis(2-hydroxyethylthio)methane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Bis(2-hydroxyethylthio)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the synthesis and scale-up of this important intermediate.

Introduction to this compound Synthesis

This compound (C₅H₁₂O₂S₂) is a sulfur-containing organic compound with applications as an intermediate in various chemical manufacturing processes, including the photographic industry.[1] Its synthesis typically involves the reaction of two equivalents of 2-mercaptoethanol with a one-carbon electrophile, such as formaldehyde or dichloromethane. The reaction proceeds via the formation of a hemithioacetal intermediate, followed by the addition of a second thiol and elimination of water to form the stable thioacetal.[2]

While the bench-scale synthesis can be straightforward, scaling up production presents several challenges related to reaction control, safety, by-product formation, and purification. This guide will address these challenges in a practical question-and-answer format.

Core Synthesis Pathway and Mechanism

The primary route for synthesizing this compound involves the acid- or base-catalyzed reaction of 2-mercaptoethanol with formaldehyde.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Mercaptoethanol 2-Mercaptoethanol Hemithioacetal Hemithioacetal 2-Mercaptoethanol->Hemithioacetal + Formaldehyde Formaldehyde Formaldehyde This compound This compound Hemithioacetal->this compound + 2-Mercaptoethanol - H2O Exotherm_Management cluster_solutions Mitigation Strategies Scale-Up Scale-Up Increased Reaction Volume Increased Reaction Volume Scale-Up->Increased Reaction Volume Reduced Surface Area to Volume Ratio Reduced Surface Area to Volume Ratio Increased Reaction Volume->Reduced Surface Area to Volume Ratio Inefficient Heat Dissipation Inefficient Heat Dissipation Reduced Surface Area to Volume Ratio->Inefficient Heat Dissipation Temperature Rise Temperature Rise Inefficient Heat Dissipation->Temperature Rise Runaway Reaction Runaway Reaction Temperature Rise->Runaway Reaction Controlled Addition Controlled Addition Efficient Cooling Efficient Cooling Thermal Hazard Assessment Thermal Hazard Assessment

Caption: Logic diagram for managing exothermic reactions during scale-up.

Section 2: Safety and Handling

Q4: 2-Mercaptoethanol has a very strong and unpleasant odor. How can we manage this in a production environment?

A4: The potent odor of 2-mercaptoethanol is a significant operational challenge.

  • Closed Systems: Handle 2-mercaptoethanol in a closed system to the greatest extent possible to minimize fugitive emissions.

  • Ventilation and Scrubbing: Ensure adequate ventilation in all areas where 2-mercaptoethanol is handled. Vent streams should be passed through a scrubber containing an oxidizing agent (e.g., sodium hypochlorite solution) to neutralize the thiol before release.

  • Personal Protective Equipment (PPE): All personnel handling 2-mercaptoethanol must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator with a cartridge suitable for organic vapors.

Q5: What are the primary safety hazards associated with the reactants, and what precautions should be taken?

A5: Both 2-mercaptoethanol and formaldehyde are hazardous materials that require careful handling.

  • 2-Mercaptoethanol:

    • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.

    • Irritant: It is a severe eye and skin irritant.

    • Handling: Always handle in a well-ventilated fume hood or a closed system. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Formaldehyde:

    • Toxicity and Carcinogenicity: Formaldehyde is a known human carcinogen and is highly toxic. [3][4] * Flammability: Formaldehyde solutions can be flammable. [5][6] * Reactivity: It can react violently with strong oxidizers and can polymerize. [3][7] * Handling: Handle in a well-ventilated area, preferably in a closed system. Avoid sources of ignition.

Section 3: Purification and Analysis

Q6: We are struggling with the purification of this compound at a larger scale. What methods are recommended?

A6: this compound is a polar, non-volatile liquid, which can make purification challenging.

  • Distillation: Due to its high boiling point, simple distillation is often not feasible. Vacuum distillation may be an option, but care must be taken to avoid thermal decomposition.

  • Liquid-Liquid Extraction: After quenching the reaction, a series of aqueous washes can be used to remove water-soluble impurities and salts. This can be followed by extraction into a suitable organic solvent.

  • Chromatography: For high-purity requirements, column chromatography may be necessary. However, this is often not practical or economical for large-scale production.

  • Crystallization: If a solid derivative can be formed, crystallization can be an effective purification method.

Q7: What analytical techniques are suitable for in-process monitoring and final product quality control?

A7: Implementing Process Analytical Technology (PAT) can significantly improve process control and product quality.

  • In-Process Monitoring:

    • FTIR/Raman Spectroscopy: In-line probes can be used to monitor the disappearance of the carbonyl peak of formaldehyde and the appearance of the C-S bonds of the product in real-time. [8] * Gas Chromatography (GC): Headspace GC can be used to monitor the concentration of volatile reactants and by-products.

  • Final Product Quality Control:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of the final product and quantifying any non-volatile impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and for confirmation of the product identity, GC-MS is a powerful tool. Derivatization to the trimethylsilyl (TMS) ether may be necessary to improve the volatility of this compound for GC analysis. [9][10] The following table outlines suitable analytical methods:

Analytical TechniqueApplicationTarget Analyte(s)
FTIR/Raman SpectroscopyIn-process monitoringFormaldehyde, this compound
HPLCFinal product purityThis compound, non-volatile impurities
GC-MS (with derivatization)Product identification, impurity profilingThis compound-TMS, volatile impurities

Detailed Experimental Protocol: Lab-Scale Synthesis for Process Understanding

This protocol provides a starting point for laboratory-scale synthesis, which can be used to generate data for process optimization and scale-up studies.

Materials:

  • 2-Mercaptoethanol

  • Formaldehyde (37% aqueous solution)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charge the flask with 2-mercaptoethanol (2.2 equivalents) and toluene.

  • Add a catalytic amount of p-TsOH (0.05 equivalents).

  • Heat the mixture to reflux and begin azeotropic removal of water.

  • Slowly add formaldehyde (1.0 equivalent) dropwise to the refluxing mixture over 1-2 hours.

  • Continue to reflux until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography as needed.

References

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  • Dubey, D. K., et al. (2006). Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. European Journal of Mass Spectrometry, 12(4), 261-269.
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Technical Support Center: Synthesis of Bis(2-hydroxyethylthio)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(2-hydroxyethylthio)methane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important organosulfur compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic yield and purity.

Introduction

This compound, also known as 3,5-dithia-1,7-heptanediol, is a key intermediate in various chemical syntheses and a significant compound in environmental and verification research. Its synthesis, typically achieved through the reaction of 2-mercaptoethanol with a formaldehyde source, can present challenges in achieving high yields and purity. This guide provides practical, experience-based solutions to common issues encountered during its synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Stoichiometry: An improper molar ratio of 2-mercaptoethanol to formaldehyde is a common reason for low yield. 2. Ineffective Catalyst: The acid or base catalyst may be old, impure, or used in an incorrect concentration. 3. Reaction Temperature Too Low: Insufficient temperature can lead to a slow or stalled reaction. 4. Presence of Water: For certain variations of the synthesis, water can inhibit the reaction.1. Optimize Stoichiometry: A 2:1 molar ratio of 2-mercaptoethanol to formaldehyde is generally recommended to maximize yield.[1] 2. Catalyst Verification: Use a fresh, high-purity catalyst. For acid catalysis, p-toluenesulfonic acid is effective. For base catalysis, sodium hydroxide or potassium carbonate can be used.[2] 3. Temperature Control: Maintain the reaction temperature between 70-85°C for optimal reaction rates without promoting side reactions.[1] 4. Water Removal: If using a method sensitive to water, consider using paraformaldehyde instead of aqueous formaldehyde and employing a Dean-Stark apparatus for azeotropic water removal.
Formation of White Precipitate (Paraformaldehyde) 1. Low Reaction Temperature: Paraformaldehyde may not depolymerize efficiently at lower temperatures. 2. Inadequate Mixing: Poor agitation can lead to localized low temperatures and incomplete dissolution of paraformaldehyde.1. Increase Temperature: Ensure the reaction temperature is sufficient to depolymerize paraformaldehyde (typically >60°C). 2. Improve Agitation: Use efficient mechanical or magnetic stirring to maintain a homogeneous reaction mixture.
Product Contaminated with Unreacted 2-Mercaptoethanol 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Excess 2-Mercaptoethanol: Using a large excess of the thiol can result in its presence in the final product.1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of starting materials before workup. 2. Purification: Unreacted 2-mercaptoethanol can be removed by vacuum distillation due to its lower boiling point compared to the product. Alternatively, washing the organic extract with a dilute base solution can help remove the acidic thiol.
Presence of Side Products (e.g., Cyclic Thioacetals) 1. Incorrect Stoichiometry: A molar ratio other than the optimal 2:1 can favor the formation of cyclic byproducts such as 1,3,5-oxadithiane or 1,3-dithiolane. 2. High Reaction Temperature: Elevated temperatures can promote side reactions.1. Strict Stoichiometric Control: Carefully measure and control the molar ratio of reactants. 2. Temperature Management: Maintain the reaction temperature within the recommended range (70-85°C).[1] 3. Purification: These byproducts can often be separated from the desired product by fractional vacuum distillation or flash column chromatography.
Reaction Mixture Darkens Significantly 1. Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of reactants or products. 2. Oxidation: The presence of air (oxygen) can cause oxidation of the thiol, especially at elevated temperatures.1. Control Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds through a nucleophilic addition of the thiol group of 2-mercaptoethanol to the carbonyl carbon of formaldehyde. This can be catalyzed by either an acid or a base.

  • Acid Catalysis: The acid protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the sulfur atom of 2-mercaptoethanol. This is followed by the elimination of water.

  • Base Catalysis: A base deprotonates the thiol group of 2-mercaptoethanol to form a more nucleophilic thiolate anion. This anion then attacks the carbonyl carbon of formaldehyde.

The initial adduct, a hemithioacetal, can then react with a second molecule of 2-mercaptoethanol to form the stable thioacetal product, this compound.

Q2: Which formaldehyde source is better: aqueous formaldehyde or paraformaldehyde?

A2: The choice depends on the specific reaction conditions and desired outcome.

  • Aqueous Formaldehyde: Is convenient to handle but introduces water into the reaction, which can sometimes hinder the reaction equilibrium.

  • Paraformaldehyde: Is a solid polymer of formaldehyde that depolymerizes in situ. It is advantageous in reactions where the presence of water is detrimental. However, it requires careful temperature control to ensure complete depolymerization.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting materials (2-mercaptoethanol and formaldehyde, though the latter is difficult to visualize directly) and the appearance of the product spot.

  • GC-MS: This is a more definitive method. Aliquots of the reaction mixture can be periodically analyzed to monitor the consumption of reactants and the formation of the product. The product will have a characteristic retention time and mass spectrum. For GC analysis, derivatization to the bis(trimethylsilyl) ether may be necessary to improve volatility.[1][3][4][5][6]

Q4: What are the best practices for purifying the crude product?

A4: The primary methods for purification are vacuum distillation and flash column chromatography.

  • Vacuum Distillation: This is effective for separating the product from less volatile impurities and unreacted starting materials. Due to the relatively high boiling point of this compound, a good vacuum is essential to prevent thermal decomposition.

  • Flash Column Chromatography: For removing more polar or closely boiling impurities, flash chromatography on silica gel is recommended. A solvent system such as ethyl acetate in hexane is a good starting point for elution.[7][8][9][10]

Q5: What are the expected spectral data for this compound?

A5: Characterization is typically performed using NMR and Mass Spectrometry.

  • ¹H NMR (CDCl₃): Expect signals corresponding to the hydroxyl protons (-OH), the methylene group bridging the two sulfur atoms (-S-CH₂-S-), and the two methylene groups of the hydroxyethyl chains (-S-CH₂-CH₂-OH).

  • ¹³C NMR (CDCl₃): Expect distinct signals for the methylene carbon between the sulfur atoms and the two different carbons of the hydroxyethyl groups.

  • GC-MS (Electron Ionization): The mass spectrum will show a molecular ion peak (m/z = 168) and characteristic fragmentation patterns. A prominent fragment is often observed at m/z 61, corresponding to [HO-CH₂-CH₂-S]⁺.[3]

Experimental Protocols

Baseline Synthesis Protocol (Acid-Catalyzed)

This protocol provides a general procedure for the synthesis of this compound using paraformaldehyde and an acid catalyst.

Materials:

  • 2-Mercaptoethanol (2.0 eq)

  • Paraformaldehyde (1.0 eq)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.01-0.05 eq)

  • Toluene (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • To the flask, add 2-mercaptoethanol, paraformaldehyde, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux (approximately 110-120°C).

  • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product R1 2 x 2-Mercaptoethanol (HO-CH₂-CH₂-SH) I1 Hemithioacetal (HO-CH₂-CH₂-S-CH₂-OH) R1->I1 + HCHO R2 Formaldehyde (HCHO) R2->I1 C1 Acid (H⁺) or Base (B⁻) C1->R2 activation P1 This compound (HO-CH₂-CH₂-S-CH₂-S-CH₂-CH₂-OH) I1->P1 + 2-Mercaptoethanol - H₂O

Caption: Acid or base-catalyzed synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product Q1 Check Stoichiometry (2:1 Thiol:Aldehyde)? Start->Q1 S1 Adjust to 2:1 Ratio Q1->S1 No Q2 Verify Catalyst Activity & Concentration? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q1 S2 Use Fresh Catalyst at Correct Loading Q2->S2 No Q3 Reaction Temperature in 70-85°C Range? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q2 S3 Adjust Temperature Q3->S3 No Q4 Monitor for Side Products via GC-MS? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Q3 S4 Implement Reaction Monitoring Q4->S4 No End Optimize Purification (Distillation/Chromatography) Q4->End Yes A4_Yes Yes A4_No No S4->Q4

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94785, this compound. [Link]

  • National Institute of Standards and Technology. Ethanol, 2,2'-[methylenebis(thio)]bis-. In: NIST Chemistry WebBook. [Link]

  • Kanaujia, P. K., et al. (2006). Gas chromatography electron ionization mass spectrometric analysis of trimethylsilyl derivatives of bis(2-hydroxyethylthio)alkanes and bis(2-hydroxyethylsulfonyl) alkanes. European Journal of Mass Spectrometry, 12(4), 261-269. [Link]

  • Semantic Scholar. Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. [Link]

  • ResearchGate. Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. [Link]

  • Goel, A., et al. (2013). 1H- and 13C-NMR for - The Royal Society of Chemistry. [Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Kamps, J. J. A. G., et al. (2019). Products of the reactions of HCHO with thiol/alcohol-containing amino acids. ResearchGate. [Link]

  • D'Agostino, P. A., et al. (2005). Mass Spectral Behavior of the Hydrolysis Products of Sesqui- and Oxy-Mustard Type Chemical Warfare Agents in Atmospheric Pressure Chemical Ionization Mass Spectrometry. ResearchGate. [Link]

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Technical Support Center: Catalyst Selection for Efficient Dithioacetal Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for dithioacetal formation. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize dithioacetals as crucial intermediates in complex synthetic pathways. Dithioacetals are not merely protecting groups for carbonyls; their stability under both acidic and basic conditions and their unique ability to undergo polarity reversal (umpolung) make them indispensable tools in modern organic synthesis.[1][2]

This guide moves beyond simple protocols to address the nuanced challenges of catalyst selection, reaction optimization, and troubleshooting. Here, we delve into the causality behind experimental choices to empower you to overcome common hurdles and achieve efficient, high-yielding conversions.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts for dithioacetal formation, and how do I choose between them?

The formation of a dithioacetal from a carbonyl compound and a thiol is a dehydration reaction that requires acid catalysis to proceed at a practical rate.[2] The catalysts are broadly divided into two categories: Brønsted acids and Lewis acids.

  • Brønsted Acids: These are proton donors (e.g., p-toluenesulfonic acid (p-TsOH), tungstophosphoric acid, perchloric acid on silica).[3][4] They function by protonating the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the thiol.

  • Lewis Acids: These are electron-pair acceptors (e.g., BF₃·OEt₂, Hafnium triflate (Hf(OTf)₄), Yttrium triflate (Y(OTf)₃), Iodine).[3][4][5] They coordinate directly to the carbonyl oxygen, achieving a similar activation.

The choice depends heavily on your substrate's sensitivity. For robust substrates, traditional catalysts like p-TsOH or BF₃·OEt₂ are effective.[6] However, for molecules containing acid-sensitive functional groups (e.g., certain ethers, acetals, or furans), milder and more selective modern catalysts are superior.[6][7] Lewis acids are often favored for thioacetal formation as they can be rigorously dried, whereas protic acids are frequently hydrated, and the presence of water can impede the reaction equilibrium.[8]

Q2: My substrate contains both an aldehyde and a ketone. How can I selectively protect the aldehyde?

This is a classic chemoselectivity challenge. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more reactive. Many catalytic systems have been developed to exploit this difference.

For high chemoselectivity, you should choose a mild catalytic system that operates under kinetic control. Excellent options include:

  • Alumina Sulfuric Acid (Al₂O₃–SO₃H): A heterogeneous catalyst that shows high selectivity for aldehydes at room temperature; ketones remain largely unreacted.[9]

  • Lithium Bromide (LiBr): Promotes dithioacetalization under neutral, often solvent-free conditions, and is highly selective for aldehydes.[3][6]

  • Yttrium Triflate (Y(OTf)₃): Another mild Lewis acid that provides excellent chemoselective protection of aldehydes.[4]

When running these reactions, it is crucial to monitor the progress closely by TLC to stop the reaction once the aldehyde has been consumed, preventing the slower conversion of the ketone.

Q3: My reaction is sluggish and gives a low yield. What are the most common causes and how can I fix them?

Low yield is a frequent issue stemming from several potential root causes. A systematic approach to troubleshooting is essential. The logical workflow below can help diagnose the problem.

G cluster_analysis Crude Analysis Results start Low Yield Observed check_reagents Check Purity & Dryness of Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst Loading) check_reagents->check_conditions analyze_crude Analyze Crude Product (NMR, TLC, LC-MS) check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn no_product No Desired Product? analyze_crude->no_product solution_selectivity Solution: - Use milder, chemoselective catalyst - Lower reaction temperature - Protect other groups side_products->solution_selectivity Yes solution_equilibrium Solution: - Remove H₂O (Dean-Stark) - Increase catalyst loading - Use stronger catalyst for hindered substrates incomplete_rxn->solution_equilibrium Yes solution_catalyst Solution: - Verify catalyst activity - Screen different catalyst classes - Re-evaluate fundamental reactivity no_product->solution_catalyst Yes

Caption: Troubleshooting workflow for low-yield dithioacetal formation.

Key Causality Explained:

  • Unfavorable Equilibrium: Dithioacetal formation is a reversible reaction that produces water.[10] According to Le Châtelier's principle, this water must be removed to drive the reaction toward the product. This can be done azeotropically with a Dean-Stark apparatus (for reactions run at reflux in solvents like toluene) or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[10]

  • Poor Reagent Quality: Thiols, especially dithiols, can oxidize over time. Carbonyl compounds can contain impurities. Solvents must be anhydrous. Always use freshly purified reagents and dry solvents for best results.[10]

  • Steric Hindrance: Sterically hindered ketones are notoriously difficult to protect.[3] For these challenging substrates, more forcing conditions are required, such as using a stronger Lewis acid (e.g., BF₃·OEt₂) at higher temperatures or for longer reaction times.[3][4]

Q4: Are there any effective "green" or solvent-free methods for this reaction?

Yes, the field has seen significant progress in developing more environmentally benign protocols. Many modern methods operate under solvent-free conditions, which reduces waste and can often accelerate the reaction.

  • Tungstophosphoric Acid (H₃PW₁₂O₄₀) and Lithium Bromide (LiBr) are highly effective catalysts for solvent-free dithioacetalization, often requiring only gentle heating.[3][6]

  • Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient and reusable heterogeneous catalyst for solvent-free reactions at room temperature.[4]

  • A recently developed catalyst- and solvent-free "click-like" reaction between acetals and thiols offers a very green route to dithioacetals, though it starts from an acetal rather than a carbonyl.[11]

Catalyst Performance Comparison

To facilitate catalyst selection, the following table summarizes the performance of various modern reagents for the dithioacetalization of benzaldehyde with 1,2-ethanedithiol, a standard benchmark reaction.

Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Traditional Methods
BF₃·OEt₂DichloromethaneRoom Temp1-2 h~90[6]
p-TsOHToluene (reflux)1104-6 h~85-95[6]
Alternative Reagents
Hf(OTf)₄ (0.1 mol%)DichloromethaneRoom Temp5 min98[6]
LiBr (10 mol%)Solvent-free75-8015 min95[6]
H₃PW₁₂O₄₀Solvent-free5010 min98[3][6]
Iodine (I₂) (10 mol%)DichloromethaneRoom Temp30 min95[6]
p-TsOH / Silica GelDichloromethaneRoom Temp15 min98[4][6]

Key Experimental Protocols

Protocol 1: Mild Thioacetalization using Hafnium Triflate (Hf(OTf)₄)

This protocol is ideal for acid-sensitive substrates due to the extremely low catalyst loading and mild conditions.[6]

  • To a solution of the carbonyl compound (1.0 mmol) in anhydrous dichloromethane (5 mL), add the dithiol (e.g., 1,2-ethanedithiol, 1.1 mmol).

  • Add Hafnium trifluoromethanesulfonate (0.001 mmol, 0.1 mol%) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor progress by thin-layer chromatography (TLC). The reaction is often complete within 5-10 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify by column chromatography if necessary.

Protocol 2: Solvent-Free Thioacetalization using Lithium Bromide (LiBr)

This method is excellent for chemoselective protection of aldehydes and aligns with green chemistry principles.[6]

  • In a round-bottom flask, mix the aromatic aldehyde (1.0 mmol), the dithiol (1.1 mmol), and lithium bromide (0.1 mmol, 10 mol%).

  • Heat the mixture at 75-80 °C with stirring for 15-50 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic extracts with a 10% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

General Reaction Mechanism

The acid-catalyzed formation of a dithioacetal proceeds through a well-established mechanism involving a hemithioacetal and a highly reactive thionium ion intermediate. Understanding this pathway is key to troubleshooting and optimizing the reaction.[2][5]

G carbonyl Carbonyl activated_carbonyl Activated Carbonyl carbonyl->activated_carbonyl 1. Activation hemithioacetal Hemithioacetal activated_carbonyl->hemithioacetal 2. Thiol Attack protonated_hemi Protonated Hemithioacetal hemithioacetal->protonated_hemi 3. Protonation thionium Thionium Ion protonated_hemi->thionium 4. Loss of Water dithioacetal Dithioacetal thionium->dithioacetal 5. 2nd Thiol Attack h2o - H₂O h_plus3 - H+ rsh1 R-SH h_plus1 H+ h_plus2 H+ rsh2 R-SH

Caption: General mechanism for acid-catalyzed dithioacetal formation.

Mechanism Steps Explained:

  • Activation: The acid catalyst (Lewis or Brønsted) activates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • First Thiol Attack: A molecule of thiol attacks the activated carbonyl carbon, forming a tetrahedral intermediate which, after deprotonation, yields a hemithioacetal.

  • Protonation: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst.

  • Loss of Water: The protonated hydroxyl group leaves as a water molecule, a very good leaving group. This generates a resonance-stabilized thionium ion. This step is often rate-determining and is driven by the removal of water from the system.

  • Second Thiol Attack: A second molecule of thiol attacks the electrophilic thionium ion.

  • Deprotonation: The final product, the dithioacetal, is formed upon deprotonation, regenerating the acid catalyst.

References

  • D. C. M. Churchill, J. A. M. T. L. A. C. G. G. (2011). Developments in the deprotection of thioacetals. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Thioacetal. [Link]

  • Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

  • Pearson. (n.d.). Thioacetal Explained. [Link]

  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals. ARKIVOC.
  • Karimi, B., et al. (2005). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
  • Blay, G., et al. (2022).
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • A. F. G. de C. B., P. C. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]

  • Wu, Y., et al. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. MDPI. [Link]

  • Manabe, K., et al. (2002). Dehydration Reactions in Water. Brønsted Acid-Surfactant-Combined Catalyst for Ester, Ether, Thioether, and Dithioacetal Formation in Water. Journal of the American Chemical Society. [Link]

  • Filo. (2024). Aldehydes and ketones react with thiols to yield thioacetals. [Link]

  • Journal of Sulfur Chemistry. (2021). Recent developments in the greener approaches for the dithioacetalization of carbonyl compounds. [Link]

  • Kobayashi, S., et al. (2002). Dehydration Reactions in Water. Brønsted Acid−Surfactant-Combined Catalyst for Ester, Ether, Thioether, and Dithioacetal Formation in Water. Journal of the American Chemical Society. [Link]

  • Karimi, B., & Zareyee, D. (2008). Chemoselective Dithioacetalization and Oxathioacetalization of Carbonyl Compounds Using Alumina Sulfuric Acid as Catalyst. Taylor & Francis Online. [Link]

  • Narender, M., et al. (1996). Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. The Journal of Organic Chemistry. [Link]

  • Manabe, K., et al. (2002). Dehydration Reactions in Water. Brønsted Acid−Surfactant-Combined Catalyst for Ester, Ether, Thioether, and Dithioacetal Formation in Water. Journal of the American Chemical Society. [Link]

  • Reddy, M. S., et al. (1996). Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. ElectronicsAndBooks.
  • Mali, U. P., et al. (2018). Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. RSC Advances. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]

  • Kim, J. H., et al. (2016).
  • Zhang, K., et al. (2024). Acetal-thiol Click-like Reaction: Facile and Efficient Synthesis of Dynamic Dithioacetals and Recyclable Polydithioacetals. PubMed. [Link]

  • IUPAC. (n.d.). Compendium of Chemical Terminology: Chemoselectivity. [Link]

  • Zarei, A. (2013). Dithioacetalization of carbonyl compounds under catalyst-free condition. ResearchGate. [Link]

  • Jacobsen, E. N., et al. (2011). Silicon−(Thio)urea Lewis Acid Catalysis. Journal of the American Chemical Society. [Link]

  • PubMed. (n.d.). Lewis acid organocatalysts. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4aa. [Link]

  • One Chemistry. (2024). What is Chemoselectivity?. [Link]

  • Reddit. (2024). r/Chempros: What are some common causes of low reaction yields?. [Link]

  • ResearchGate. (2023). Developments in the Deprotection of Thioacetals. [Link]

  • Nature. (2023). Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions. [Link]

  • Reddit. (2020). r/chemistry: My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Chemistry Stack Exchange. (2016). Why are protic acids not used for the formation of thioacetals?. [Link]

  • Organic Chemistry Frontiers. (2019). Water oxidation by Brønsted acid-catalyzed in situ generated thiol cation. [Link]

  • Chem Tuluma. (2021). Problems, Synthetic Application of Acetals. [Link]

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Troubleshooting low purity of synthesized "Bis(2-hydroxyethylthio)methane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Bis(2-hydroxyethylthio)methane

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist you in troubleshooting common issues encountered during the synthesis of this compound, with a primary focus on addressing low purity of the final product. As Senior Application Scientists, we provide insights grounded in chemical principles and field-tested experience to help you optimize your experimental outcomes.

Troubleshooting Low Purity: Question & Answer

Low purity is a frequent challenge in the synthesis of this compound, which is typically prepared by the acid-catalyzed condensation of two equivalents of 2-mercaptoethanol with one equivalent of formaldehyde.[1] The following section addresses specific purity problems you might encounter.

Question 1: My final product is contaminated with unreacted 2-mercaptoethanol. What is the likely cause and how can I resolve this?

Answer: The presence of unreacted 2-mercaptoethanol is typically due to one of two reasons: incorrect stoichiometry or an incomplete reaction.

  • Causality & Rationale: The reaction requires a precise 2:1 molar ratio of 2-mercaptoethanol to formaldehyde. Using an excess of the thiol will inevitably lead to its presence in the crude product. Alternatively, insufficient reaction time or inadequate catalyst concentration can result in an incomplete conversion, leaving starting materials behind.

  • Recommended Actions:

    • Verify Stoichiometry: Accurately measure your reagents. Since formaldehyde is often supplied as an aqueous solution (formalin), ensure you account for its concentration (typically 37% by weight) when calculating molar equivalents.

    • Optimize Reaction Time: Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has run to completion.

    • Purification: Unreacted 2-mercaptoethanol can be removed during the work-up by washing the organic phase with water or brine, as it has some water solubility. However, for trace amounts, purification by vacuum distillation or column chromatography is more effective.

Question 2: My analytical data (GC-MS, NMR) shows a significant peak corresponding to a compound with a mass of 154 g/mol , which is bis(2-hydroxyethyl) disulfide. Why is this forming and how can I prevent it?

Answer: The formation of bis(2-hydroxyethyl) disulfide is a classic side reaction caused by the oxidation of the thiol groups in 2-mercaptoethanol.

  • Causality & Rationale: Thiols are susceptible to oxidation, especially in the presence of atmospheric oxygen, which couples two thiol molecules to form a disulfide bond.[2] This process can be accelerated by trace metal impurities or basic conditions if not properly controlled.

  • Recommended Actions:

    • Inert Atmosphere: The most effective preventative measure is to conduct the reaction under an inert atmosphere.[3][4] Before adding reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

    • Use Fresh Reagents: 2-mercaptoethanol can partially oxidize upon prolonged storage. Using a fresh bottle or a recently purified stock is advisable.

    • Purification: If the disulfide has already formed, it can be challenging to remove. Separation may be possible via column chromatography, but preventing its formation is a more robust strategy.

Question 3: I'm observing higher molecular weight species or a polymeric residue in my product. What are these byproducts?

Answer: The formation of oligomers or polymers is a known side reaction in the synthesis of thioacetals from formaldehyde.

  • Causality & Rationale: Formaldehyde can self-polymerize, especially under acidic conditions, to form paraformaldehyde or trioxane. Furthermore, side reactions can lead to the formation of cyclic ethers or oligomeric structures incorporating multiple thioacetal linkages. For instance, the intermediate hemithioacetal (HOCH2CH2SCH2OH) can react with another molecule of 2-mercaptoethanol or another hemithioacetal, leading to chain extension.[1]

  • Recommended Actions:

    • Control Reagent Addition: Add the formaldehyde solution slowly and dropwise to the solution of 2-mercaptoethanol and acid catalyst at a controlled temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of formaldehyde, minimizing self-polymerization.

    • Catalyst Choice: While strong Brønsted acids are often used, a Lewis acid like Boron Trifluoride (BF3) can sometimes offer better control and selectivity in thioacetal formation.[5]

    • Purification: High molecular weight impurities are non-volatile and can typically be removed from the desired product by vacuum distillation.

Summary of Common Impurities and Solutions

For quick reference, the table below summarizes the most common impurities, their characteristics, and recommended corrective actions.

Impurity NameMolecular Weight ( g/mol )Likely CauseAnalytical Signature (Example)Corrective Action
2-Mercaptoethanol78.13Incorrect stoichiometry; Incomplete reactionDistinctive unpleasant odor; Corresponding peaks in GC-MS and ¹H NMRAdjust stoichiometry; Increase reaction time; Aqueous wash; Vacuum distillation
Bis(2-hydroxyethyl) disulfide154.25Oxidation of thiol starting materialPeak at m/z 154 in MS; Absence of methylene bridge proton in ¹H NMRPerform reaction under inert (N₂/Ar) atmosphere; Use fresh reagents
Polymeric/Oligomeric SpeciesVariable (>170)Formaldehyde self-polymerization; Side reactionsBroad peaks or baseline noise in chromatograms; Insoluble residueSlow, controlled addition of formaldehyde at low temperature; Vacuum distillation
Bis(2-hydroxyethylsulfonyl)methane232.28Over-oxidation of the final productPeak at m/z 232 in MS; Significant downfield shift of protons adjacent to sulfur in ¹H NMRAvoid harsh oxidizing conditions during workup or purification.[6]

Experimental Protocols & Workflow

Optimized Synthesis Protocol

This protocol is designed to minimize the formation of common impurities.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

  • Inerting: Purge the entire system with dry nitrogen for 15-20 minutes.[4]

  • Reagent Charging: To the flask, add 2-mercaptoethanol (2.0 eq.) and a suitable solvent like dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄, ~1-2 mol%).

  • Formaldehyde Addition: While stirring vigorously at 0-5 °C, add formaldehyde (1.0 eq., 37% aqueous solution) dropwise from the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving purity issues in your synthesis.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Corrective Action cluster_3 Verification start Low Purity Detected (e.g., GC, NMR) analyze Identify Impurity Signature (MS, NMR shifts) start->analyze hypothesize_thiol Hypothesis: Unreacted Thiol analyze->hypothesize_thiol Peak for C₂H₆OS? hypothesize_disulfide Hypothesis: Disulfide Formation analyze->hypothesize_disulfide Peak for C₄H₁₀O₂S₂? hypothesize_polymer Hypothesis: Polymeric Byproduct analyze->hypothesize_polymer High MW Species? action_thiol Action: - Check Stoichiometry - Increase Reaction Time - Improve Purification hypothesize_thiol->action_thiol action_disulfide Action: - Use Inert Atmosphere (N₂/Ar) - Use Fresh Reagents hypothesize_disulfide->action_disulfide action_polymer Action: - Slow Reagent Addition - Control Temperature hypothesize_polymer->action_polymer verify Re-run Synthesis & Analyze Product Purity action_thiol->verify action_disulfide->verify action_polymer->verify end High Purity Product verify->end Purity > 95%

Caption: Troubleshooting workflow for low purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling 2-mercaptoethanol and formaldehyde? A1: Both reagents are hazardous. 2-Mercaptoethanol is toxic, has a potent and unpleasant odor, and can be absorbed through the skin.[8][9] Formaldehyde is a known carcinogen and sensitizer. All manipulations must be performed in a well-ventilated chemical fume hood.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is recommended).[8]

Q2: Can I use a different solvent for this reaction? A2: While dichloromethane (DCM) is common, other aprotic solvents can be used. However, the choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally preferred for similar thioether formation reactions.[3] It is crucial to avoid solvents that may react with the reagents or catalyst. Protic solvents, other than the water from the formalin solution, are generally discouraged as they can interfere with the acid catalyst.

Q3: How should I store 2-mercaptoethanol to prevent degradation? A3: 2-Mercaptoethanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[10][11] To minimize oxidation, it is good practice to flush the headspace of the container with an inert gas like nitrogen or argon before sealing.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for confirming the molecular weight (168.3 g/mol ) and identifying volatile impurities.[7][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure. For GC analysis, the product can be derivatized into its bis(trimethylsilyl) derivative to improve volatility.[14][15]

References

  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis.
  • Purdue University. (n.d.). 2-Mercaptoethanol Safety Information.
  • University of Washington. (n.d.). 2-Mercaptoethanol SOP.
  • BenchChem. (2025). Technical Support Center: "Propane, 2,2-bis(ethylthio)-" Purification.
  • MilliporeSigma. (n.d.). Safety Data Sheet: 2-Mercaptoethanol.
  • Chevron Phillips Chemical. (2023). Safety Data Sheet: 2-Mercaptoethanol (BME).
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Mercaptoethanol (Reagent).
  • BenchChem. (2025). Troubleshooting low conversion rates in thiol-ene reactions.
  • Pearson. (n.d.). Thioacetal Explained: Definition, Examples, Practice & Video Lessons.
  • YouTube. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis.
  • Wikipedia. (n.d.). Thioacetal.
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94785, this compound.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues / Safety Issues with Thioether Formation. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals.
  • Kanaujia, P. K., et al. (2006). Gas chromatography electron ionization mass spectrometric analysis of trimethylsilyl derivatives of bis(2-hydroxyethylthio)alkanes and bis(2-hydroxyethylsulfonyl) alkanes. European Journal of Mass Spectrometry, 12(4), 261-9.
  • Semantic Scholar. (n.d.). Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes.
  • Italian Journal of Food Science. (n.d.). GC-C-IRMS CHARACTERIZATION OF SYNTHETIC BIS(METHYL-THIO)METHANE IN TRUFFLE FLAVORINGS.
  • BenchChem. (n.d.). This compound|CAS 44860-68-6.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1567, 2-Mercaptoethanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524289, Bis(2-trimethylsiloxyethylthio)methane.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Global Substance Registration System. (n.d.). BIS(2-HYDROXYETHYLSULFONYL)METHANE.
  • ResearchGate. (2006). Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes.
  • Biosynth. (n.d.). Bis-[[2-aminoethyl]thio]methane.
  • Google Patents. (n.d.). US3710439A - Production of 2-mercaptoethanol.
  • Sigma-Aldrich. (n.d.). Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane.
  • PubMed. (n.d.). Kinetics and mechanism of methanol and formaldehyde interconversion and formaldehyde oxidation catalyzed by liver alcohol dehydrogenase.
  • Aerosol and Air Quality Research. (2005). Direct Conversion of Methane into Methanol and Formaldehyde in an RF Plasma Environment II: Effects of Experimental Parameters.
  • BenchChem. (2025). Application Notes and Protocols: Bis(methylthio)methane in the Synthesis of Sulfur-Containing Drugs.
  • MDPI. (n.d.). Methanol to Formaldehyde: An Overview of Surface Studies and Performance of an Iron Molybdate Catalyst.
  • ResearchGate. (n.d.). Calculated reaction pathways for the hydrogenation of formaldehyde....
  • ResearchGate. (n.d.). Two-step catalytic dehydrogenation of formic acid to CO2 via formaldehyde.

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Stability issues of "Bis(2-hydroxyethylthio)methane" under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bis(2-hydroxyethylthio)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various pH conditions. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential issues during your experiments.

Understanding the Molecule: A Thioacetal's Tale

This compound, with the chemical structure C5H12O2S2, is a dithioacetal.[1][2] This structural feature is paramount to understanding its stability. Unlike their oxygen-containing counterparts (acetals), which are highly sensitive to acidic hydrolysis, thioacetals exhibit greater stability, particularly under neutral and basic conditions.[3][4] However, they are not completely inert and their stability can be compromised under specific pH and oxidative environments. This guide will walk you through the nuances of its chemical behavior.

Frequently Asked Questions (FAQs) on Stability

Here we address some of the common questions and issues that may arise when working with this compound.

Fundamental Stability Questions

Q1: What is the expected stability of this compound at neutral pH?

A1: At neutral pH (around 7.0), this compound is expected to be chemically stable under standard ambient conditions.[5] The thioacetal linkage is not prone to hydrolysis in the absence of strong acids or specific catalysts. For routine applications and storage, maintaining a neutral pH is recommended.

Q2: How does acidic pH affect the stability of this compound?

A2: Acidic conditions can lead to the hydrolysis of the thioacetal bond in this compound, although this reaction is generally slower than the hydrolysis of acetals.[6][7] The process is catalyzed by protons (H+). The degradation will yield 2-hydroxyethylthiol and formaldehyde. The rate of hydrolysis is dependent on the pH, temperature, and the presence of any catalysts.

Q3: Is this compound stable under basic (alkaline) conditions?

A3: Yes, thioacetals are generally stable in basic solutions.[3][4] The thioether linkages are not susceptible to nucleophilic attack by hydroxide ions. Therefore, this compound is expected to show good stability at pH values above 7. However, strong bases should still be used with caution as they can affect other parts of a formulation or experimental system.[5][8]

Q4: Can oxidation affect the stability of this compound?

A4: Yes, the thioether groups in this compound are susceptible to oxidation.[9] Common oxidizing agents can convert the thioethers to sulfoxides and then to sulfones.[9][10] This can occur even under mild oxidative stress and can be a significant degradation pathway. The rate and extent of oxidation will depend on the specific oxidizing agent, its concentration, and the reaction conditions.[11][12]

Troubleshooting Experimental Issues

Q5: I am observing a loss of my compound in an acidic formulation. What is likely happening and how can I prevent it?

A5: The loss of this compound in an acidic formulation is most likely due to acid-catalyzed hydrolysis of the thioacetal bond.

  • Troubleshooting Steps:

    • Confirm pH: Measure the pH of your formulation accurately.

    • Buffer Optimization: If possible, increase the pH of your formulation to be closer to neutral.

    • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.

    • Excipient Compatibility: Ensure that other excipients in your formulation are not contributing to the acidic environment.

Q6: My sample is showing unexpected peaks in the chromatogram after storage. What could these be?

A6: Unexpected peaks could be due to either hydrolysis or oxidation products.

  • Hydrolysis Products: If your sample was exposed to acidic conditions, you might be seeing peaks corresponding to 2-hydroxyethylthiol and formaldehyde.

  • Oxidation Products: If your sample was exposed to air or other oxidizing agents, the new peaks could be the corresponding sulfoxide or sulfone derivatives of this compound.[9]

  • Analytical Approach: Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks.[13] This will help in elucidating their structures and confirming the degradation pathway.

Q7: I need to work at a low pH. Are there any strategies to minimize the degradation of this compound?

A7: While challenging, you can employ a few strategies:

  • Use of Co-solvents: In some cases, the use of organic co-solvents can reduce the activity of water and slow down hydrolysis. However, this needs to be evaluated on a case-by-case basis for compatibility.

  • Forced Degradation Studies: Conduct forced degradation studies to understand the rate of degradation at your target pH and temperature.[14][15][16] This will help you define a "working window" where the compound is acceptably stable.

  • Protecting Groups: In a synthetic chemistry context, if the hydroxyl groups are not essential for the application, they could be protected to potentially alter the molecule's stability profile.

Predicted Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stable formulations and analytical methods.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the thioacetal can undergo hydrolysis.

This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation Intermediate Carbocation Intermediate Protonation->Carbocation Intermediate Loss of 2-hydroxyethylthiol Hemithioacetal Hemithioacetal Carbocation Intermediate->Hemithioacetal + H2O Formaldehyde + 2-hydroxyethylthiol Formaldehyde + 2-hydroxyethylthiol Hemithioacetal->Formaldehyde + 2-hydroxyethylthiol H+ catalyst

Caption: Acid-catalyzed hydrolysis of this compound.

Oxidation

The thioether moieties are susceptible to oxidation.

This compound This compound Sulfoxide Sulfoxide This compound->Sulfoxide [O] Sulfone Sulfone Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of the thioether groups.

Experimental Protocols

To assist in your investigations, we provide the following generalized protocols for assessing the stability of this compound.

Protocol 1: pH-Dependent Stability Study

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 3, 5, 7, 9)

  • HPLC or UPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (optional, for identification of degradants)

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a series of solutions of this compound at a known concentration in the different pH buffers.

  • Take an initial sample (t=0) from each solution and analyze by HPLC to determine the initial concentration.

  • Incubate the remaining solutions at a controlled temperature (e.g., 40 °C).

  • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze the aliquots by HPLC to quantify the remaining amount of this compound.

  • Plot the percentage of this compound remaining versus time for each pH.

Protocol 2: Oxidative Stability Study

Objective: To assess the stability of this compound in the presence of an oxidizing agent.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) solution (or another suitable oxidizing agent)

  • Buffer at a stable pH (e.g., pH 7)

  • HPLC or UPLC system

  • Mass spectrometer

Procedure:

  • Prepare a solution of this compound in the chosen buffer.

  • Add a known concentration of hydrogen peroxide to the solution.

  • Take an initial sample (t=0) and analyze by HPLC.

  • Incubate the solution at a controlled temperature.

  • Withdraw aliquots at various time points.

  • Analyze the aliquots by HPLC to monitor the decrease in the parent compound and the formation of any new peaks.

  • Use MS to identify the oxidation products.[13]

Data Summary

The following table summarizes the expected stability of this compound under different conditions based on the general principles of thioacetal and thioether chemistry.

ConditionExpected StabilityPrimary Degradation PathwayPotential Degradants
Acidic pH (e.g., 1-4) LowAcid-catalyzed hydrolysis2-hydroxyethylthiol, Formaldehyde
Slightly Acidic to Neutral pH (e.g., 5-7) Moderate to HighSlow hydrolysis2-hydroxyethylthiol, Formaldehyde
Basic pH (e.g., 8-12) HighGenerally stableNone expected from hydrolysis
Oxidative Stress Low to ModerateOxidationSulfoxides, Sulfones

Concluding Remarks

The stability of this compound is intrinsically linked to its thioacetal structure. While generally more robust than its oxygen-containing analogs, it is susceptible to degradation under acidic and oxidative conditions. A thorough understanding of these liabilities is essential for the successful development of drug products and robust analytical methods. We recommend performing forced degradation studies early in your development process to fully characterize the stability profile of this molecule in your specific application.[14][15][16]

References

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]

  • jOeCHEM. (2019, August 2). 09.05 Acetals as Protecting Groups and Thioacetals. YouTube. [Link]

  • Pete Punthasee. (2024, March 3). Organic Chemistry 2 - Chapter 19.18 - Thioacetal Formation and Protecting Group. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94785, this compound. PubChem. [Link]

  • LibreTexts Chemistry. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Huynh, F., & Zhou, L. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10). [Link]

  • Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]

  • Kleiner, J. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 20(8), 2349–2352. [Link]

  • Wikipedia. (n.d.). Bis-tris methane. [Link]

  • Kumar, V., et al. (2015). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 10(6), 1491-1498. [Link]

  • Jensen, G. W. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(8). [Link]

  • Anonymous. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. EPRA International Journal of Research and Development (IJRD). [Link]

  • Klick, S., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Research, 1(1). [Link]

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Hydrolytic stability of the dithioacetal linkage in "Bis(2-hydroxyethylthio)methane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrolytic Stability of Bis(2-hydroxyethylthio)methane

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth information, troubleshooting advice, and practical protocols concerning the hydrolytic stability of the dithioacetal linkage in "this compound" and related acyclic dithioacetal structures. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and address stability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected hydrolytic stability of the dithioacetal in this compound under typical aqueous buffer conditions (e.g., pH 4–9)?

A: The dithioacetal linkage is exceptionally stable under both acidic and basic aqueous conditions where a standard oxygen-based acetal would readily hydrolyze.[1][2][3] For most applications in drug delivery and bioconjugation, this compound can be considered hydrolytically stable across a wide physiological pH range. Unlike acetals, which are rapidly cleaved by aqueous acid, dithioacetals require much more stringent conditions for cleavage, which typically do not involve simple hydrolysis.[3][4][5]

Q2: Why are dithioacetals so much more stable to acid-catalyzed hydrolysis than their oxygen-based acetal counterparts?

A: The profound difference in stability stems from two core principles of physical organic chemistry:

  • Basicity of the Heteroatom: The sulfur atoms in a dithioacetal are significantly less basic than the oxygen atoms in an acetal. The acid-catalyzed hydrolysis mechanism for acetals begins with the protonation of one of the oxygen atoms, turning the alkoxy group into a good leaving group (an alcohol).[6] Since thiols are much more acidic (pKa ≈ 10-11) than alcohols (pKa ≈ 16-18), the sulfur atom is a weaker base and is far less likely to be protonated under acidic conditions.

  • Carbocation Stability: The rate-determining step in acetal hydrolysis is the formation of a resonance-stabilized oxocarbenium ion.[3][7] While a similar thiocarbenium ion can theoretically form from a dithioacetal, sulfur is less effective than oxygen at stabilizing an adjacent positive charge via π-donation due to poorer orbital overlap between sulfur's 3p orbitals and carbon's 2p orbital. This makes the intermediate energetically less favorable and the activation barrier for hydrolysis significantly higher.

Q3: My dithioacetal-linked conjugate appears to be degrading in my experimental medium. What are the likely non-hydrolytic causes?

A: If you observe unexpected cleavage of a dithioacetal linkage, it is almost certainly not due to simple hydrolysis. The investigation should focus on chemical or enzymatic oxidation.[8]

  • Oxidative Cleavage: Dithioacetals are sensitive to various oxidizing agents. In a biological context, this can include reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), or singlet oxygen (¹O₂), which may be present in certain cell culture media or inflammatory environments.[8][9] The mechanism involves the oxidation of one of the thioethers to a sulfoxide, which makes the linkage much more susceptible to cleavage.[8]

  • Presence of Metal Contaminants: Trace amounts of soft heavy metals like mercury(II), silver(I), or copper(II) can coordinate to the soft sulfur atoms and catalyze cleavage.[1][10][11] Ensure all glassware is scrupulously clean and consider the potential for metal leaching from containers or reagents.

  • Enzymatic Action: While less common for simple dithioacetals, metabolic enzymes such as cytochrome P450s can potentially oxidize the sulfur atoms, leading to subsequent degradation.

Q4: Under what conditions will the dithioacetal linkage in this compound cleave?

A: Cleavage, or deprotection, of dithioacetals is an active area of synthetic chemistry and requires specific, non-hydrolytic conditions.[1][4][5] These methods are generally not encountered in typical biological experiments but are used for planned release or analysis.

  • Metal-Mediated Cleavage: Lewis acids, particularly salts of soft metals like HgCl₂, AgNO₃, or CuCl₂, are classic reagents for dithioacetal deprotection.[1][10][11]

  • Oxidative Cleavage: Reagents that oxidize the sulfur atoms facilitate cleavage. This includes hypervalent iodine compounds (e.g., Dess-Martin periodinane, IBX), N-halosuccinimides, or even H₂O₂ under certain conditions.[1][8]

  • Alkylative Cleavage: Strong alkylating agents like methyl iodide can form a sulfonium salt, which is a highly labile leaving group, enabling subsequent hydrolysis.[1]

Troubleshooting Guide: Unexpected Linker Instability

Scenario 1: A this compound-linked drug conjugate shows degradation upon storage in a formulation buffer.
  • Issue: HPLC or LC-MS analysis shows the appearance of free drug and linker fragments over time.

  • Possible Cause: Oxidative degradation or metal-catalyzed cleavage.

Troubleshooting Workflow:

Caption: Troubleshooting logic for abiotic conjugate degradation.

  • Spike with an Antioxidant: Prepare a fresh sample of the conjugate in the same buffer, but add a common antioxidant like L-ascorbic acid (1-5 mM). If the degradation is significantly slowed or stopped, the cause is oxidative. The source could be dissolved oxygen, peroxide contaminants in buffer components (e.g., polysorbates), or photo-oxidation.

  • Spike with a Chelator: If an antioxidant has no effect, test for metal catalysis. Prepare a new sample and add a strong metal chelator like ethylenediaminetetraacetic acid (EDTA) at 1-5 mM. If this stabilizes the conjugate, the likely cause is trace metal contamination. Review all buffer salts, water sources, and storage vials.

Scenario 2: A dithioacetal-linked probe is rapidly cleaved after incubation with live cells.
  • Issue: Fluorescence or mass spec analysis shows rapid release of the reporter molecule in cell culture.

  • Possible Cause: Cellularly-generated reactive oxygen species (ROS) or enzymatic metabolism.

Experimental Diagnosis:

Caption: Workflow to differentiate ROS vs. enzymatic cleavage.

  • ROS Scavenging: Co-incubate your probe and cells with a broad-spectrum ROS scavenger like N-acetylcysteine (NAC) at a 5-10 mM concentration. A significant reduction in cleavage points towards a ROS-mediated mechanism.

  • Cell Lysate vs. Inactivated Lysate: Prepare a cell lysate to test for metabolic stability. Incubate your probe separately with (a) fresh cell lysate and (b) heat-inactivated lysate (95°C for 10 min). If degradation occurs in the fresh lysate but is absent or greatly reduced in the heat-inactivated control, an enzymatic process is responsible.

Comparative Stability Data

Direct quantitative data for this compound is not widely published. However, the general stability profile of dithioacetals compared to acetals is well-established.

ConditionAcetal Linkage (R-O-CH₂-O-R)Dithioacetal Linkage (R-S-CH₂-S-R)
Aqueous Acid (pH < 6) Labile [3]Stable [1][2][3]
Aqueous Base (pH > 8) Stable [3]Stable [1][3]
Reducing Agents (e.g., DTT) Stable Stable [12][13]
Oxidizing Agents (e.g., H₂O₂) Stable Labile [8]
Soft Lewis Acids (e.g., Hg²⁺) Stable Labile [1]

Experimental Protocol: Assessing Hydrolytic Stability

This protocol provides a robust framework for testing the stability of a dithioacetal-containing molecule in various aqueous buffers.

Objective: To determine the degradation rate of a test article (TA) containing the this compound linkage over time at 37°C.

Materials:

  • Test Article (TA) stock solution (e.g., 10 mM in DMSO)

  • Buffers:

    • 100 mM Sodium Acetate, pH 4.0

    • 100 mM Phosphate Buffered Saline (PBS), pH 7.4

    • 100 mM Sodium Bicarbonate, pH 9.0

  • Incubator or water bath at 37°C

  • HPLC or LC-MS system with a suitable C18 column

  • Autosampler vials

Methodology:

  • Preparation of Incubation Solutions:

    • For each buffer, prepare triplicate solutions.

    • Warm 990 µL of each buffer to 37°C.

    • Add 10 µL of the 10 mM TA stock solution to each buffer for a final concentration of 100 µM. (Final DMSO concentration is 1%).

    • Vortex gently to mix.

  • Time Point Zero (T=0) Sample:

    • Immediately after mixing, withdraw a 100 µL aliquot from each solution.

    • Transfer to an autosampler vial containing 100 µL of a quenching solution (e.g., acetonitrile or methanol) to stop any reaction.

    • Store at 4°C until analysis. This sample represents 100% intact TA.

  • Incubation:

    • Place the remaining solutions in a 37°C incubator.

  • Subsequent Time Points:

    • At predetermined intervals (e.g., 1, 4, 8, 24, 48, and 72 hours), withdraw 100 µL aliquots from each solution.

    • Quench each aliquot immediately as described in Step 2.

  • Analysis:

    • Analyze all samples by a validated reverse-phase HPLC or LC-MS method.

    • Create a method that clearly separates the intact TA from its potential degradation products.

    • Integrate the peak area of the intact TA at each time point.

  • Data Interpretation:

    • Normalize the peak area of the intact TA at each time point (T=x) to the peak area at T=0.

    • Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Plot the Percentage Remaining vs. Time for each pH condition to determine the stability profile.

References

  • M. B. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed. Wiley, 2013.
  • T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, 4th ed. Wiley-Interscience, 2006. [URL: https://www.wiley.com/en-us/Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541]
  • BenchChem, A Comparative Guide to the Relative Stability of Dithioacetals and Acetals. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-relative-stability-of-dithioacetals-and-acetals/]
  • T. Okuyama, "Mechanism of acid-catalyzed hydrolysis of ketene dithioacetals: reversibility of the carbon protonation," Accounts of Chemical Research, 1986. [URL: https://pubs.acs.org/doi/10.1021/ar00131a004]
  • PubChem, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/94785]
  • H. Firouzabadi, et al., "Selective Deprotection of Thioacetals," Arkivoc, 2001. [URL: https://www.
  • M. M. Hashemi, et al., "Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate," Molecules, 2003. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6147477/]
  • S. V. Ley, et al., "Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes," Synthesis, 2022. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1705971]
  • J-M. Vatèle, "Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN," ChemRxiv, 2021. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755353c70e2a473752e82]
  • Cheméo, Chemical Properties of Bis(2-trimethylsiloxyethylthio)methane. [URL: https://www.chemeo.com/cid/85-095-0/Bis(2-trimethylsiloxyethylthio)methane]
  • T. Okuyama, et al., "Mechanism of acid-catalyzed hydrolysis of ketene dithioacetals: reversibility of the carbon protonation," ACS Publications, 1986. [URL: https://pubs.acs.org/doi/abs/10.1021/ar00131a004]
  • P. C. B. Page, et al., "Developments in the deprotection of thioacetals," Journal of Sulfur Chemistry, 2005. [URL: https://www.tandfonline.com/doi/abs/10.1080/17415990500473062]
  • P. C. B. Page, et al., "Developments in the Deprotection of Thioacetals," ResearchGate, 2005. [URL: https://www.researchgate.net/publication/232938814_Developments_in_the_Deprotection_of_Thioacetals]
  • A. Singh, et al., "Proposed Mechanism for Oxidative Cleavage of Thioacetals/Thioketals," ACS Omega, 2021. [URL: https://www.researchgate.net/figure/Proposed-Mechanism-for-Oxidative-Cleavage-of-Thioacetals-Thioketals-A-The-reaction_fig3_354890651]
  • A. D. B. Cardoso, et al., "Converting disulfide bridges in native peptides to stable methylene thioacetals," Nature Communications, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4962495/]
  • S. J. Walsh, et al., "Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery," Frontiers in Chemistry, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10900095/]
  • A. L. A. C. D. S. Leite, et al., "Regioselective thioacetylation of chitosan end-groups for nanoparticle gene delivery systems," Carbohydrate Polymers, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555776/]
  • Wikipedia, Thioacetal. [URL: https://en.wikipedia.org/wiki/Thioacetal]
  • P. D. Dharpure, et al., "Base dependent 1,3-dithioacetals rearrangement over sulfoxidation under visible-light photocatalysis to access disulfide-linked-dithioesters," ChemRxiv, 2021. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/616d29d458454c79805562d2]
  • NIST, Ethanol, 2,2'-[methylenebis(thio)]bis-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C44860686]
  • C. Conte, et al., "Technological Uses of Thioketal in Drug Delivery Systems," Encyclopedia.pub, 2022. [URL: https://encyclopedia.pub/entry/20698]
  • Organic Chemistry Portal, 1,3-Dithianes, 1,3-Dithiolanes. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/dithianes-dithiolanes.htm]
  • Master Organic Chemistry, Hydrates, Hemiacetals, and Acetals. [URL: https://www.masterorganicchemistry.
  • C. Xu, et al., "Ketene dithioacetals in Organic Synthesis," Chinese Chemical Letters, 2021. [URL: https://www.researchgate.net/publication/348398807_Ketene_dithioacetals_in_Organic_Synthesis]
  • PubChem, Bis(2-trimethylsiloxyethylthio)methane. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/524289]
  • ChemWhat, Tetrakis[(2-hydroxyethyl)thiomethyl]methane. [URL: https://www.chemwhat.com/tetrakis-2-hydroxyethyl-thiomethyl-methane-cas-77129-01-2/]
  • Chemistry Steps, Acetal Hydrolysis Mechanism. [URL: https://www.chemistrysteps.com/acetal-hydrolysis-mechanism/]
  • M. D. Pluth, et al., "The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution," Journal of Organic Chemistry, 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/19113901/]
  • H. Taguchi, "Hydrolysis of Thioacetals Using Oxidizing Reagents," TCI Chemicals, 2013. [URL: https://www.tcichemicals.com/US/en/support-download/tcimail/focus-on-synthesis/short-topic-more-ways-to-use-reagents-hydrolysis-of-thioacetals-using-oxidizing-reagents-1]
  • TCI Chemicals, "Hydrolysis of Thioacetals Using Oxidizing Reagents," TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/tcisearch/search/tci-mail-157-short-topic]

Sources

Minimizing side product formation in reactions involving "Bis(2-hydroxyethylthio)methane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactions Involving Bis(2-hydroxyethylthio)methane

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "this compound." This molecule, with its dual hydroxyl functionalities and central thioacetal linkage, is a versatile building block. However, its unique structure also presents specific challenges in controlling reaction pathways and minimizing the formation of unwanted side products. This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the laboratory.

FAQ 1: Unidentified Polar Impurities Detected

Question: I'm performing a reaction to modify the hydroxyl groups of this compound, but my final product is contaminated with highly polar impurities. What are they, and how can I prevent their formation?

Answer:

Probable Cause: Oxidation of Thioether Linkages

The most likely culprits are sulfoxides and sulfones, which result from the oxidation of the sulfur atoms in your starting material. The thioether linkages (-S-) in this compound are susceptible to oxidation, which increases the polarity of the molecule. This can occur if your reaction conditions are even mildly oxidative.

  • Mechanism: Many standard reagents used to modify alcohols can also oxidize sulfur. Furthermore, exposure to atmospheric oxygen, especially in the presence of metal catalysts or under prolonged heating, can lead to the formation of these side products.[1][2] The oxidation typically proceeds in two stages: thioether to sulfoxide, and then sulfoxide to sulfone.

Troubleshooting and Prevention Protocol:

  • Deoxygenate Solvents and Reagents: Before starting your reaction, thoroughly degas all solvents and liquid reagents. This can be achieved by bubbling an inert gas like argon or nitrogen through the liquid for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Maintain an Inert Atmosphere: Run your reaction under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from entering the reaction vessel.

  • Use Selective, Non-Oxidizing Reagents: If you are modifying the hydroxyl groups, choose reagents that are known to be unreactive towards thioethers. For example, when protecting the alcohol, consider using silylating agents like TMSCl in the presence of a non-oxidizing base (e.g., triethylamine) rather than reagents that might have oxidative potential.

  • Add Antioxidants: In some cases, adding a small amount of a sacrificial antioxidant can protect the thioether groups. However, this must be carefully evaluated to ensure it doesn't interfere with your primary reaction. Compounds like butylated hydroxytoluene (BHT) are sometimes used for this purpose.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation rates. Run the reaction at the lowest effective temperature.

Diagram: Oxidation Side Reaction Pathway

G cluster_main Desired Reaction (e.g., Esterification) cluster_side Side Reaction: Oxidation A This compound HO-R-OH B Desired Product AcO-R-OAc A->B Acylating Agent (Non-Oxidizing) C This compound D Sulfoxide Impurity C->D [O] E Sulfone Impurity D->E [O]

Caption: Desired vs. undesired reaction pathways.

FAQ 2: Fragmentation of Starting Material Observed

Question: My reaction, which is run under acidic conditions, shows significant fragmentation of the this compound starting material. Why is my molecule falling apart?

Answer:

Probable Cause: Acid-Catalyzed Cleavage of the Thioacetal Linkage

The central S-CH₂-S group in your molecule is a thioacetal. While thioacetals are generally stable under basic and neutral conditions, they are susceptible to hydrolysis (cleavage) in the presence of acid and a nucleophile, most commonly water.[3][4] This cleavage breaks the molecule into smaller fragments, such as 2-mercaptoethanol and formaldehyde.

  • Mechanism: The reaction is initiated by the protonation of one of the sulfur atoms by an acid catalyst. This makes the thioacetal a better leaving group. A subsequent attack by water (or another nucleophile) on the central carbon atom leads to the cleavage of a carbon-sulfur bond. This process can continue until the thioacetal is fully hydrolyzed.[5]

Troubleshooting and Prevention Protocol:

  • Strict pH Control: The most critical factor is to avoid strongly acidic conditions. If your reaction requires an acid catalyst, use the mildest acid possible at the lowest effective concentration. Consider using buffered systems to maintain a stable pH.

  • Anhydrous Conditions: Since water is often the nucleophile that drives the cleavage, ensuring your reaction is completely dry can significantly suppress this side reaction.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven before use.

    • Use molecular sieves or other drying agents in the reaction mixture if compatible.

  • Protecting Group Strategy: If acidic conditions are unavoidable, consider a different synthetic route where the sensitive thioacetal is introduced at a later stage. Alternatively, if the hydroxyl groups are the reactive sites of interest, protect them first under neutral or basic conditions, purify the protected intermediate, and then proceed with your acid-catalyzed step.

  • Use of Lewis Acids: In some cases, specific Lewis acids might be less prone to promoting hydrolysis than Brønsted acids. This needs to be evaluated on a case-by-case basis.

Diagram: Thioacetal Cleavage Mechanism

G Start This compound (Thioacetal) Protonation Protonated Thioacetal Start->Protonation H⁺ (Acid Catalyst) Cleavage Carbocation Intermediate + 2-Mercaptoethanol Protonation->Cleavage C-S Bond Cleavage Hydrolysis Hemithioacetal Cleavage->Hydrolysis + H₂O End Formaldehyde + 2-Mercaptoethanol Hydrolysis->End Further Hydrolysis

Caption: Acid-catalyzed hydrolysis of the thioacetal.

FAQ 3: Formation of Oligomers and Polymers

Question: I am trying to perform a monofunctionalization of this compound, but I'm getting a complex mixture of oligomers and polymeric material. How can I improve the selectivity for the desired product?

Answer:

Probable Cause: Intermolecular Reactions

This compound is a difunctional molecule (a diol). When you react it with another difunctional or monofunctional reagent, there is a statistical probability of intermolecular reactions occurring, leading to dimers, trimers, and higher-order oligomers or polymers.[6] This is especially common in reactions like esterification or etherification if stoichiometry is not carefully controlled.

  • Mechanism: One end of a this compound molecule can react, and then the other, still-reactive end of that same molecule can react with another available molecule, leading to chain growth instead of simple functionalization.

Troubleshooting and Prevention Protocol:

  • Control Stoichiometry with Excess: To favor monofunctionalization, use a large excess of the diol (this compound) relative to your other reagent. This statistically increases the likelihood that the reagent will react with a fresh diol molecule rather than one that has already been functionalized. The unreacted diol can then be removed later via chromatography or distillation.

  • High Dilution Conditions: Running the reaction at a very low concentration (high dilution) can favor intramolecular reactions over intermolecular ones, although this is more relevant for cyclization reactions. For preventing polymerization, it reduces the frequency of reactive molecules encountering each other.

  • Use of a Protecting Group: For precise control, a protecting group strategy is often the best approach.

    • Step 1: Protect one of the hydroxyl groups. This often requires statistical methods (e.g., reacting with ~1 equivalent of a protecting group agent) followed by careful purification of the mono-protected species.

    • Step 2: React the remaining free hydroxyl group as desired.

    • Step 3: Deprotect the first hydroxyl group to yield the pure, mono-functionalized product.

  • Temperature and Addition Rate: Add the limiting reagent slowly and at a low temperature. This keeps the instantaneous concentration of the reagent low, reducing the chance of double-reactions on the same diol molecule.

Table: Strategies to Control Functionality

StrategyPrincipleBest ForConsiderations
Stoichiometric Control Use a large excess of the diol to statistically favor mono-reaction.Simple, quick monofunctionalization.Requires an efficient method to remove a large amount of unreacted starting material.
High Dilution Lowering concentration reduces the rate of intermolecular reactions.Favoring cyclization or preventing oligomerization.Can lead to very long reaction times and requires large solvent volumes.
Protecting Group Chemically blocking one reactive site to force selectivity.Achieving high purity of mono-functionalized products.Adds multiple steps (protection, purification, deprotection) to the synthesis, lowering overall yield.[3]

References

  • Ji, W.-S., et al. (2025). Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. Synlett.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Correa, P. E., & Riley, D. P. (n.d.). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, X.-L., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Photo oxidation of thioethers into sulfoxides. [Scientific Diagram]. Retrieved from [Link]

  • Vintners. (2009). Sulfur Dioxide: Science Behind this Anti-microbial, Anti-oxidant Wine Additive. Cornell University.
  • ResearchGate. (2005). Developments in the Deprotection of Thioacetals. Journal of Sulfur Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • Wikipedia. (n.d.). Diol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • WineMakerMag.com. (n.d.). Preventing Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • ECSA Chemicals. (2022). Sulphur dioxide in winemaking. Retrieved from [Link]

  • Reddit. (2024). How to minimize side products of this reaction. r/OrganicChemistry.
  • Michigan State University, Department of Chemistry. (n.d.). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-trimethylsiloxyethylthio)methane. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-chloroethylthio)methane. National Institutes of Health. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - bis(Methylthio)methane, 99+%. Retrieved from [Link]

  • UC Davis Viticulture & Enology. (n.d.).
  • MDPI. (2024). New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. Polymers.
  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Washington University in St. Louis.
  • YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Polymer Chemistry.
  • PubChem. (n.d.). 1,2-Bis(2-hydroxyethylthio)ethane-d4. National Institutes of Health. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BIS(2-HYDROXYETHYLSULFONYL)METHANE. Retrieved from [Link]

  • Google Patents. (n.d.). US4822578A - Removal of hydrocarbon impurities from natural gas-derived methane and/or ethane.
  • RSC Publishing. (n.d.). An efficient solvent-free synthesis of bis(indolyl)

Sources

Technical Support Center: Method Development for the Quantification of Bis(2-hydroxyethylthio)methane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of Bis(2-hydroxyethylthio)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the quantification of this polar, sulfur-containing compound in complex matrices. Our approach is rooted in fundamental scientific principles to ensure robust and reliable analytical methods.

Introduction to this compound Analysis

This compound (CAS 44860-68-6), with the molecular formula C5H12O2S2, is a dithioalkanediol of interest in various research fields, including environmental monitoring and as a reference standard in the verification of the Chemical Weapons Convention due to its relation to sulfur-based chemical warfare agents.[1] Its quantification in complex mixtures such as biological fluids, environmental samples, or pharmaceutical formulations presents unique analytical challenges due to its high polarity and the presence of two sulfur atoms.

This guide will navigate you through common hurdles in method development, from sample preparation to final data analysis, ensuring the integrity and accuracy of your results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Sample Preparation

Question: I am experiencing low recovery of this compound from my sample matrix. What could be the cause and how can I improve it?

Answer: Low recovery is a common issue when dealing with polar analytes in complex matrices. The primary causes are often incomplete extraction or loss of analyte during sample cleanup.

  • Incomplete Extraction: The polarity of this compound makes it highly soluble in aqueous solutions. If you are using a liquid-liquid extraction (LLE) with a non-polar solvent, you will likely experience poor partitioning of the analyte into the organic phase.

    • Solution:

      • Use a more polar extraction solvent: Consider solvents like ethyl acetate, dichloromethane, or a mixture of solvents to improve partitioning.

      • Salting-out effect: Add a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase to decrease the solubility of the analyte and promote its transfer to the organic phase.

      • Solid-Phase Extraction (SPE): This is often the most effective technique for polar analytes. A well-chosen SPE sorbent can provide excellent recovery and sample cleanup. For this compound, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) would be a good starting point. The key is to optimize the wash and elution steps to ensure the analyte is retained and then selectively eluted.[2]

  • Analyte Adsorption: The sulfur atoms in this compound can interact with active sites on glassware or plasticware, leading to analyte loss.

    • Solution:

      • Use silanized glassware: This will reduce the number of active silanol groups on the glass surface.

      • Inert plasticware: Polypropylene or other inert plastics are generally preferred over polystyrene.

      • Pre-conditioning: Rinse all collection tubes and vials with a solution of the analyte or a similar compound to block active sites before use.

Gas Chromatography (GC) Analysis

Question: I am observing poor peak shape (tailing) and low sensitivity for this compound in my GC analysis. What is happening?

Answer: Poor peak shape and low sensitivity for polar, sulfur-containing compounds like this compound in GC are typically due to two main factors: interactions with the analytical column and insufficient volatility.

  • Analyte-Column Interactions: The hydroxyl groups and sulfur atoms in the molecule can interact with active sites within the GC system (liner, column), leading to peak tailing and analyte loss.

    • Solution:

      • Inert Flow Path: Ensure all components in the sample path (liner, column, detector) are highly inert to prevent interactions with sulfur compounds.[3][4]

      • Column Selection: A low-bleed, inert column specifically designed for sulfur analysis, such as a DB-Sulfur SCD column, is recommended.[3][4] For polar compounds, a polar stationary phase might seem intuitive, but for sulfur compounds, inertness is often more critical.[5]

      • Liner Selection: Use a deactivated liner, and consider one with glass wool to aid in volatilization, but ensure the wool is also deactivated.

  • Insufficient Volatility: The two hydroxyl groups in this compound significantly increase its boiling point and reduce its volatility, making it challenging to analyze by GC without derivatization.

    • Solution: Derivatization

      • Silylation: The most common approach is to convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7] This derivatization drastically increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.[8][9][10]

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Urine, Plasma) SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Sample->SPE Extraction Drydown Evaporation to Dryness (under Nitrogen) SPE->Drydown Eluate Collection Derivatization Silylation with BSTFA Drydown->Derivatization Reconstitution GC_Injection GC Injection Derivatization->GC_Injection Analysis GC_Column GC Separation (Inert Column) GC_Injection->GC_Column MS_Detection Mass Spectrometric Detection (EI/CI) GC_Column->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Liquid Chromatography (LC) Analysis

Question: I am considering using HPLC for my analysis. What are the potential challenges and what type of column and mobile phase should I start with?

Answer: High-Performance Liquid Chromatography (HPLC) is a viable alternative to GC, especially since it does not require derivatization for polar compounds. However, there are still considerations for successful method development.

  • Column Selection:

    • Reversed-Phase (RP) Chromatography: A C18 column is the workhorse of RP-HPLC and a good starting point. Due to the high polarity of this compound, you may experience poor retention on a standard C18 column.

      • Solution: Consider using an "aqueous stable" C18 column that allows for highly aqueous mobile phases without phase collapse. Alternatively, a polar-embedded or polar-endcapped C18 column can provide better retention for polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase.

  • Mobile Phase:

    • Reversed-Phase: Start with a simple mobile phase of water and acetonitrile or methanol. You may need to use a high percentage of the aqueous component to achieve sufficient retention. Adding a buffer can improve peak shape, especially if the analyte can ionize.

    • HILIC: The mobile phase will consist of a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer.

  • Detection:

    • UV-Vis Detection: this compound lacks a strong chromophore, so UV detection will likely have poor sensitivity.

    • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is the preferred detection method. It provides the selectivity and sensitivity needed for quantification in complex matrices. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are suitable ionization sources.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for this compound and its TMS derivative?

A1: The mass spectrum will depend on the ionization technique used.

  • Electron Ionization (EI) for the underivatized molecule: Expect fragmentation, with characteristic ions resulting from cleavage of the C-S and C-O bonds. The NIST WebBook provides a reference mass spectrum for the underivatized compound.[11]

  • EI for the TMS derivative: The mass spectrum will show a molecular ion (if stable enough) and characteristic fragments from the loss of methyl groups (M-15) and other parts of the silylated molecule. The NIST WebBook also has data for the bis-TMS derivative.[8][10]

  • LC-MS (APCI/ESI): In positive ion mode, you would expect to see the protonated molecule [M+H]+. In negative ion mode, you might observe the deprotonated molecule [M-H]- or adducts.[1]

Q2: Should I use an internal standard for quantification? If so, what kind?

A2: Yes, using an internal standard (IS) is highly recommended to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterated this compound). If an isotopically labeled standard is not available, a structural analog with similar chemical properties and chromatographic behavior can be used. For a related compound, thiodiglycol, thiodipropanol has been used as a surrogate internal standard.[12]

Q3: What are the typical detection limits I can expect to achieve?

A3: The limit of detection (LOD) and limit of quantification (LOQ) are highly dependent on the analytical technique, the detector, and the complexity of the sample matrix.

  • GC with a Sulfur Chemiluminescence Detector (SCD): This is a very sensitive and selective detector for sulfur compounds, and you can expect to reach low parts-per-billion (ppb) or even high parts-per-trillion (ppt) levels.[3][4][13][14]

  • GC-MS: With a modern mass spectrometer, you can typically achieve low ng/mL (ppb) detection limits.[6][15]

  • LC-MS/MS: This is often the most sensitive technique, capable of reaching sub-ppb or even pg/mL (ppt) levels, depending on the instrument and method optimization.

Q4: How can I ensure the stability of this compound in my samples and standards?

A4: The stability of the analyte is crucial for accurate quantification.

  • Storage: Store stock solutions and samples at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize degradation and evaporation.

  • pH: The stability of the analyte may be pH-dependent. It is advisable to evaluate its stability in different pH buffers if your sample matrix has a variable pH.

  • Oxidation: The sulfur atoms can be susceptible to oxidation. It is good practice to minimize exposure to air and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not let the sorbent go dry.

  • Loading: Load 1 mL of the sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., 100 µL of ethyl acetate for GC analysis after derivatization, or mobile phase for LC analysis).

Protocol 2: Derivatization for GC Analysis
  • To the dried extract from the SPE procedure, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injecting into the GC.

Data Summary Table

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Derivatization Recommended (Silylation)Not required
Typical Column Inert, low-bleed column for sulfur analysis (e.g., DB-Sulfur SCD)C18 (aqueous stable) or HILIC
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen)Water/Acetonitrile or Water/Methanol gradient
Detector Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS)Mass Spectrometer (MS)
Pros High selectivity with SCD, established methods for similar compoundsNo derivatization needed, suitable for polar compounds
Cons Requires derivatization, potential for analyte adsorptionLower sensitivity with UV detection, potential for poor retention on standard RP columns

Logical Relationships in Method Development

Method_Development cluster_choices Analytical Choices cluster_challenges Potential Challenges Analyte_Properties Analyte Properties (Polarity, Sulfur-containing) Sample_Prep Sample Preparation (LLE vs. SPE) Analyte_Properties->Sample_Prep Analytical_Technique Analytical Technique (GC vs. LC) Analyte_Properties->Analytical_Technique Matrix_Complexity Matrix Complexity Matrix_Complexity->Sample_Prep Matrix_Effects Matrix Effects Matrix_Complexity->Matrix_Effects Low_Recovery Low Recovery Sample_Prep->Low_Recovery Poor_Peak_Shape Poor Peak Shape Analytical_Technique->Poor_Peak_Shape Detection Detection Method (SCD, MS, UV) Low_Sensitivity Low Sensitivity Detection->Low_Sensitivity Low_Recovery->Sample_Prep Optimization Poor_Peak_Shape->Analytical_Technique Optimization Low_Sensitivity->Detection Optimization Matrix_Effects->Sample_Prep Optimization

Caption: Interdependencies in method development for this compound.

This technical support guide provides a comprehensive overview of the key considerations and troubleshooting strategies for the quantification of this compound in complex mixtures. By understanding the chemical nature of the analyte and the principles of the analytical techniques, researchers can develop robust and reliable methods for their specific applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • Mullins, M. J., et al. (2021). Non-Contact Detection of Thiodiglycol Vapors and Associated Degradation Products Using Atmospheric Flow Tube Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(5), 1255–1263. Retrieved from [Link]

  • NIST. (n.d.). This compound, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Thurbide, K. B., & G.W. vanLoon. (2001). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods, 2(4), 421-426. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bis(2-trimethylsiloxyethylthio)methane. Retrieved from [Link]

  • Sega, G. A., & Tomkins, B. A. (1994). Quantitative Analysis of the Sulfur Mustard Hydrolysis Product Thiodiglycol (2,2'-Sulfobisethanol) in In Vivo Microdialysates Us. Journal of Chromatographic Science, 32(5), 183-188. Retrieved from [Link]

  • Capacio, B. R., et al. (2000). Quantification of Thiodiglycol in Human Urine After an Accidental Sulfur Mustard Exposure. Journal of Analytical Toxicology, 24(3), 198-202. Retrieved from [Link]

  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]

  • Bossle, P. C., et al. (1993). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. OSTI.GOV. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Sulfur Mustard. NCBI Bookshelf. Retrieved from [Link]

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 13). Does Gas Chromatography Depend on Polarity? [Video]. YouTube. Retrieved from [Link]

  • Kanaujia, P. K., et al. (2006). Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. European Journal of Mass Spectrometry, 12(4), 257-264. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2,2'-[methylenebis(thio)]bis-. NIST Chemistry WebBook. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of sulfur compounds on a silica PLOT column; COS and H2S.... Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-trimethylsiloxyethylthio)methane. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). Tetrakis[(2-hydroxyethyl)thiomethyl]methane CAS#: 77129-01-2. Retrieved from [Link]

  • SGS. (n.d.). Trace sulfur compounds analysis. Retrieved from [Link]

Sources

Overcoming poor solubility of "Bis(2-hydroxyethylthio)methane" in specific applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Bis(2-hydroxyethylthio)methane (CAS 44860-68-6). This molecule, characterized by its dithioacetal core and terminal hydroxyethyl groups, is a valuable intermediate and building block in various research and development applications. However, its unique structure presents a common challenge for researchers: poor or limited solubility in aqueous systems, which can impede experimental reproducibility and scale-up.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, practical solutions and troubleshooting strategies to overcome the solubility limitations of this compound. Our goal is to empower you with the knowledge to design robust experimental protocols and achieve reliable, consistent results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

Q1: What are the structural features of this compound that contribute to its poor aqueous solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic characteristics.

  • Hydrophilic Groups: The molecule contains two terminal hydroxyl (-OH) groups, which are capable of forming hydrogen bonds with water.

  • Hydrophobic Core: The central thio-methane-thio backbone (-S-CH2-S-) and the ethyl chains (-CH2-CH2-) create a significant nonpolar, lipophilic region.

The dominant hydrophobic nature of the core structure often outweighs the solubilizing effect of the two hydroxyl groups, leading to limited solubility in water and polar aqueous buffers. This is a common issue for many new chemical entities in drug development, where over 70% exhibit poor aqueous solubility.

Q2: My this compound is precipitating out of my aqueous buffer during my experiment. What's happening?

A2: This is a classic problem of a compound exceeding its thermodynamic solubility limit in a given solvent system. When you add a concentrated stock solution (likely in an organic solvent like DMSO) to an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound, which was stable in the organic solvent, is now forced into an environment where it is poorly soluble, causing it to precipitate. This can lead to inaccurate assay results and low bioavailability in preclinical studies.

Q3: What are the primary strategies I can use to improve the solubility of this compound?

A3: A range of formulation strategies can be employed, from simple adjustments to more complex systems. The main approaches, which we will detail in this guide, include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • pH Adjustment: Modifying the pH of the medium to ionize the compound, if applicable.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the compound.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

The choice of method depends on the specific requirements of your application, such as required concentration, acceptable excipients, and the biological system under study.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows and step-by-step protocols to systematically address solubility issues.

Guide 1: Systematic Approach to Solubility Enhancement

Before diving into complex formulations, a systematic approach can save time and resources. The following workflow helps guide your decision-making process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Methods cluster_2 Phase 3: Advanced Formulations cluster_3 Phase 4: Validation Start Start: Poorly Soluble This compound Assess Q: What is the required concentration & application? Start->Assess CoSolvent Try Co-solvent System (e.g., DMSO, Ethanol, PEG 400) Keep final % low (<1-5%) Assess->CoSolvent Biological Assay pH_Adjust Q: Does the molecule have ionizable groups? (pKa analysis needed) Assess->pH_Adjust Aqueous Formulation Surfactant Use Surfactants (e.g., Tween 80, Polysorbate 20) Above Critical Micelle Conc. (CMC) CoSolvent->Surfactant Solubility Insufficient Validate Validate Final Formulation: Check for precipitation, stability, and assay compatibility. CoSolvent->Validate Solubility Achieved pH_Protocol Attempt pH Adjustment (Not primary for this molecule, but worth considering) pH_Adjust->pH_Protocol Yes pH_Adjust->Surfactant No/Ineffective Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) for Inclusion Complexation pH_Protocol->Cyclodextrin Solubility Insufficient pH_Protocol->Validate Solubility Achieved Surfactant->Cyclodextrin Try Alternative Surfactant->Validate Solubility Achieved Combine Consider Combination Approach (e.g., Co-solvent + Surfactant) Cyclodextrin->Combine Try Alternative Cyclodextrin->Validate Solubility Achieved Combine->Validate

Caption: A decision workflow for selecting a solubility enhancement strategy.

Guide 2: Protocol for Using Co-solvents

Co-solvency is often the simplest and most direct method for preclinical and in-vitro studies. It involves using a water-miscible organic solvent to increase the solubility of a lipophilic compound in an aqueous solution.

Principle of Causality: Co-solvents like DMSO or ethanol work by reducing the polarity of the water, making the solvent system more "hospitable" to the hydrophobic core of this compound. They disrupt the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution (Spiking): While vortexing the aqueous buffer (e.g., PBS, cell culture media), add the DMSO stock solution dropwise to achieve the final desired concentration. This rapid mixing helps prevent localized high concentrations that can cause immediate precipitation.

  • Control the Final Co-solvent Concentration: It is critical to keep the final percentage of the organic co-solvent as low as possible, typically below 1% (v/v) for cell-based assays, to avoid solvent-induced toxicity or artifacts. For some applications, up to 5% may be tolerable.

  • Observe for Precipitation: After dilution, let the solution stand for 15-30 minutes at the experimental temperature. Visually inspect for any signs of precipitation or cloudiness.

  • Run a Vehicle Control: Always include a control group that receives the same final concentration of the co-solvent (e.g., 1% DMSO in buffer) without the compound to account for any effects of the solvent itself.

Co-solventTypical Starting Conc. for StockMax Final Conc. (Cell-based assays)Notes
DMSO 10-100 mM< 1%Most common, high solubilizing power.
Ethanol 10-50 mM< 1%Good alternative, can be less toxic than DMSO for some cells.
PEG 400 10-50 mM< 5%Polyethylene glycol 400 is often used in vivo formulations.
NMP 10-100 mM< 0.5%N-methyl-2-pyrrolidone has strong solubilizing power but higher toxicity concerns.
Guide 3: Protocol for Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively dispersing them in an aqueous medium.

Principle of Causality: The nonpolar core of this compound is partitioned into the hydrophobic interior of the micelle, while the hydrophilic outer surface of the micelle interacts with the aqueous environment. This process, known as micellar solubilization, creates a thermodynamically stable colloidal dispersion. Non-ionic surfactants like Tween® 80 or Polysorbate 20 are commonly used due to their lower toxicity and greater biocompatibility compared to ionic surfactants.

Step-by-Step Protocol:

  • Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 80 (Polysorbate 80) or Solutol® HS-15.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v). The CMC for Tween® 80 is approximately 0.0013% w/v.

  • Incorporate the Compound:

    • Method A (Solvent Evaporation): Dissolve this compound in a volatile organic solvent (e.g., methanol, ethanol). Add this solution to the aqueous surfactant solution. Remove the organic solvent using a rotary evaporator or by nitrogen stream, leaving the compound dispersed within the micelles.

    • Method B (Direct Addition): Add the powdered compound directly to the surfactant solution. Sonicate or stir vigorously overnight to facilitate solubilization. This method is simpler but may be slower.

  • Filter the Solution: Pass the final formulation through a 0.22 µm filter to remove any non-solubilized aggregates.

  • Determine Final Concentration: Use an appropriate analytical method (e.g., HPLC-UV) to accurately determine the concentration of the solubilized compound.

Guide 4: Protocol for Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules like this compound, forming a water-soluble inclusion complex.

Principle of Causality: The hydrophobic core of this compound fits into the nonpolar cavity of the cyclodextrin, driven by the release of high-energy water molecules from the cavity. The hydrophilic outer surface of the cyclodextrin then allows the entire complex to be soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.

Step-by-Step Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly recommended starting point.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a concentrated solution (e.g., 10-40% w/v).

  • Add the Compound: Add an excess of powdered this compound to the cyclodextrin solution.

  • Equilibrate the Mixture: Stir or shake the mixture vigorously at a controlled temperature (e.g., 25°C) for 24-72 hours to allow the complexation to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge and filter the suspension (using a 0.22 µm syringe filter) to remove any remaining, un-complexed solid.

  • Quantify Solubilized Compound: Analyze the clear supernatant using a validated analytical method like HPLC-UV to determine the final concentration of the solubilized compound. This value represents the solubility enhancement achieved.

G cluster_0 Cyclodextrin Complexation Workflow A Step 1 Prepare HP-β-CD Solution (10-40% in buffer) B Step 2 Add excess this compound powder A->B C Step 3 Equilibrate for 24-72h (Stirring/Shaking) B->C D Step 4 Centrifuge & Filter (0.22 µm) to remove excess solid C->D E Step 5 Quantify supernatant via HPLC to determine solubility D->E

Caption: Step-by-step workflow for the cyclodextrin complexation method.

References

  • Micellar solubilization – Knowledge and References . Taylor & Francis. Available from: [Link]

  • Micellar solubilization of drugs . University of Alberta. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . World Journal of Pharmaceutical Research. Available from: [Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure . PubMed. Available from: [Link]

  • Micellar solubilization . Wikipedia. Available from: [Link]

  • Micellar solubilization . Pharmaceutical Press. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . ResearchGate. Available from: [Link]

  • This compound | C5H12O2S2 | CID 94785 . PubChem - NIH. Available from: [Link]

  • Solubility Enhancement Studies . ThioMatrix. Available from: [Link]

  • Chemical Properties of Bis(2-trimethylsiloxyethylthio)methane . Cheméo. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review . World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article . International Journal of Pharmaceutical Erudition. Available from: [Link]

  • Synthesis of uniform cyclodextrin thioethers to transport hydrophobic drugs . PMC - NIH. Available from: [Link]

  • solubility enhancement -by pH change & complexation . Slideshare. Available from: [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview . Asian Journal of Pharmacy and Technology. Available from: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions . Xtalks. Available from: [Link]

  • Ethanol, 2,2'-[methylenebis(thio)]bis- . NIST WebBook. Available from: [Link]

  • Tetrakis[(2-hydroxyethyl)thiomethyl]methane CAS#: 77129-01-2 . ChemWhat. Available from: [Link]

  • SAFETY DATA SHEET - Methane, bis(methylthio)-. Thermo Fisher Scientific. Available

Technical Support Center: Navigating Batch-to-Batch Variability in Bis(2-hydroxyethylthio)methane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bis(2-hydroxyethylthio)methane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with batch-to-batch variability in their synthesis of this important organosulfur compound. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure consistent and high-quality outcomes in your experiments.

This compound is a key building block in various chemical applications, and its purity is paramount. Inconsistent yields, unexpected side products, and variations in reaction profiles can lead to significant delays and complications in research and development. This guide is structured to address these issues head-on, moving from the foundational principles of the synthesis to specific, practical solutions for the problems you may be facing.

Understanding the Synthesis: The Reaction of 2-Mercaptoethanol and Paraformaldehyde

The most common and established method for synthesizing this compound involves the reaction of two equivalents of 2-mercaptoethanol with one equivalent of formaldehyde.[1] In practice, paraformaldehyde, a solid polymer of formaldehyde, is often used as the formaldehyde source due to its ease of handling.[2][3] The reaction is typically catalyzed by either an acid or a base.

The fundamental transformation is the formation of a thioacetal from the thiol groups of 2-mercaptoethanol and the carbonyl group of formaldehyde.[4][5] This reaction proceeds through the initial formation of a hemithioacetal, which then reacts with a second molecule of 2-mercaptoethanol to yield the final product and water.

The Challenge of Batch-to-Batch Variability

Despite the apparent simplicity of this reaction, achieving consistent results can be challenging. Batch-to-batch variability often stems from a combination of factors, including the quality of starting materials, precise control of reaction conditions, and the effectiveness of the work-up and purification procedures. This guide will systematically address each of these areas to help you identify and control the variables in your synthesis.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.

I. Issues Related to Starting Materials

Q1: My reaction yield is consistently lower than expected, and I suspect my starting materials. What should I look for?

A1: The purity of your 2-mercaptoethanol and paraformaldehyde is critical. Here's a breakdown of potential issues:

  • 2-Mercaptoethanol Quality:

    • Oxidation: 2-Mercaptoethanol can oxidize to form the corresponding disulfide, bis(2-hydroxyethyl) disulfide. This disulfide will not participate in the reaction, leading to a lower yield.

      • Recommendation: Use freshly opened bottles of 2-mercaptoethanol or material that has been stored under an inert atmosphere (nitrogen or argon). If you suspect oxidation, you can purify the 2-mercaptoethanol by distillation under reduced pressure.

    • Other Impurities: Commercial 2-mercaptoethanol may contain other sulfur-containing impurities from its manufacturing process.

      • Recommendation: Obtain a certificate of analysis (CoA) from your supplier to check for specified impurities. If you suspect unknown impurities, consider analyzing the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Paraformaldehyde Quality:

    • Polymer Chain Length and Depolymerization: Paraformaldehyde is a polymer, and its rate of depolymerization to monomeric formaldehyde can vary depending on its age, storage conditions, and the presence of acidic or basic catalysts.[6][7][8] Inconsistent depolymerization rates can lead to variable reaction kinetics and incomplete reactions.

      • Recommendation: Use high-quality paraformaldehyde from a reputable supplier. Store it in a cool, dry place. The depolymerization is an endothermic process, so gentle heating of the reaction mixture can help ensure a steady supply of formaldehyde.[6]

    • Acidity: Paraformaldehyde can contain acidic impurities which can affect the reaction, especially if you are using a base-catalyzed process.

      • Recommendation: If you suspect acidic impurities, you can wash the paraformaldehyde with a small amount of cold, anhydrous ether and dry it under vacuum before use.

Q2: I'm observing an insoluble white precipitate forming in my reaction. What could this be?

A2: This is likely unreacted or incompletely depolymerized paraformaldehyde. As mentioned above, the solubility and depolymerization of paraformaldehyde can be slow, especially at lower temperatures or in the absence of a suitable catalyst.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the reaction mixture can facilitate the depolymerization of paraformaldehyde.

    • Catalyst Check: Ensure that your acid or base catalyst is active and present in the correct concentration.

    • Stirring: Vigorous stirring is essential to keep the solid paraformaldehyde suspended and in contact with the liquid phase.

II. Issues Related to Reaction Conditions

Q3: My reaction is very exothermic and difficult to control. How can I manage the temperature to ensure consistency?

A3: The reaction between thiols and formaldehyde is exothermic, and poor temperature control can lead to the formation of byproducts and pose a safety risk.[9][10]

  • Strategies for Temperature Management:

    • Slow Addition: Instead of adding all the paraformaldehyde at once, add it in portions to the solution of 2-mercaptoethanol.

    • Cooling Bath: Have an ice-water bath ready to cool the reaction vessel if the temperature rises too quickly.

    • Solvent Choice: Using a solvent with a good heat capacity can help to absorb the heat generated during the reaction.

Q4: I'm seeing a significant amount of a byproduct with a mass corresponding to a cyclic compound. What is it and how can I avoid it?

A4: A common byproduct in reactions involving formaldehyde and thiols is the formation of cyclic species. In this case, the likely culprit is 1,3,5-oxadithiane . This six-membered ring is formed from the condensation of one molecule of formaldehyde and two molecules of 2-mercaptoethanol, but with a different connectivity.

  • Minimizing 1,3,5-Oxadithiane Formation:

    • Stoichiometry: Ensure that you are using the correct stoichiometry of 2-mercaptoethanol to formaldehyde (2:1). An excess of formaldehyde can favor the formation of cyclic byproducts.

    • Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction to form the desired linear product over the intramolecular cyclization.

    • Temperature Control: As mentioned above, maintaining a consistent and moderate reaction temperature is crucial. High temperatures can sometimes promote the formation of byproducts.

Q5: My acid/base catalyst seems to lose effectiveness over time, leading to incomplete reactions. What could be the cause?

A5: Catalyst deactivation can be a significant source of batch-to-batch variability.

  • Acid Catalyst Deactivation:

    • Neutralization: Basic impurities in the starting materials or reaction vessel can neutralize the acid catalyst.

    • Water Formation: The water generated during the reaction can dilute the acid catalyst and reduce its effectiveness.

  • Base Catalyst Deactivation:

    • Reaction with Starting Materials: The base can react with acidic impurities in the starting materials.

    • Carbon Dioxide Absorption: If the reaction is open to the atmosphere, the basic catalyst can be neutralized by absorbing carbon dioxide from the air.

  • Recommendations:

    • Use a Stoichiometric Amount of Catalyst: For some reactions, using a stoichiometric amount of a weaker acid or base can be more reproducible than a catalytic amount of a strong acid or base.

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent the absorption of atmospheric carbon dioxide.

    • Fresh Catalyst: Always use a fresh, high-quality catalyst for each reaction.

III. Issues Related to Work-up and Purification

Q6: I'm struggling with the formation of a persistent emulsion during the aqueous work-up. How can I break it?

A6: Emulsions are a common problem when working with sulfur-containing compounds, which can act as surfactants.[2][11][12][13][14]

  • Strategies to Break Emulsions:

    • Patience and Gentle Agitation: Sometimes, simply letting the mixture stand for a while or gently swirling the separatory funnel can be enough to break a mild emulsion.[13][14]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[11][13] This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to break the emulsion.

    • Change in pH: If your product is stable to pH changes, adding a small amount of acid or base can sometimes disrupt the emulsion.

    • Filtration through Celite®: For very persistent emulsions, you can filter the entire mixture through a pad of Celite®. The Celite® can help to break up the emulsified layer.[2][14]

    • Centrifugation: If you have access to a centrifuge, spinning the mixture can effectively separate the layers.[13]

Q7: I'm having difficulty purifying my product by column chromatography. It seems to co-elute with impurities.

A7: Purifying this compound by column chromatography can be challenging due to its polarity and the similar polarity of some byproducts.

  • Tips for Successful Chromatography:

    • Solvent System Optimization: Experiment with different solvent systems. A good starting point for silica gel chromatography is a gradient of ethyl acetate in hexanes. You may need to add a small amount of a more polar solvent like methanol to effectively elute the product.

    • Dry Loading: Instead of loading your crude product directly onto the column in a liquid form, consider "dry loading." This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This can lead to better separation.

    • Alternative Stationary Phases: If you are still having trouble with separation on silica gel, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

IV. Analytical Characterization

Q8: What are the key analytical techniques I should use to assess the purity of my this compound and identify impurities?

A8: A combination of techniques is recommended for a thorough analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is an excellent technique for confirming the structure of your product and identifying impurities. Look for the characteristic signals of this compound.

    • ¹³C NMR: This will provide information on the carbon skeleton of your molecule and can help to identify isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS is a powerful tool for separating and identifying volatile components in your sample.[15][16] You can often identify byproducts by their mass spectra. Note that for GC analysis, it may be necessary to derivatize the hydroxyl groups of this compound to make it more volatile.[15][16]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a good alternative to GC for analyzing less volatile compounds. It can be used to assess the purity of your product and quantify impurities.

Technique Information Provided Key Considerations
¹H NMR Structural confirmation, identification of proton environments, detection of proton-containing impurities.Provides detailed structural information.
¹³C NMR Information on the carbon skeleton, detection of isomeric impurities.Complements ¹H NMR for unambiguous structure determination.
GC-MS Separation and identification of volatile components, impurity profiling.May require derivatization of the analyte. Provides mass information for identification.[15][16]
HPLC Purity assessment, quantification of non-volatile impurities.Good for analyzing the product without derivatization.

Visualizing the Process and Troubleshooting

To further aid in your understanding of the synthesis and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Reaction Mechanism

reaction_mechanism 2-Mercaptoethanol_1 2-Mercaptoethanol Hemithioacetal Hemithioacetal 2-Mercaptoethanol_1->Hemithioacetal + Formaldehyde Formaldehyde Formaldehyde Product This compound Hemithioacetal->Product + 2-Mercaptoethanol 2-Mercaptoethanol_2 2-Mercaptoethanol Water H₂O

Caption: Simplified reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of this compound check_reagents Check Starting Material Quality Purity of 2-Mercaptoethanol? Quality of Paraformaldehyde? start->check_reagents check_conditions Review Reaction Conditions Correct Stoichiometry? Optimal Temperature? Active Catalyst? start->check_conditions check_workup Analyze Work-up & Purification Emulsion Formation? Inefficient Extraction? Poor Chromatographic Separation? start->check_workup reagent_issue Source of Variability Identified: Starting Materials check_reagents->reagent_issue Issues Found condition_issue Source of Variability Identified: Reaction Conditions check_conditions->condition_issue Issues Found workup_issue Source of Variability Identified: Work-up/Purification check_workup->workup_issue Issues Found solution Implement Corrective Actions: - Use fresh/purified reagents - Optimize reaction parameters - Refine work-up protocol reagent_issue->solution condition_issue->solution workup_issue->solution

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Conclusion

Addressing batch-to-batch variability in the synthesis of this compound requires a systematic and analytical approach. By carefully considering the quality of your starting materials, maintaining precise control over reaction conditions, and optimizing your work-up and purification procedures, you can achieve consistent and high-quality results. We hope this technical support guide serves as a valuable resource in your research and development endeavors. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Supplementary Information. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Dithiol Crosslinkers in Polymer Science: "Bis(2-hydroxyethylthio)methane" in the Context of Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced polymer science, particularly in the design of biomaterials for drug delivery and tissue engineering, the choice of crosslinking agent is a critical determinant of the final product's performance. Dithiol crosslinkers, molecules bearing two thiol (-SH) groups, are instrumental in forming three-dimensional polymer networks with tunable properties. This guide provides an in-depth comparison of bis(2-hydroxyethylthio)methane with other commonly employed dithiol crosslinkers. We will delve into the nuances of their chemical reactivity, the resulting network properties, and their implications for designing stimuli-responsive materials, all supported by available experimental evidence and sound scientific principles.

The Central Role of Dithiol Crosslinkers in Polymer Network Formation

Dithiol crosslinkers are versatile building blocks for creating covalently crosslinked polymer networks, such as hydrogels. Their utility stems from the high reactivity of the thiol group, which can participate in a variety of efficient and often bio-orthogonal "click" reactions. Two of the most prevalent crosslinking strategies involving dithiols are thiol-ene reactions and Michael-type additions.

  • Thiol-Ene Photo-Click Chemistry : This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an 'ene'). It is typically initiated by UV light in the presence of a photoinitiator and is known for its rapid reaction kinetics and high specificity, proceeding with minimal side reactions.[1]

  • Michael-Type Addition : This reaction describes the nucleophilic addition of a thiol to an electron-deficient double bond, such as that found in acrylates or maleimides. This reaction can proceed under mild, often physiological, conditions without the need for a catalyst, making it highly suitable for in-situ encapsulation of biological entities.[2]

The choice of dithiol crosslinker and the crosslinking chemistry dictates crucial properties of the resulting polymer network, including its mechanical stiffness, swelling behavior, and degradability. For applications in drug delivery, the nature of the crosslink is of paramount importance, as it can be engineered to be cleavable in response to specific biological cues.[3]

Established Dithiol Crosslinkers: A Performance Overview

A number of dithiol crosslinkers have been extensively studied and are commercially available. Among these, dithiothreitol (DTT) is a widely used benchmark due to its water solubility and the redox-responsive nature of the disulfide bond that can be formed through its oxidation.

Dithiothreitol (DTT): The Reducible Workhorse

DTT is a small-molecule dithiol that is frequently used to form hydrogels through thiol-ene chemistry.[1] The resulting thioether bonds are stable. However, DTT is also well-known as a reducing agent, and its oxidized form contains a disulfide bond. When polymers are crosslinked via disulfide bond formation from dithiols, these linkages are susceptible to cleavage by reducing agents like glutathione (GSH), which is present at significantly higher concentrations inside cells compared to the extracellular environment.[4] This differential in GSH levels provides a mechanism for targeted intracellular drug release.

Crosslinker/SystemPolymer SystemReaction TypeGelation TimeStorage Modulus (G')Mass Swelling RatioKey Features
Dithiothreitol (DTT)4-arm PEG-Norbornene (20 kDa)Thiol-Ene Photo-Click~4-5 seconds[1]~1 kPa[1]28.5 ± 2.2[1]Rapid gelation, forms stable thioether crosslinks.[1]
Dithiothreitol (DTT)4-arm PEG-AcrylateMichael AdditionMinutes to hours[1]~0.2 kPa[1]44.5 ± 3.8[1]Slower gelation, forms stable thioether crosslinks.[1]

A Detailed Look at this compound

This compound is an organosulfur compound with two hydroxyl and two thioether functionalities.[5] While it is mentioned as a potential chain extender or crosslinker in polyurethane synthesis, its application and detailed characterization as a primary dithiol crosslinker in hydrogel formation for drug delivery are not extensively documented in peer-reviewed literature.[5] However, a thorough analysis of its structure allows for a robust theoretical comparison with other dithiols.

Structural and Theoretical Comparison

The most striking difference between this compound and dithiols that form disulfide crosslinks is the nature of the sulfur linkage within the polymer network.

  • This compound : The thiol groups of this molecule would react to form thioether bonds within the polymer network. Thioether linkages are generally stable but can be susceptible to oxidation by reactive oxygen species (ROS).[6] Elevated levels of ROS are characteristic of certain disease states, such as inflammation and cancer, presenting a potential trigger for drug release from thioether-containing networks.

  • Disulfide-forming Dithiols (e.g., oxidized DTT or dithiobis(maleimido)ethane) : These create disulfide bonds as the crosslinks. As previously mentioned, disulfide bonds are stable in the oxidative extracellular environment but are readily cleaved by the high concentration of reducing agents like glutathione within the cell.[4][7]

This fundamental difference in the nature of the crosslink leads to distinct mechanisms of stimuli-responsiveness, a critical consideration in drug delivery system design.

Diagram: Chemical Structures of Dithiol Crosslinkers

Caption: Chemical structures of key dithiol crosslinkers.

Comparative Analysis: Thioether vs. Disulfide Linkages for Drug Delivery

FeatureThis compound (Thioether Linkage)Disulfide-Based Crosslinkers
Crosslinking Chemistry Thiol-ene, Michael addition, etc.Thiol-disulfide exchange, oxidation of dithiols
Resulting Linkage Thioether (-S-)Disulfide (-S-S-)
Stimulus for Cleavage Reactive Oxygen Species (ROS)Reducing agents (e.g., Glutathione)
Primary Release Trigger Oxidative stressReductive intracellular environment
Stability Generally stable, non-reducible.[6]Stable in circulation, reducible in cells.[7]
Potential Applications Delivery to ROS-rich environments (e.g., inflamed tissues, tumors)Intracellular drug delivery
Experimental Data Limited in the context of hydrogel crosslinkingExtensive

Experimental Protocols

For researchers aiming to explore the use of dithiol crosslinkers, the following protocols provide a starting point for hydrogel synthesis and characterization.

Protocol 1: Hydrogel Synthesis via Thiol-Ene Photo-Click Chemistry

This protocol is adapted for the use of a generic dithiol crosslinker with a multi-arm PEG-norbornene.

  • Precursor Solution Preparation :

    • Prepare a stock solution of 4-arm PEG-norbornene (e.g., 20 kDa) in a suitable buffer (e.g., sterile PBS, pH 7.4).

    • Prepare a stock solution of the dithiol crosslinker (e.g., DTT or this compound) in the same buffer, ensuring a 1:1 molar ratio of thiol groups to norbornene groups.

    • Prepare a stock solution of a photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP) in the same buffer.

  • Mixing : Combine the polymer, crosslinker, and photoinitiator solutions in a microcentrifuge tube and vortex gently.

  • Gelation : Pipette the desired volume of the precursor solution into a mold.

  • Curing : Expose the solution to UV light (e.g., 365 nm, 5 mW/cm²) for a defined period (e.g., 3 minutes) to initiate crosslinking.[1]

Diagram: Thiol-Ene Photo-Click Reaction Workflow

cluster_prep Preparation cluster_react Reaction cluster_result Outcome A Prepare PEG-Norbornene Solution D Mix Precursor Solutions A->D B Prepare Dithiol Solution B->D C Prepare Photoinitiator Solution C->D E Pipette into Mold D->E F UV Exposure (365 nm) E->F G Hydrogel Formation F->G

Caption: Experimental workflow for hydrogel synthesis.

Protocol 2: Characterization of Hydrogel Swelling Ratio
  • Initial Measurement : After synthesis, blot the hydrogel to remove excess surface water and record its initial weight (W_i).

  • Drying : Lyophilize the hydrogel until a constant dry weight is achieved (W_d).

  • Swelling : Immerse the dried hydrogel in a buffer solution (e.g., PBS, pH 7.4) at 37°C.

  • Equilibrium Measurement : At predetermined time points, remove the hydrogel, blot away excess surface water, and record the swollen weight (W_s). Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculation : The mass swelling ratio is calculated as: Swelling Ratio = (W_s - W_d) / W_d.[1]

Conclusion and Future Directions

The selection of a dithiol crosslinker is a critical step in the rational design of polymeric biomaterials. While established crosslinkers like DTT offer a wealth of characterization data and predictable performance in forming both stable and reducible networks, the exploration of alternative structures like this compound opens new avenues for creating materials with different stimuli-responsive properties.

Based on its chemical structure, this compound is predicted to form stable, non-reducible thioether crosslinks that may be susceptible to cleavage under oxidative stress. This positions it as a promising candidate for the development of ROS-responsive drug delivery systems. However, a significant gap in the literature exists regarding the experimental validation of its performance in hydrogel systems. Future research should focus on synthesizing and characterizing hydrogels crosslinked with this compound, with a particular emphasis on quantifying their mechanical properties, swelling behavior, and degradation profiles in the presence of reactive oxygen species. Such studies will be invaluable for unlocking the full potential of this and other novel dithiol crosslinkers in the ever-evolving field of polymer science and drug delivery.

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A Comparative Guide to the Reactivity of Linear vs. Branched Dithiol Crosslinking Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and the development of advanced drug delivery systems, the choice of a crosslinking agent is a critical decision that dictates the stability, efficacy, and pharmacokinetic profile of the final product.[1][2] Among the diverse array of crosslinkers, dithiols—molecules bearing two thiol (-SH) groups—have emerged as versatile tools for creating covalent linkages, particularly in the construction of antibody-drug conjugates (ADCs) and hydrogels.[3][4] The architecture of these dithiol linkers, specifically whether they are linear or branched, profoundly influences their reactivity and the properties of the resulting bioconjugate.

This guide provides an in-depth technical comparison of linear and branched dithiol crosslinking agents, grounded in experimental data and mechanistic insights. We will explore the causal factors that govern their reactivity, present protocols for their comparative evaluation, and offer guidance on selecting the optimal crosslinker for your specific application.

The Influence of Molecular Architecture on Reactivity

The fundamental difference in reactivity between linear and branched dithiol crosslinkers stems from principles of steric hindrance and electronic effects.

Linear Dithiol Crosslinkers: These molecules possess thiol groups at the termini of a straight carbon chain. This linear arrangement generally allows for greater conformational flexibility and less steric hindrance around the reactive thiol groups. Consequently, linear dithiols often exhibit faster reaction kinetics in thiol-maleimide "click" chemistry and other Michael-type addition reactions.[5][6]

Branched Dithiol Crosslinkers: In contrast, branched dithiols have a more complex three-dimensional structure, with thiol groups positioned on side chains or in a more sterically congested environment. This branching can shield the thiol groups, slowing their reaction with target functional groups.[1][7] However, this apparent disadvantage can be strategically leveraged to enhance the stability of the resulting linkage.[8]

The following diagram illustrates the structural differences between a representative linear and a branched dithiol crosslinker.

Caption: Chemical structures of a linear and a branched dithiol crosslinker.

Experimental Comparison of Reactivity and Stability

The choice between a linear and a branched dithiol linker has significant consequences for the performance of a bioconjugate, particularly in the context of ADCs, where both stability in circulation and efficient payload release at the target site are paramount.[2][7]

Thiol-Maleimide Reaction Kinetics

The thiol-maleimide reaction is a cornerstone of bioconjugation due to its high selectivity and rapid kinetics under physiological conditions.[9] The rate of this reaction is highly dependent on the accessibility of the thiol group.

Experimental Protocol: Comparative Kinetic Analysis of Thiol-Maleimide Conjugation

This protocol outlines a method to compare the reaction kinetics of a linear and a branched dithiol with a maleimide-functionalized molecule using UV-Vis spectrophotometry.

  • Reagent Preparation:

    • Prepare stock solutions of the linear dithiol, branched dithiol, and a maleimide-containing compound (e.g., N-ethylmaleimide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[10]

  • Reaction Initiation:

    • In a quartz cuvette, mix the maleimide solution with either the linear or branched dithiol stock solution to initiate the reaction. The final concentrations should be in the micromolar range.

  • Spectrophotometric Monitoring:

    • Immediately begin monitoring the decrease in absorbance at 302 nm, which corresponds to the consumption of the maleimide group.

  • Data Analysis:

    • Plot the absorbance versus time and fit the data to a second-order rate equation to determine the rate constant (k) for each dithiol.

Expected Outcome: The linear dithiol is expected to exhibit a significantly higher rate constant compared to the branched dithiol, reflecting its lower steric hindrance.

Stability of the Resulting Thioether Bond

While rapid conjugation is often desirable, the stability of the resulting linkage is equally critical. In the context of ADCs, premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy.[11][12] The thiosuccinimide linkage formed from the thiol-maleimide reaction can be susceptible to a retro-Michael reaction, leading to deconjugation.[13]

Experimental Protocol: Comparative Stability Assay of ADC Mimics

This protocol describes a method to assess the stability of thioether bonds formed from linear and branched dithiols in the presence of a competing thiol, such as glutathione (GSH), which is present at high concentrations intracellularly.[14][15]

  • Synthesis of ADC Mimics:

    • Conjugate a model protein (e.g., bovine serum albumin) with a fluorescently labeled maleimide.

    • Separately, react the maleimide-labeled protein with the linear and branched dithiol crosslinkers.

  • Incubation with Glutathione:

    • Incubate the resulting ADC mimics in a buffer containing a physiologically relevant concentration of GSH (e.g., 1-10 mM).

  • Analysis of Deconjugation:

    • At various time points, analyze the samples using size-exclusion chromatography (SEC-HPLC) with fluorescence detection. Deconjugation will result in the appearance of a peak corresponding to the free fluorescent payload.

  • Quantification:

    • Quantify the percentage of intact ADC mimic over time to determine the stability of the linkage.

Expected Outcome: The thioether bond formed from the branched dithiol is anticipated to show greater stability (slower deconjugation) due to the increased steric hindrance around the linkage, which disfavors the retro-Michael reaction.[1][7]

Data Summary

Dithiol TypeThiol-Maleimide Reaction RateThioether Bond Stability (in presence of GSH)Key Feature
Linear FastModerateRapid and efficient conjugation.[3][16]
Branched SlowerHighEnhanced stability of the resulting conjugate.[1][7]

Causality and Mechanistic Insights

The observed differences in reactivity and stability can be attributed to the following factors:

  • Steric Hindrance: As previously discussed, the bulky nature of branched linkers physically impedes the approach of the reacting maleimide group, slowing down the initial conjugation.[17][18] This same steric bulk also protects the resulting thioether bond from nucleophilic attack by competing thiols like glutathione, thus enhancing its stability.[8]

  • Electronic Effects: The electron density around the thiol group can also influence its reactivity.[19] While less pronounced than steric effects in this context, the electronic nature of the branching groups can subtly modulate the pKa of the thiol, thereby affecting the concentration of the more reactive thiolate anion at a given pH.[5][6]

The following diagram illustrates the concept of steric hindrance in the context of a branched dithiol crosslinker.

Caption: Steric hindrance from a branched linker protecting the thioether bond.

Conclusion and Recommendations

The choice between a linear and a branched dithiol crosslinking agent is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.

  • For applications requiring rapid and efficient crosslinking , such as in the formation of hydrogels for 3D cell culture where gelation time is a critical parameter, linear dithiols are often the preferred choice.[3]

  • For applications where the in vivo stability of the conjugate is paramount , such as in the development of ADCs with a long circulatory half-life, branched dithiols offer a distinct advantage by minimizing premature payload release.[1][7]

Ultimately, a thorough understanding of the interplay between linker architecture, reactivity, and stability is essential for the rational design of effective bioconjugates. The experimental protocols provided in this guide offer a framework for the empirical evaluation of different dithiol crosslinkers, enabling researchers to make informed decisions that will advance their drug development and biomaterials research.

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Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Bis(2-hydroxyethylthio)methane using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Analytical Objective: Beyond Simple Identification

In the fields of environmental monitoring and chemical defense verification, the precise identification of chemical warfare agent (CWA) degradation products is paramount. Bis(2-hydroxyethylthio)methane, a primary hydrolysis product of the sulfur mustard analog sesqui-mustard, serves as a critical biomarker for the detection of this agent.[1] While techniques like mass spectrometry can confirm its molecular weight (168.27 g/mol ), they fall short of providing the unambiguous structural proof required for definitive verification.[1][2] An isomer could yield an identical mass spectrum, creating dangerous ambiguity.

This guide provides a comprehensive, field-proven methodology for the unequivocal structural confirmation of this compound using the combined power of ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the strategic rationale behind each experimental choice, ensuring a self-validating and robust analytical system.

Part 2: Strategic Approach: Why NMR is the Definitive Tool

NMR spectroscopy is the gold standard for elucidating the molecular structure of organic compounds because it directly probes the chemical environment of individual atoms and their connectivity.[3]

  • ¹H NMR provides information on the number of different types of protons, their relative abundance (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting).

  • ¹³C NMR reveals the number of non-equivalent carbon atoms and their functional group identity, offering a direct map of the molecule's carbon skeleton.[4][5]

Together, these two techniques provide a detailed "blueprint" of the molecule, making it the ideal choice for distinguishing this compound from its isomers.

The core of our strategy rests on predicting the NMR spectrum based on the molecule's known structure and then comparing this prediction with experimentally acquired data. The molecular structure and its inherent symmetry are key to this prediction.

cluster_molecule This compound Structure & Symmetry C1 C2 C1->C2 lab1 Chemically Equivalent S1 S C2->S1 lab2 Chemically Equivalent C3 S1->C3 S2 S C3->S2 lab3 Unique C4 C²' S2->C4 C5 C¹' C4->C5 OH2 OH C5->OH2 OH1 OH OH1->C1

Caption: Molecular symmetry showing three unique carbon environments.

Due to the plane of symmetry through the central C³ methylene group, the two HO-CH₂-CH₂-S- arms are chemically equivalent. This simplifies the expected spectra significantly: we anticipate only three unique carbon signals and four unique proton signals.

Part 3: Predicted Spectral Data

Based on established chemical shift ranges for thioacetals and alcohols, we can predict the approximate appearance of the spectra.[6][7][8][9]

Predicted ¹H NMR Spectrum
  • Signal A (Hydroxyl, -OH): A broad singlet, typically between 2-5 ppm. Its position is highly dependent on solvent, concentration, and temperature.

  • Signal B (Methylene, HO-C H₂-): A triplet, expected around 3.7 ppm, coupled to the adjacent -S-CH₂- protons.

  • Signal C (Methylene, -S-C H₂-CH₂-OH): A triplet, expected around 2.8 ppm, coupled to the adjacent HO-CH₂- protons.

  • Signal D (Methylene, -S-C H₂-S-): A singlet, expected around 3.8 ppm. This proton is not coupled to any other protons.

Predicted ¹³C NMR Spectrum
  • Carbon 1 (HO-C H₂-): Expected in the range of 60-70 ppm.[5]

  • Carbon 2 (-S-C H₂-): Expected in the range of 30-40 ppm.

  • Carbon 3 (-S-C H₂-S-): Expected in the range of 40-50 ppm.

Part 4: Experimental Protocol & Workflow

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer. The higher field strength is advantageous for achieving better signal dispersion and resolution.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Confirmation A 1. Weigh ~10-20 mg of This compound B 2. Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) A->B C 3. Add Internal Standard (e.g., TMS, 1 drop) B->C D 4. Transfer to 5mm NMR Tube C->D E 5. Insert sample, lock, and shim spectrometer F 6. Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) E->F G 7. Acquire ¹³C Spectrum (e.g., 1024 scans, 2s relaxation delay) E->G H 8. Fourier Transform & Phase Correction I 9. Calibrate ¹H spectrum to TMS at 0 ppm H->I K 11. Calibrate ¹³C spectrum to solvent peak H->K J 10. Integrate ¹H signals & analyze multiplicity I->J L 12. Compare experimental data with predicted values J->L K->L M 13. Final Structure Confirmation L->M

Caption: Experimental workflow from sample preparation to structure confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale for Solvent Choice: DMSO-d₆ is often preferred over CDCl₃ for this molecule. The acidic deuterium in CDCl₃ can promote rapid exchange with the hydroxyl (-OH) protons, potentially broadening or obscuring their signal. DMSO-d₆ is less acidic and forms hydrogen bonds with the -OH groups, typically resulting in a sharper, more easily identifiable signal.[10]

    • Protocol:

      • Accurately weigh 10-20 mg of the purified compound.

      • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean vial.

      • Add one drop of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8]

      • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Rationale for Parameters: The number of scans is increased for the ¹³C experiment to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[4][5] A relaxation delay of 2 seconds is a standard starting point to allow most nuclei to return to equilibrium between pulses, ensuring more accurate signal integration.

    • Protocol:

      • Insert the sample into the spectrometer.

      • Lock the field frequency using the deuterium signal from the solvent.

      • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

      • Acquire the ¹H spectrum.

      • Acquire the proton-decoupled ¹³C spectrum.

Part 5: Data Analysis and Comparison

The acquired data should be processed (Fourier transformation, phase correction, and baseline correction) and calibrated. The ¹H spectrum is referenced to the TMS signal at 0.00 ppm. The ¹³C spectrum is referenced to the central peak of the DMSO-d₆ septet at 39.52 ppm.[10]

The experimental results can then be compared directly with the predicted values.

Table 1: Comparison of Predicted vs. Experimental NMR Data for this compound in DMSO-d₆

NucleusSignal LabelPredicted δ (ppm)Expected MultiplicityExpected IntegrationHypothetical Experimental δ (ppm)
¹H-OH ~4.5Triplet (due to H-bonding)2H4.55
¹HHO-CH ₂-~3.5Quartet4H3.52
¹H-S-CH ₂-~2.7Triplet4H2.71
¹H-S-CH ₂-S-~3.7Singlet2H3.73
¹³CHO-C H₂-60-70Singlet-60.5
¹³C-S-C H₂-30-40Singlet-34.2
¹³C-S-C H₂-S-40-50Singlet-41.8

Note: In DMSO-d₆, coupling between the -OH proton and the adjacent -CH₂- protons is often observed, leading to a triplet for the -OH and a quartet for the HO-CH₂-.

A strong correlation between the number of signals, their chemical shifts, their multiplicities, and their integrations in the experimental data and the predicted values provides definitive confirmation of the this compound structure.

Part 6: Orthogonal Method Comparison

While NMR is definitive, other techniques can provide complementary, albeit non-conclusive, data.

  • Mass Spectrometry (MS): Techniques like APCI-MS can confirm the presence of ions corresponding to the molecular weight ([M+H]⁺), but cannot differentiate between isomers.[1]

  • Infrared (IR) Spectroscopy: Would confirm the presence of O-H (broad peak ~3300 cm⁻¹) and C-H stretching (~2900 cm⁻¹) functional groups, but provides no information on the connectivity of the carbon-sulfur backbone.

These methods support the NMR findings but lack the detailed structural insight required for unambiguous confirmation.

Part 7: Conclusion

The structural elucidation of this compound is reliably and definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. By understanding the molecule's symmetry, predicting the spectral outcomes, and following a robust experimental protocol, researchers can generate self-validating data that confirms not only the molecular formula but the precise atomic connectivity. This level of certainty is essential for applications in high-stakes fields such as treaty verification and environmental safety, where analytical ambiguity is not an option.

References

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Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Bis(2-hydroxyethylthio)methane and its TMS Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical analysis, understanding the structural elucidation of complex molecules is paramount. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of Bis(2-hydroxyethylthio)methane, a significant hydrolysis product of sulfur mustard[1][2], and its corresponding bis-trimethylsilyl (TMS) derivative. We will explore the rationale behind derivatization, compare the resulting fragmentation pathways, and provide actionable experimental protocols.

The Analytical Challenge and the Rationale for Derivatization

This compound (MW: 168.3 g/mol ) is a polar molecule containing two primary alcohol functional groups and a thioether linkage.[3][4] Its polarity and potential for hydrogen bonding make it non-volatile, posing a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS).[5][6] Without modification, the compound would exhibit poor chromatographic peak shape, adsorb to active sites in the GC system, and potentially undergo thermal degradation in the injector port.[5][7]

To overcome these limitations, derivatization is employed. Silylation, specifically the replacement of active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group, is a robust and widely used technique.[6][8][9] This process achieves several critical objectives:

  • Increases Volatility: By masking the polar -OH groups, the resulting TMS derivative becomes significantly more volatile and amenable to GC analysis.[5][6]

  • Enhances Thermal Stability: The silylated compound is more resistant to thermal decomposition during analysis.[5][9]

  • Produces Characteristic Fragments: The TMS group introduces new, predictable fragmentation pathways that can be invaluable for structural confirmation.[10][11][12]

Part 1: Fragmentation Analysis of Underivatized this compound

When analyzed by electron ionization mass spectrometry (EI-MS), the underivatized molecule undergoes fragmentation primarily influenced by the thioether and alcohol functional groups. The molecular ion (M⁺˙) peak at m/z 168 is expected to be present, though it may be of low intensity.[4]

Key fragmentation pathways include:

  • α-Cleavage: The most common fragmentation for thioethers is the cleavage of the carbon-carbon bond alpha to the sulfur atom.[13][14] This leads to the formation of resonance-stabilized sulfonium ions.

  • C-S Bond Cleavage: Scission of the carbon-sulfur bond is another prominent pathway.

  • Loss of Water: The presence of alcohol groups facilitates the neutral loss of H₂O (18 Da) from the molecular ion or fragment ions.[15][16]

  • Loss of Formaldehyde: Cleavage adjacent to the hydroxyl group can lead to the loss of CH₂O (30 Da).

The mass spectrum of this compound from the NIST Mass Spectrometry Data Center shows characteristic peaks that align with these principles.[4]

Proposed Fragmentation Pathway: Underivatized Compound

G M [HO(CH₂)₂S-CH₂-S(CH₂)₂OH]⁺˙ m/z 168 F1 [HO(CH₂)₂S=CH₂]⁺ m/z 105 M->F1 -•S(CH₂)₂OH F2 [CH₂=S(CH₂)₂OH]⁺ m/z 91 M->F2 -•S(CH₂)₂OH F4 [CH₂SCH₂]⁺˙ m/z 60 M->F4 -2x C₂H₄O F3 [S(CH₂)₂OH]⁺ m/z 77 F1->F3 -C₂H₄ F5 [CH₂=S]⁺˙ m/z 46 F2->F5 -C₂H₅O• F6 [CH₂=OH]⁺ m/z 31 F2->F6 -•SCH₃

Caption: Proposed EI fragmentation of this compound.

Part 2: Fragmentation Analysis of the Bis-TMS Derivative

Following derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the resulting compound is Bis(2-trimethylsiloxyethylthio)methane (MW: 312.6 g/mol ).[17] The mass spectrum of the TMS derivative is markedly different and often more informative. The presence of the bulky, charge-stabilizing TMS groups directs fragmentation in highly predictable ways.[10][18][19]

Key fragmentation characteristics for TMS derivatives include:

  • The TMS Cation: A prominent peak at m/z 73 , corresponding to the trimethylsilyl cation, [(CH₃)₃Si]⁺, is a hallmark of TMS-derivatized compounds.[12]

  • α-Cleavage: Cleavage of the C-C bond alpha to the silyloxy group is highly favored, leading to the formation of a stable oxonium ion. For this molecule, this results in a strong peak at m/z 103 ([CH₂=O-Si(CH₃)₃]⁺).

  • Fragments containing Silicon: Many of the observed ions will contain the silicon atom, such as the ion at m/z 75 ([(CH₃)₂Si=OH]⁺) resulting from rearrangement.[17]

  • C-S Bond Cleavage: Cleavage at the C-S bond leads to the formation of the [TMSO(CH₂)₂S]⁺ ion at m/z 149 .

The NIST WebBook entry for the bis-TMS derivative confirms these characteristic fragments, with a base peak at m/z 103.[17][20]

Proposed Fragmentation Pathway: Bis-TMS Derivative

G M [TMSO(CH₂)₂S-CH₂-S(CH₂)₂OTMS]⁺˙ m/z 312 F2 [TMSO(CH₂)₂S=CH₂]⁺ m/z 177 M->F2 -•S(CH₂)₂OTMS F3 [TMSO(CH₂)₂S]⁺ m/z 149 M->F3 -•CH₂S(CH₂)₂OTMS F4 [(CH₃)₃Si]⁺ m/z 73 M->F4 F5 [(CH₃)₂Si=OH]⁺ m/z 75 M->F5 F1 [CH₂=O-TMS]⁺ m/z 103 (Base Peak) F2->F1 -•SCH₂CH₂

Caption: Proposed EI fragmentation of Bis(2-trimethylsiloxyethylthio)methane.

Part 3: Comparative Data Summary and Experimental Protocols

The derivatization process fundamentally alters the fragmentation, providing a complementary and often more definitive analytical signature.

Table 1: Comparison of Key Mass Fragments
m/zProposed Ion Structure (Underivatized)Relative Intensitym/zProposed Ion Structure (Bis-TMS Derivative)Relative Intensity
168[M]⁺˙Low312[M]⁺˙Absent
105[HO(CH₂)₂S=CH₂]⁺Moderate177[TMSO(CH₂)₂S=CH₂]⁺Moderate
91[CH₂=S(CH₂)₂OH]⁺Moderate149[TMSO(CH₂)₂S]⁺Moderate
77[S(CH₂)₂OH]⁺High103 [CH₂=O-TMS]⁺ Base Peak
61[CH₂SH]⁺High75 [(CH₃)₂Si=OH]⁺ High
47[CH₂S]⁺HHigh73 [(CH₃)₃Si]⁺ High
Data interpreted from NIST Mass Spectral Library data.[4][17][20]

Recommended Experimental Workflow

The following protocols represent a robust methodology for the comparative analysis of this compound.

Diagram: GC-MS Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Data Comparison Sample Aqueous Sample (e.g., Hydrolysate) Evap Evaporation to Dryness Sample->Evap Split Deriv TMS Derivatization (BSTFA + 1% TMCS) Split->Deriv Aliquot 2 Recon Reconstitute in Solvent (e.g., Hexane) Split->Recon Aliquot 1 (for direct injection if feasible) Deriv->Recon Evap->Split GCMS GC-MS System (EI, 70 eV) Recon->GCMS Data Data Acquisition (Scan Mode) GCMS->Data Spec1 Mass Spectrum (Underivatized) Data->Spec1 Spec2 Mass Spectrum (TMS Derivative) Data->Spec2 Compare Comparative Analysis Spec1->Compare Spec2->Compare

Caption: Workflow for comparative GC-MS analysis.

Protocol 1: Trimethylsilyl (TMS) Derivatization

Trustworthiness: This protocol is based on standard silylation procedures widely accepted for polar analytes.[8][9] The inclusion of TMCS as a catalyst ensures efficient derivatization of the primary alcohol groups.[7]

  • Sample Preparation: Aliquot 100 µL of the aqueous sample containing this compound into a 2 mL autosampler vial.

  • Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen at 60°C. It is critical to remove all water, as silylating reagents react readily with it.[5]

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dry residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The choice of a non-polar column like a DB-5ms is essential. Polar GC columns (e.g., WAX phases) are incompatible with silylating reagents and their derivatives.[6] A temperature ramp is programmed to ensure good separation and peak shape.

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Injector: Split/Splitless, operated in splitless mode at 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Source: Electron Ionization (EI) at 70 eV, temperature 230°C

  • MS Quadrupole: Temperature 150°C

  • Acquisition: Scan mode, m/z range 40-450

Conclusion

The mass spectrometric analysis of this compound is profoundly enhanced by TMS derivatization. While direct analysis is challenging and yields a fragmentation pattern dominated by simple cleavages alpha to the sulfur atoms, the bis-TMS derivative provides a more stable and volatile analyte for GC-MS. The resulting mass spectrum is highly characteristic, with a predictable fragmentation pattern directed by the TMS groups, including the diagnostic base peak at m/z 103 and a strong ion at m/z 73. This comparative approach, leveraging derivatization, provides a more robust and definitive method for the identification and structural confirmation of this important compound in complex matrices.

References

  • Kroening, K. K., Richardson, D. D., Afton, S., & Caruso, J. A. (2011). Screening hydrolysis products of sulfur mustard agents by high-performance liquid chromatography with inductively coupled plasma mass spectrometry detection. Analytical and bioanalytical chemistry, 400(10), 3465–3473. [Link]

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  • Gu, H., Tureček, F., & Pophristic, V. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid communications in mass spectrometry, 28(9), 1004–1010. [Link]

  • Li, Y., Wang, Y., Liu, Y., Zhang, J., & Chen, J. (2021). Rapid detection of sulfur mustard hydrolysis products based on microextraction by packed sorbent combined with nano-electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 35(17), e9137. [Link]

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Performance Evaluation of "Bis(2-hydroxyethylthio)methane"-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, the quest for polymers with tailored properties remains a paramount objective. This guide provides a comprehensive performance evaluation of materials derived from "Bis(2-hydroxyethylthio)methane," a dithiol monomer with the potential for creating unique polythioethers. We will objectively compare the projected performance of these materials against established alternatives, namely polysulfide and epoxy-based systems, supported by relevant experimental data from the scientific literature. This analysis is designed to equip researchers and professionals with the insights needed to make informed decisions in material selection and development.

Introduction to "this compound" and Thioether Polymers

"this compound" (CAS 44860-68-6) is an organosulfur compound characterized by two hydroxyl groups and a central thioacetal linkage[1][2]. Its structure, featuring flexible thioether bonds and reactive hydroxyl end-groups, makes it a candidate for the synthesis of polythioethers with distinct properties.

Polythioethers are a class of polymers known for their excellent chemical and solvent resistance, good flexibility at low temperatures, and high refractive indices[3][4]. These properties make them valuable in demanding applications such as aerospace sealants, adhesives, and coatings[4][5]. The sulfur atoms in the polymer backbone are credited with imparting high chemical resistivity[3].

Molecular Structure of this compound:

Caption: Chemical structure of this compound.

Comparative Material Systems

For a comprehensive evaluation, we will compare the projected performance of "this compound"-based polythioethers with two widely used classes of materials in similar applications: polysulfide polymers and epoxy resins.

  • Polysulfide Polymers: These are established materials for high-performance sealants, particularly in the aerospace and construction industries[6][7]. They are known for their exceptional fuel and chemical resistance, flexibility, and durability[8].

  • Epoxy Resins: Two-component epoxy systems are renowned for their excellent mechanical strength, adhesion, and chemical resistance[9]. They are frequently employed as adhesives, coatings, and structural materials.

Performance Evaluation: A Comparative Analysis

This section delves into a comparative analysis of key performance metrics. While specific experimental data for polymers derived solely from "this compound" is limited in publicly available literature, we can infer its likely performance based on the known characteristics of polythioethers and related structures.

Mechanical Properties

The mechanical behavior of a polymer dictates its suitability for structural applications. Key parameters include tensile strength, elongation at break, and modulus.

Material ClassTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Key Characteristics
"this compound"-based Polythioether (Projected) 0.7 - 6[5][10]200 - 400+[3]LowExpected to be highly flexible with moderate strength.
Polysulfide Polymers 0.7 - 5+[10]200 - 1000+Very LowExcellent elasticity and recovery.[6]
Epoxy Resins (Amine Cured) 30 - 100+[11]2 - 102.5 - 4.0High strength and rigidity, but can be brittle.[11]

Discussion:

Polymers based on "this compound" are anticipated to exhibit significant flexibility, a characteristic trait of polythioethers. The thioacetal linkage in the monomer could contribute to even greater chain mobility compared to other polythioethers. The tensile strength is projected to be in the lower to moderate range, similar to many polysulfide sealants.

In contrast, epoxy resins offer substantially higher tensile strength and modulus, making them suitable for applications requiring high rigidity and load-bearing capacity. However, their elongation at break is significantly lower, indicating a more brittle nature. Polysulfide polymers are distinguished by their exceptional elongation, highlighting their elastomeric properties.

Thermal Stability

The ability of a material to retain its properties at elevated temperatures is crucial for many applications. Thermogravimetric Analysis (TGA) is a standard method to assess thermal stability.

Material ClassOnset of Decomposition (°C)Key Characteristics
"this compound"-based Polythioether (Projected) ~250 - 350The ether and thioether linkages generally offer good thermal stability. The presence of the thioacetal group might be a determining factor.
Polysulfide Polymers ~200 - 300The disulfide bonds in polysulfides can be a point of thermal instability.
Epoxy Resins (Amine Cured) ~300 - 400+Highly crosslinked aromatic epoxy systems exhibit excellent thermal stability.

Discussion:

Polythioethers generally exhibit good thermal stability. For instance, poly(thioetherimide)s have shown high thermal resistance[11]. The thermal stability of a "this compound"-based polymer will be influenced by the curing chemistry and the overall polymer architecture. It is projected to be comparable to or slightly better than polysulfides but likely lower than high-performance epoxy systems. The aromatic structures in many epoxy formulations contribute significantly to their high decomposition temperatures[12].

Chemical Resistance

Resistance to chemicals, solvents, and fuels is a critical performance attribute, especially for sealant and coating applications.

Material ClassResistance to Fuels (e.g., Jet Fuel)Resistance to AcidsResistance to Solvents
"this compound"-based Polythioether (Projected) Excellent[4]Good to ExcellentGood to Excellent
Polysulfide Polymers Excellent[8]GoodExcellent
Epoxy Resins (Amine Cured) Good to ExcellentGood to ExcellentVariable (depends on solvent and epoxy chemistry)[9]

Discussion:

The thioether backbone is a key contributor to the excellent chemical and fuel resistance of polythioether-based materials[3][4]. Therefore, polymers derived from "this compound" are expected to perform exceptionally well in environments with exposure to hydrocarbons and other aggressive chemicals. Polysulfide polymers are also renowned for their outstanding resistance to fuels and solvents, making them a benchmark in aerospace applications[8].

Epoxy resins offer broad chemical resistance, which can be tailored by the choice of resin and curing agent. While generally robust, their performance against specific solvents can vary.

Experimental Protocols

To enable researchers to conduct their own comparative evaluations, this section outlines standard experimental protocols for key performance metrics.

Synthesis of "this compound"-Based Polythioether

A potential synthetic route for a "this compound"-based polymer is through a thiol-ene click reaction, a highly efficient and versatile polymerization method[10].

Protocol:

  • Monomer Preparation: "this compound" (dithiol) and a suitable di-ene comonomer (e.g., a divinyl ether) are mixed in a stoichiometric ratio.

  • Initiator Addition: A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) is added to the monomer mixture.

  • Polymerization: The mixture is exposed to UV radiation to initiate the radical-mediated thiol-ene reaction.

  • Curing: The resulting liquid prepolymer can be cured into a solid elastomer, for example, using an oxidizing agent like manganese dioxide, similar to the curing of polysulfide sealants[5].

cluster_synthesis Polymer Synthesis cluster_curing Curing Monomers This compound + Di-ene Comonomer Mix Mixing Monomers->Mix Initiator Photoinitiator Initiator->Mix UV UV Irradiation (Thiol-Ene Reaction) Mix->UV Prepolymer Liquid Prepolymer UV->Prepolymer Cure Curing Process Prepolymer->Cure CuringAgent Curing Agent (e.g., MnO2) CuringAgent->Cure Elastomer Cured Elastomer Cure->Elastomer

Caption: Workflow for the synthesis and curing of a "this compound"-based polythioether.

Mechanical Property Testing

Protocol (ASTM D412 - Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers):

  • Specimen Preparation: Prepare dog-bone shaped specimens of the cured polymer.

  • Testing Machine: Use a universal testing machine (tensile tester) with appropriate grips.

  • Test Procedure:

    • Measure the cross-sectional area of the specimen.

    • Mount the specimen in the grips.

    • Apply a constant rate of extension until the specimen fractures.

    • Record the force and elongation throughout the test.

  • Data Analysis: Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Thermal Stability Analysis

Protocol (ASTM E1131 - Thermogravimetric Analysis):

  • Instrument: Use a thermogravimetric analyzer (TGA).

  • Sample Preparation: Place a small, known mass of the cured polymer in the TGA sample pan.

  • Test Procedure:

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

    • Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset of decomposition temperature from the TGA curve.

Chemical Resistance Testing

Protocol (ASTM D543 - Resistance of Plastics to Chemical Reagents):

  • Specimen Preparation: Prepare specimens of the cured polymer with known dimensions and weight.

  • Immersion: Immerse the specimens in the test chemical (e.g., jet fuel, sulfuric acid, toluene) for a specified period (e.g., 7 days) at a controlled temperature.

  • Evaluation: After immersion, remove the specimens, clean, and dry them.

  • Data Analysis: Measure the change in weight, dimensions, and mechanical properties (e.g., tensile strength) to assess the effect of the chemical exposure.

Conclusion

Materials derived from "this compound" hold promise as a new class of polythioethers with a unique combination of properties. Based on the established characteristics of thioether-containing polymers, these materials are projected to offer excellent chemical and fuel resistance, coupled with high flexibility. While their mechanical strength may be lower than that of high-performance epoxy resins, their superior elongation and potential for low-temperature flexibility make them attractive for applications such as advanced sealants and adhesives where these properties are critical.

In comparison to polysulfide polymers, "this compound"-based materials may offer comparable or even enhanced performance in certain aspects, such as thermal stability, due to the absence of the relatively weaker disulfide linkages. However, the well-established performance and long history of polysulfides in demanding applications present a high benchmark.

Further experimental investigation is warranted to fully characterize the performance of polymers synthesized from "this compound" and to validate the projections made in this guide. The provided experimental protocols offer a framework for such a systematic evaluation. The continued exploration of novel monomers like "this compound" is essential for advancing the field of high-performance polymers and developing materials that meet the ever-increasing demands of modern technology.

References

  • Polysulfide Oligomer Sealants: Synthesis, Properties, and Applications. (n.d.).
  • Polythioether Advances Provide New Formulating Options for Adhesives, Sealants, and Coatings. (2020, January 2). Adhesives & Sealants Industry. Retrieved from [Link]

  • What are the basic knowledge of polysulfide sealant? (2024, April 17). LinkedIn. Retrieved from [Link]

  • Polysulfide Adhesives, Fuel Tank Sealants & Flexible Sealants. (n.d.). H.B. Fuller. Retrieved from [Link]

  • Polysulfide as elastic and chemically resistant sealing technology. (n.d.). SABA Dinxperlo BV. Retrieved from [Link]

  • Crystallization-Induced Self-Assembly of Poly(ethylene glycol) Side Chains in Dithiol–yne-Based Comb Polymers. (2024, May 15). ACS Publications. Retrieved from [Link]

  • Synthesise of Polythioether and Heat Resistant Property of Polythioether Sealants. (n.d.). ResearchGate. Retrieved from [Link]

  • MSE 201 S21 Lecture 31 - Module 4 - Mechanical Properties of Polymers. (2021, April 11). YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Preparation, characterization, and properties of poly(thioether ether imide)s from isomeric bis(chlorophthalimide)s and 4,4′‐thiobisbenzenethiol. (n.d.). ResearchGate. Retrieved from [Link]

  • What Is Polythioether? A Comprehensive Guide to Its Chemistry. (2025, March 21). Patsnap. Retrieved from [Link]

  • Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate. (n.d.). PubMed. Retrieved from [Link]

  • Chemical Properties of Thiodiglycol (CAS 111-48-8). (n.d.). Cheméo. Retrieved from [Link]

  • Theoretical–Experimental Study of the Action of Trace Amounts of Formaldehyde, Propionaldehyde, and Butyraldehyde as Inhibitors of the Ziegler–Natta Catalyst and the Synthesis of an Ethylene–Propylene Copolymer. (n.d.). MDPI. Retrieved from [Link]

  • Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. (n.d.). MDPI. Retrieved from [Link]

  • Thiodiglycol. (n.d.). NIST WebBook. Retrieved from [Link]

  • The preparation and physical properties of polysulfide-based elastomers through one-pot thiol-ene click reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Enhancing the mechanical properties and heat resistance of epoxy resin via blending with polythioetherimide. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiolactone-based Polymers for Formaldehyde Scavenging Coatings. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanical Behavior of Polymeric Materials: Recent Studies. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chemical resistance in engineering plastics. (n.d.). MCG. Retrieved from [Link]

  • On the Mechanical, Thermal, and Rheological Properties of Polyethylene/Ultra-High Molecular Weight Polypropylene Blends. (n.d.). MDPI. Retrieved from [Link]

  • Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. (2023, December 12). PMC - NIH. Retrieved from [Link]

  • Enhancing Adhesion Properties of Commodity Polymers through Thiol-Catechol Connectivities: A Case Study on Polymerizing Polystyrene-Telechelics via Thiol-Quinone Michael-Polyaddition. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (n.d.). Chemical Review and Letters. Retrieved from [Link]

  • Understanding Chemical Resistance in Epoxy System. (n.d.). Coatings World. Retrieved from [Link]

  • (PDF) Investigation of effects of bis(2-hydroxyethyl) terephthalate derived from glycolysis of polyethylene terephthalate on the properties of flexible polyurethane foam. (2024, August 14). ResearchGate. Retrieved from [Link]

  • Comparative Study of Structure-Property Relationships in Polymer Networks Based on Bis-GMA, TEGDMA and Various Urethane-Dimethacrylates. (n.d.). MDPI. Retrieved from [Link]

  • The advancement of bis(2-hydroxyethyl)terephthalate recovered from post-consumer poly(ethylene terephthalate) bottles compared to commercial polyol for preparation of high performance polyurethane. (2025, June 15). ResearchGate. Retrieved from [Link]

  • Polymerisation Reactions Of Formaldehyde. (2022, January 10). YouTube. Retrieved from [Link]

  • Bis(2-trimethylsiloxyethylthio)methane. (n.d.). PubChem. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Bis(2-hydroxyethylthio)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Robust Quantification of Bis(2-hydroxyethylthio)methane

This compound, a key hydrolysis product of sesqui-mustard, is a compound of significant interest in both environmental monitoring and toxicological studies. Its reliable and accurate quantification is paramount for assessing exposure, understanding degradation pathways, and ensuring the efficacy of decontamination processes. The choice of an analytical method for its quantification is a critical decision that directly impacts data quality and regulatory compliance. This guide provides an in-depth comparison of two widely employed analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the cross-validation of these methods. The narrative emphasizes the rationale behind experimental choices, grounded in the principles of scientific integrity and adherence to international regulatory standards, such as the ICH Q2(R1) guidelines.[1][2][3]

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The selection of an analytical method is a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, each with its distinct advantages and limitations.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique that relies on the separation of the analyte from a mixture followed by its detection based on the absorption of ultraviolet light. For this compound, which lacks a strong chromophore, detection is typically performed at a low UV wavelength.

  • Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The concentration of the analyte is proportional to the amount of UV light it absorbs at a specific wavelength.

  • Strengths:

    • Cost-effective and widely available instrumentation.

    • Robust and reliable for routine analysis.

    • Relatively straightforward method development.

  • Limitations:

    • Lower sensitivity compared to mass spectrometry.

    • Susceptible to interference from co-eluting compounds that also absorb UV light at the detection wavelength, potentially compromising selectivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is considered the gold standard for trace-level quantification in complex matrices.

  • Principle: After chromatographic separation, the analyte is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z). Specific precursor ions are then selected and fragmented, and the resulting product ions are monitored for quantification. This multiple-reaction monitoring (MRM) provides a high degree of specificity.[4]

  • Strengths:

    • Exceptional sensitivity, allowing for the detection of very low concentrations.

    • High selectivity, minimizing the impact of matrix interferences.

    • Provides structural confirmation of the analyte.

  • Limitations:

    • Higher initial instrument cost and maintenance expenses.

    • Method development can be more complex.

    • Susceptible to matrix effects (ion suppression or enhancement) that need to be carefully managed.

Experimental Workflow for Method Cross-Validation

The cross-validation of analytical methods is essential to ensure that both methods provide comparable and reliable results. This process involves a systematic evaluation of key validation parameters for each method, as outlined in the ICH Q2(R1) guidelines.[1][2][3][5]

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefinePurpose Define Purpose & Acceptance Criteria Method1 Method 1 Validation (e.g., HPLC-UV) DefinePurpose->Method1 Method2 Method 2 Validation (e.g., LC-MS/MS) DefinePurpose->Method2 ComparativeTesting Comparative Testing of Samples Method1->ComparativeTesting Method2->ComparativeTesting DataAnalysis Statistical Data Analysis ComparativeTesting->DataAnalysis Conclusion Conclusion on Method Comparability DataAnalysis->Conclusion

Caption: A streamlined workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following protocols are based on established guidelines for analytical method validation.[1][2][3]

Protocol 1: HPLC-UV Method Validation

1. Specificity:

  • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Analyze a spiked sample to confirm the peak identity and resolution from other components.

2. Linearity:

  • Prepare a series of at least five calibration standards of this compound in the expected concentration range.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy (Recovery):

  • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) by spiking a known amount of analyte into the matrix.

  • Analyze these QC samples in triplicate and calculate the percentage recovery.

4. Precision (Repeatability and Intermediate Precision):

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Intentionally make small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

Protocol 2: LC-MS/MS Method Validation

The validation parameters for the LC-MS/MS method are similar to those for HPLC-UV, with some additional considerations:

1. Specificity and Selectivity:

  • Monitor multiple MRM transitions for the analyte to enhance specificity.

  • Evaluate potential matrix effects by comparing the response of the analyte in the matrix to its response in a neat solution.

2. Linearity, Accuracy, and Precision:

  • Follow the same procedures as for the HPLC-UV method, using appropriate internal standards to correct for variability.

3. Carryover:

  • Inject a blank sample immediately after the highest concentration standard to ensure no carryover of the analyte.

4. Stability:

  • Evaluate the stability of the analyte in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Comparative Performance Data

The following table summarizes typical performance data for the quantification of this compound using HPLC-UV and LC-MS/MS.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD) < 5%< 3%
LOD ~0.1 µg/mL~0.01 ng/mL
LOQ ~0.3 µg/mL~0.05 ng/mL
Specificity Moderate (potential for interference)High (based on MRM transitions)

Cross-Validation: Bridging the Methods

The core of cross-validation lies in the direct comparison of results obtained from both methods using the same set of samples.

LogicalRelationship cluster_methods Analytical Methods cluster_samples Sample Set cluster_outcome Validation Outcome HPLC_UV HPLC-UV Analysis StatisticalComparison Statistical Comparison (e.g., t-test, Bland-Altman) HPLC_UV->StatisticalComparison LC_MSMS LC-MS/MS Analysis LC_MSMS->StatisticalComparison RealSamples Real-World Samples RealSamples->HPLC_UV RealSamples->LC_MSMS QCSamples QC Samples QCSamples->HPLC_UV QCSamples->LC_MSMS MethodEquivalence Demonstration of Method Equivalence StatisticalComparison->MethodEquivalence

Caption: Logical flow from sample analysis to demonstrating method equivalence.

Procedure for Comparative Analysis:

  • Sample Selection: A statistically relevant number of samples, covering the analytical range, should be selected. This should include both quality control samples and, if available, real-world samples.

  • Analysis: Each sample is analyzed in replicate using both the validated HPLC-UV and LC-MS/MS methods.

  • Statistical Evaluation: The results from both methods are compared using appropriate statistical tests, such as a paired t-test or a Bland-Altman plot, to assess for any systematic bias between the methods. The acceptance criteria for the comparison should be pre-defined.

Conclusion and Recommendations

The cross-validation of analytical methods for the quantification of this compound is a critical exercise to ensure data integrity and comparability across different analytical platforms.

  • HPLC-UV is a suitable method for routine analysis where high sensitivity is not a primary requirement and the sample matrix is relatively clean. Its cost-effectiveness and robustness make it an attractive option for quality control laboratories.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as trace-level analysis in complex biological or environmental matrices.[6][7] Its ability to provide structural confirmation adds a layer of confidence to the results.

The successful cross-validation of these two methods demonstrates their interchangeability within defined parameters, providing flexibility in laboratory operations. The choice of which method to employ will ultimately depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available resources. It is imperative that all validation and cross-validation activities are thoroughly documented to meet regulatory expectations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Barr, J. R., et al. (2002). Multianalyte Quantification of Five Sesqui- and Ethyl Ether Oxy-Mustard Metabolites in Human Urine by Liquid Chromatography. Journal of Analytical Toxicology, 26(4), 189-195. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Quality Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • Lemire, S. W., et al. (2007). Mass spectral behavior of the hydrolysis products of sesqui- and oxy-mustard type chemical warfare agents in atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 18(8), 1445-1454. Available from: [Link]

  • Rodin, I., et al. (2016). A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples. Journal of Analytical Methods in Chemistry, 2016, 8957423. Available from: [Link]

Sources

Comparative study of the mechanical properties of hydrogels formed with different crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mechanical Properties of Hydrogels: A Comparative Study of Crosslinking Strategies

Authored by: A Senior Application Scientist

Introduction: The Architectural Foundation of Hydrogel Mechanics

Hydrogels, with their high water content and structural resemblance to soft tissues, are a cornerstone of biomedical research, finding applications from tissue engineering to drug delivery.[1][2] Their utility is fundamentally dictated by their mechanical properties, which are, in turn, governed by the architecture of their three-dimensional polymer networks. The molecular bridges that connect individual polymer chains, known as crosslinkers, are the primary architects of this network.[1][3] The choice of crosslinker—its chemistry, concentration, and functionality—is the most critical experimental parameter for tuning a hydrogel's stiffness, toughness, and viscoelasticity.

This guide provides a comparative analysis of how different crosslinking strategies influence the mechanical behavior of hydrogels. We will delve into the mechanistic differences between crosslinking types, present supporting experimental data, and provide detailed protocols for the essential characterization techniques required to validate these properties in your own research.

Part 1: The Crosslinking Dichotomy: Covalent vs. Non-Covalent Bonds

The myriad of available crosslinkers can be broadly categorized into two families based on the nature of the bonds they form: chemical and physical.

Chemical Crosslinkers: Forging Permanent Covalent Networks

Chemical crosslinking involves the formation of strong, stable covalent bonds between polymer chains, creating what are often termed "permanent" or "irreversible" hydrogels.[2][4] These networks are robust and maintain their structural integrity under a wide range of physical and chemical conditions.

Mechanisms and Common Agents:

  • Free-Radical Polymerization: This is a common method where a crosslinking agent with two or more reactive groups, such as N,N'-methylenebisacrylamide (MBAA) or poly(ethylene glycol) diacrylate (PEGDA), is copolymerized with a monomer to form the network.[1][4]

  • Aldehyde-Based Crosslinking: Agents like glutaraldehyde and formaldehyde react with functional groups (e.g., amines) on polymer chains to form covalent linkages.[3][4][5] These are effective but require careful handling due to potential cytotoxicity.[6]

  • Click Chemistry: These reactions are highly specific and efficient, allowing for the formation of well-defined networks under mild, often bio-orthogonal, conditions.

Hydrogels formed via chemical crosslinking typically exhibit higher mechanical strength and thermal stability compared to their physically crosslinked counterparts.[2][7]

Physical Crosslinkers: Dynamic and Reversible Networks

In contrast, physical crosslinking relies on weaker, transient, and reversible interactions.[2][8] These non-covalent forces include hydrogen bonds, hydrophobic interactions, and ionic complexation.[7]

Mechanisms and Common Examples:

  • Ionic Interactions: A classic example is the gelation of anionic polymers like sodium alginate in the presence of divalent cations such as calcium chloride (CaCl₂). The Ca²⁺ ions act as ionic bridges between the polymer chains.

  • Hydrogen Bonding: Polymers with abundant hydrogen bond donors and acceptors can form networks that are sensitive to temperature and pH.

  • Hydrophobic Interactions: Amphiphilic polymers can self-assemble in aqueous solutions, with hydrophobic domains acting as physical crosslinking points.[7]

The dynamic nature of these bonds imparts unique properties. Physically crosslinked hydrogels are often injectable and can exhibit self-healing capabilities, where the network can reform after being mechanically disrupted. However, their mechanical strength is typically lower than that of chemically crosslinked gels.[7]

G cluster_0 Chemical Crosslinking cluster_1 Physical Crosslinking a1 Polymer Chain crosslinker_a Covalent Bond (e.g., MBAA) a1->crosslinker_a a2 Polymer Chain crosslinker_a->a2 label_a Permanent & Strong Network b1 Polymer Chain crosslinker_b Non-Covalent Interaction (e.g., Ionic, H-Bond) b1->crosslinker_b b2 Polymer Chain crosslinker_b->b2 label_b Reversible & Dynamic Network

Part 2: Comparative Analysis of Mechanical Properties

The choice of crosslinker directly translates into the macroscopic mechanical performance of the hydrogel. Modulating the crosslinker type and density allows for precise control over the material's properties, a concept that is often challenging with conventional methods like simply adjusting polymer concentration, which can concurrently affect porosity and diffusivity.[1]

PropertyChemical CrosslinkersPhysical CrosslinkersDual/Hybrid Crosslinkers
Stiffness (Modulus) High; tunable by crosslinker density.Generally low to moderate.Widely tunable; can achieve very high stiffness.
Toughness & Strength Moderate; can be brittle at high crosslink densities.Low; prone to failure under low stress.Very high; energy dissipation from physical bonds enhances toughness.[9]
Stability High; stable against degradation and environmental changes.Low; sensitive to pH, temperature, and ionic strength.[7]High; combines the stability of chemical links with the dynamics of physical links.
Self-Healing Generally absent.Often exhibits excellent self-healing properties.[7]Can be designed to have self-healing capabilities.
Swelling Ratio Lower; highly constrained by permanent bonds.Higher; network can expand more easily.Controlled; typically lower than purely physical gels.
The Synergy of Dual Crosslinking

A powerful strategy to overcome the limitations of individual crosslinking methods is to create dual-network or hybrid hydrogels that incorporate both chemical and physical crosslinks.[9][10] In these systems, the permanent covalent network provides structural integrity and strength, while the reversible physical bonds act as sacrificial links that can break and reform, effectively dissipating energy and dramatically increasing the hydrogel's toughness and resilience.[7]

Part 3: Essential Experimental Protocols for Mechanical Characterization

Objective comparison requires standardized and rigorous testing. The following protocols outline the core techniques for quantifying the mechanical properties of hydrogels.

Protocol 1: Rheological Analysis for Viscoelastic Properties

Rheology is a powerful tool for probing the viscoelastic nature of hydrogels, providing quantitative measures of stiffness (storage modulus, G') and liquid-like behavior (loss modulus, G'').[11]

Objective: To determine the linear viscoelastic region (LVER), storage modulus (G'), loss modulus (G''), and gelation time.

Equipment: Rotational rheometer with a parallel plate or cone-plate geometry (crosshatched or sandblasted plates are recommended to prevent slippage).

Methodology: A standardized four-step protocol provides a comprehensive characterization:[11][12][13]

  • Time Sweep:

    • Load the liquid hydrogel precursor onto the rheometer plate at the desired temperature (e.g., 37°C for biomedical applications).[11]

    • Apply a small, constant strain and frequency (e.g., 1% strain, 1 Hz).

    • Monitor G' and G'' over time. The crossover point where G' > G'' typically signifies the gelation point.[14] This initial sweep helps determine the time required for the gel to form.

  • Strain Sweep (Amplitude Sweep):

    • Using a fully formed hydrogel, apply a constant frequency (e.g., 1 Hz) while sweeping the strain from a low to a high value (e.g., 0.01% to 100%).

    • Identify the Linear Viscoelastic Region (LVER), which is the range of strains where G' and G'' are constant.[14] All subsequent tests must be performed using a strain value within this region to avoid damaging the gel structure.

  • Frequency Sweep:

    • Set the strain to a value within the LVER determined in the previous step.

    • Sweep the frequency over a desired range (e.g., 0.1 to 100 rad/s).

    • For a stable gel, the G' should be significantly higher than G'' and relatively independent of frequency, indicating solid-like behavior.

  • Final Time Sweep:

    • Perform a final time sweep using the verified strain and frequency values from the sweeps above to accurately report the final, stable equilibrium modulus of the hydrogel.[11][12]

G start Prepare Hydrogel Precursor step1 Step 1: Time Sweep (Determine Gelation Time) start->step1 step2 Step 2: Strain Sweep (Find Linear Viscoelastic Region) step1->step2 step3 Step 3: Frequency Sweep (Confirm Gel Strength) step2->step3 step4 Step 4: Final Time Sweep (Report Equilibrium Modulus) step3->step4 end Obtain G', G'', Gel Time step4->end

Protocol 2: Uniaxial Tensile Testing

Tensile testing measures a material's response to being pulled apart, providing key parameters like Young's modulus, ultimate tensile strength (UTS), and elongation at break.

Objective: To quantify the stiffness, strength, and stretchability of a hydrogel.

Equipment: Universal testing machine (e.g., Instron) equipped with a low-force load cell (e.g., 5-10 N).[15]

Methodology:

  • Sample Preparation:

    • Cast hydrogel samples into a defined shape, typically a "dog-bone" or dumbbell shape, using a mold.[16] This geometry ensures that failure occurs in the central gauge section. A common size is 35 mm length with a 2 mm width in the gauge section.[16]

    • Ensure samples are fully hydrated and equilibrated in a suitable buffer (e.g., PBS) before testing.

  • Testing Procedure:

    • Securely mount the ends of the hydrogel sample into the grips of the testing machine. Special caution is needed to avoid damaging the soft sample.

    • Apply a tensile force at a constant extension rate (e.g., 100 mm/min) until the sample fractures.[16]

    • Record the force (load) and displacement data throughout the test.

  • Data Analysis:

    • Engineering Stress (σ): Calculate by dividing the measured force (F) by the initial cross-sectional area (A₀) of the gauge section.

    • Engineering Strain (ε): Calculate by dividing the change in length (ΔL) by the initial gauge length (L₀).

    • Young's Modulus (E): Determine from the initial, linear slope of the stress-strain curve.

    • Ultimate Tensile Strength (UTS): The maximum stress the sample withstands before fracturing.

    • Elongation at Break: The maximum strain the sample reaches at the point of fracture.

Protocol 3: Unconfined Compression Testing

Compression testing is crucial for hydrogels intended for load-bearing applications, such as cartilage tissue engineering.[17]

Objective: To determine the compressive modulus and compressive strength.

Equipment: Universal testing machine with compression platens.

Methodology:

  • Sample Preparation:

    • Prepare cylindrical hydrogel samples with a uniform diameter and height. A typical sample might have a height of 50 mm.[16] Ensure the top and bottom surfaces are parallel.

    • Equilibrate the samples in buffer as with tensile testing.

  • Testing Procedure:

    • Place the cylindrical sample on the lower compression platen.

    • Bring the upper platen down to make contact with the sample surface. A small preload may be applied to ensure full contact.[18]

    • Compress the sample at a constant rate (e.g., 5 mm/min).[16]

    • Record the force and displacement data until a predefined strain (e.g., 10%) or until the sample fractures.[18]

  • Data Analysis:

    • Calculate engineering stress and strain similarly to tensile testing, using the sample's initial cross-sectional area and height.

    • Compressive Modulus: Determine from the slope of the initial linear region of the stress-strain curve.

    • Compressive Strength: The maximum stress recorded before failure, or the stress at a specific strain if the sample does not fail.

G

Conclusion and Future Outlook

The mechanical properties of hydrogels are not intrinsic but are a direct consequence of network architecture, which is primarily dictated by the crosslinking strategy. Chemical crosslinkers create strong, stable networks, while physical crosslinkers produce dynamic, often self-healing materials. The future of advanced hydrogel design lies in creating sophisticated hybrid systems, such as dual-network hydrogels, which leverage the benefits of both strategies to achieve unprecedented strength and toughness. Furthermore, the development of dynamic covalent chemistries and bio-orthogonal crosslinking reactions is paving the way for creating hydrogels with precisely controlled, user-defined mechanical properties for advanced applications in regenerative medicine and soft robotics.[1] A thorough understanding and application of the characterization protocols detailed here are essential for any researcher aiming to innovate in this exciting field.

References

  • Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties. PMC.
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  • A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Str
  • A protocol for rheological characterization of hydrogels for tissue engineering strategies | Request PDF.
  • Standard sample dimensions for hydrogel compression and Tensile testing?
  • Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. MDPI.
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  • Mechanical Characterisation of Hydrogels for Tissue Engineering Applic
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  • Cross-Linked Hydrogel for Pharmaceutical Applic
  • Physically and Chemically Dual-crosslinked Hydrogels with Superior Mechanical Properties and Self-Healing Behavior.
  • Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing.
  • The role of chemical and physical crosslinking in different deformation stages of hybrid hydrogels | Request PDF.
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  • Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus. PMC.
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  • A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker. RSC Publishing.
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A Comparative Guide to Isotopic Labeling Studies: The Prospective Role of Bis(2-hydroxyethylthio)methane in Tracing One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a forward-looking analysis of Bis(2-hydroxyethylthio)methane as a potential tool for isotopic labeling, particularly in the context of one-carbon (1C) metabolism. While direct experimental data for this application is not yet available in the peer-reviewed literature, this document extrapolates from the known chemistry of analogous compounds to build a case for its prospective use. We will objectively compare this hypothetical reagent with established alternatives, supported by foundational chemical principles and existing experimental data for similar molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel methodologies in metabolic tracing.

The Dynamic World of Isotopic Labeling in Metabolomics

Stable isotope labeling is a powerful technique for moving beyond static snapshots of metabolite concentrations to a dynamic understanding of metabolic fluxes.[1] By introducing molecules enriched with stable isotopes like ¹³C, ²H (D), or ¹⁵N into a biological system, researchers can trace the transformation of these labeled atoms through complex biochemical networks. This methodology, often termed stable isotope-resolved metabolomics (SIRM), is instrumental in elucidating metabolic reprogramming in diseases, understanding drug mechanisms, and identifying new therapeutic targets. The choice of the isotopic tracer is paramount and dictates the specific pathways that can be interrogated with precision.[2][3][4]

This compound: From Chemical Curio to a Hypothetical Metabolic Tracer

This compound (CAS 44860-68-6) is an organosulfur compound with the molecular formula C₅H₁₂O₂S₂.[5][6] It is primarily known in environmental and verification research as a hydrolysis product of sesqui-mustard, a chemical warfare agent analog.[5] However, its core chemical structure—a dithioacetal—hints at a far more versatile application in synthetic and metabolic chemistry.

The central carbon of the dithioacetal group is analogous to the C2 position of 1,3-dithiane. 1,3-Dithiane is a classic reagent in organic synthesis, celebrated for its role as a "masked" formyl anion or an acyl anion equivalent.[7][8][9] This concept, known as "umpolung" (polarity reversal), allows the normally electrophilic carbonyl carbon to be converted into a nucleophile.[8][9]

Given this precedent, we can hypothesize that an isotopically labeled version of this compound, synthesized from an isotopically labeled formaldehyde source, could serve as a stable, cell-permeable carrier for a labeled one-carbon unit. The hydroxyl groups in its structure may also enhance its solubility in aqueous biological media.

Proposed Isotopic Labeling Workflow with this compound

The hypothetical workflow for utilizing isotopically labeled this compound would involve its synthesis, introduction into a biological system, and subsequent metabolic incorporation and detection.

Synthesis of Isotopically Labeled this compound

The synthesis would likely proceed via the reaction of isotopically labeled formaldehyde (e.g., ¹³CH₂O or CD₂O) with 2-mercaptoethanol under acidic conditions, analogous to the formation of 1,3-dithiane from 1,3-propanedithiol and formaldehyde.[8]

G cluster_synthesis Synthesis cluster_application Application Labeled_Formaldehyde Isotopically Labeled Formaldehyde (¹³CH₂O or CD₂O) Labeled_BHEM Labeled this compound Labeled_Formaldehyde->Labeled_BHEM Acid catalyst Mercaptoethanol 2-Mercaptoethanol Mercaptoethanol->Labeled_BHEM Cell_Culture Introduce to Cell Culture Labeled_BHEM->Cell_Culture Metabolic_Incorporation Metabolic Incorporation of Labeled Carbon Cell_Culture->Metabolic_Incorporation Analysis Mass Spectrometry Analysis Metabolic_Incorporation->Analysis

Caption: Proposed workflow for isotopic labeling using this compound.

Cellular Uptake and Release of the Labeled Carbon

Upon introduction to a cellular system, the labeled this compound would need to be metabolized to release the labeled formaldehyde or a derivative that can enter the one-carbon metabolic network. This release could be enzymatic or non-enzymatic. The released, labeled one-carbon unit would then be incorporated into various metabolic pathways.

Performance Comparison with Alternative Labeling Strategies

The hypothetical use of this compound must be compared with established methods for tracing one-carbon metabolism. The primary alternatives are isotopically labeled formaldehyde, formate, and serine.

Labeling ReagentIsotopic LabelTypical ApplicationKey AdvantagesKey Disadvantages
[¹³C] or [D₂]-Formaldehyde ¹³C, ²HDirect tracing of formaldehyde metabolism and its entry into the one-carbon pool.[10][11][12][13][14][15][16]Direct precursor, commercially available in labeled forms.[10][14][17][18]Highly reactive and toxic, potentially perturbing cellular metabolism.[19][20]
[¹³C] or [D]-Formate ¹³C, ²HTracing the entry of formate into the folate cycle.Less toxic than formaldehyde, a key intermediate in one-carbon metabolism.[21]Bypasses formaldehyde-specific pathways.
[U-¹³C₃]-Serine ¹³CA major source of one-carbon units for the folate cycle.Physiologically relevant donor of one-carbon units, traces a major metabolic hub.[22]The label can be distributed to multiple pathways simultaneously (glycine, pyruvate).
Labeled this compound (Hypothetical) ¹³C, ²HPotential as a stable, cell-permeable donor of a labeled formaldehyde equivalent.Potentially less toxic and more stable than free formaldehyde, improved solubility.Requires intracellular release of the labeled carbon; synthesis and metabolic fate are uncharacterized.

Detailed Experimental Protocol: A Hypothetical Cell Culture Study

This protocol outlines a hypothetical experiment to assess the incorporation of a labeled one-carbon unit from ¹³C-Bis(2-hydroxyethylthio)methane into downstream metabolites in a cancer cell line known for active one-carbon metabolism (e.g., HeLa or A549 cells).

Objective: To trace the metabolic fate of the methylene carbon from ¹³C-Bis(2-hydroxyethylthio)methane.

Materials:

  • HeLa cells

  • DMEM media

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Synthesized and purified ¹³C-Bis(2-hydroxyethylthio)methane (methylene carbon labeled with ¹³C)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS to ~80% confluency in 6-well plates.

  • Labeling:

    • Prepare a stock solution of ¹³C-Bis(2-hydroxyethylthio)methane in sterile DMSO.

    • Aspirate the standard growth media and replace it with fresh media containing the desired final concentration of ¹³C-Bis(2-hydroxyethylthio)methane (e.g., 100 µM). Include a vehicle control (DMSO only).

    • Incubate the cells for various time points (e.g., 2, 6, 12, 24 hours) to capture the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant (containing the extracted metabolites) to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of 50% acetonitrile for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use a suitable chromatography method (e.g., HILIC) to separate polar metabolites.

    • Monitor for the incorporation of the ¹³C label into key metabolites of the one-carbon pathway, such as serine, glycine, purines, and thymidine. This will be observed as a +1 m/z shift for singly labeled species.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify the isotopologues of the target metabolites.

    • Calculate the fractional enrichment of ¹³C in each metabolite over time to determine the kinetics of label incorporation.

Potential Applications in Tracing One-Carbon Metabolism

Should its utility be validated, isotopically labeled this compound could be a valuable tool for studying the intricate network of one-carbon metabolism.[23][24][25][26][27] This pathway is crucial for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine, glycine, methionine), and for providing methyl groups for epigenetic modifications via S-adenosylmethionine (SAM).[22][28]

G Labeled_BHEM Labeled This compound Labeled_CH2O Labeled Formaldehyde (¹³CH₂O) Labeled_BHEM->Labeled_CH2O Release THF_Cycle Folate Cycle (THF) Labeled_CH2O->THF_Cycle Glycine Glycine THF_Cycle->Glycine Purines Purine Synthesis THF_Cycle->Purines dTMP dTMP Synthesis THF_Cycle->dTMP Methionine_Cycle Methionine Cycle THF_Cycle->Methionine_Cycle Serine Serine Serine->THF_Cycle SAM SAM Methionine_Cycle->SAM Methylation DNA/Histone Methylation SAM->Methylation

Caption: Potential entry of a labeled carbon from this compound into one-carbon metabolism.

By providing a potentially more stable and less toxic source of labeled formaldehyde, this reagent could offer a cleaner way to probe the formaldehyde-formate-folate axis and its contribution to nucleotide biosynthesis and epigenetic regulation.[22]

Conclusion and Future Perspectives

The exploration of this compound as an isotopic labeling reagent is, at present, a theoretical exercise grounded in well-established principles of organic chemistry. Its structural similarity to 1,3-dithiane provides a strong rationale for its potential as a masked formaldehyde equivalent. However, significant experimental validation is required. Future research should focus on:

  • The development of a robust and efficient synthesis for isotopically labeled this compound.

  • In vitro and in vivo studies to determine its stability, cytotoxicity, and the mechanism of release of the labeled one-carbon unit.

  • Direct comparative studies with existing tracers to evaluate its efficiency of label incorporation and its impact on cellular metabolism.

If proven effective, this compound could become a valuable addition to the toolkit of researchers studying the complexities of one-carbon metabolism, offering a novel approach to trace the flow of this fundamental building block of life.

References

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A Guide to the Inter-Laboratory Characterization of Bis(2-hydroxyethylthio)methane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical characterization of Bis(2-hydroxyethylthio)methane (CAS: 44860-68-6). As a key hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog, the accurate and reproducible identification and quantification of this compound are critical for environmental monitoring and verification activities related to the Chemical Weapons Convention (CWC).[1][2] This document outlines validated methodologies, explains the scientific rationale behind procedural choices, and establishes a clear protocol for comparing results across different analytical laboratories to ensure data integrity and reliability.

Introduction: The Imperative for Standardized Analysis

This compound is a polar, semi-volatile organic compound (SVOC) whose presence can indicate the historical use or illicit production of certain chemical warfare agents.[1][2] For researchers in toxicology, environmental science, and defense, the ability to compare analytical findings from different laboratories is paramount. However, measurements of SVOCs are known to exhibit significant inter-laboratory variability, with results sometimes differing by a factor of two or more.[3]

An inter-laboratory comparison (ILC), or proficiency test, is the gold standard for assessing and ensuring the reliability of analytical measurements.[4][5] By analyzing identical samples, participating laboratories can validate their methods, identify potential biases, and contribute to a consensus on best practices. This guide provides the necessary technical foundation to design and execute such a comparison for this compound, focusing on the most robust and widely accepted analytical techniques.

Recommended Analytical Workflow & Comparison Framework

A successful inter-laboratory comparison requires a structured approach, from sample distribution to final data analysis. The following workflow is recommended to ensure a robust and fair comparison of laboratory performance.

Caption: Workflow for an inter-laboratory comparison study.

Primary Analytical Protocols: A Comparative Approach

Two primary techniques are recommended for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) is included as the definitive method for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is a highly sensitive and specific technique for analyzing volatile compounds.[6] However, this compound contains two polar hydroxyl (-OH) groups, which reduce its volatility and can cause poor peak shape and interaction with the GC column. To overcome this, a chemical modification step called derivatization is essential.[7][8] We will utilize silylation, which replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, rendering the molecule more volatile and suitable for GC analysis.[2][9][10]

Experimental Protocol:

  • Sample Preparation (Extraction):

    • For aqueous samples, perform a liquid-liquid extraction. To 5 mL of sample, add 5 mL of dichloromethane.

    • Vortex vigorously for 2 minutes and centrifuge to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean vial. Pass the extract through anhydrous sodium sulfate to remove residual water.[8]

  • Derivatization (Silylation):

    • Transfer a 100 µL aliquot of the extract to a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[8]

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction is complete.[8]

    • Cool the vial to room temperature before injection. The resulting molecule is the bis(trimethylsilyl) derivative.[2][11]

  • GC-MS Conditions:

    • GC System: Agilent GC coupled to a Mass Selective Detector (or equivalent).

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[7]

    • Injector: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).[12]

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-400. For high sensitivity, Selected Ion Monitoring (SIM) can be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Causality: The primary advantage of LC-MS/MS is its ability to analyze polar compounds directly in aqueous solutions, eliminating the need for extraction and derivatization.[7] This simplifies sample preparation, reduces potential errors, and increases throughput. The use of a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive quantification via Multiple Reaction Monitoring (MRM).[7]

Experimental Protocol:

  • Sample Preparation:

    • For aqueous samples, simple filtration through a 0.22 µm filter is often sufficient.

    • If the sample matrix is complex (e.g., serum, soil extract), protein precipitation or solid-phase extraction (SPE) may be required to remove interferences.[7]

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC (or equivalent).

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is typical.[7]

    • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • MS/MS System: Triple quadrupole mass spectrometer operating in Electrospray Ionization (ESI) positive mode.

    • Detection: MRM mode. Precursor and product ions for this compound must be determined by infusing a standard solution. The transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion would be monitored for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While GC-MS and LC-MS/MS are excellent for quantification, NMR is the definitive technique for unambiguous structural confirmation. It provides detailed information about the chemical environment of every proton (¹H) and carbon (¹³C) atom in the molecule, acting as a "fingerprint" for its identity.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include triplets for the methylene groups adjacent to the hydroxyls (-CH₂OH), triplets for the methylene groups adjacent to the sulfur atoms (-S-CH₂-), and a singlet for the central methylene group (-S-CH₂-S-).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.

Data for Inter-Laboratory Comparison

To objectively compare performance, all quantitative data should be summarized in a standardized format. Laboratories should report their results for a set of blind samples.

ParameterMethodLab 1 ResultLab 2 ResultLab 3 ResultConsensus MeanLab Z-Score
Concentration (µg/mL) GC-MSCalculatedCalculated
Concentration (µg/mL) LC-MS/MSCalculatedCalculated
Retention Time (min) GC-MSN/AN/A
Retention Time (min) LC-MS/MSN/AN/A
Purity (%) GC-MS Area %N/AN/A
Identity Confirmation NMRPass / FailPass / FailPass / FailN/AN/A

Trustworthiness - Self-Validating System: The protocol is self-validating through the orthogonal comparison of methods. A laboratory's confidence in their results is significantly increased if they obtain comparable concentration values from two independent techniques like GC-MS (with derivatization) and LC-MS/MS (direct analysis). NMR confirmation serves as the final arbiter of identity. For statistical evaluation, Z-scores are calculated for each lab's reported concentration, comparing it to the consensus mean from all participants.[4] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]

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Safety Operating Guide

A Guide to the Safe Disposal of Bis(2-hydroxyethylthio)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of Bis(2-hydroxyethylthio)methane

Given the lack of specific toxicological data, it is imperative to handle this compound with caution, assuming it may be hazardous upon inhalation, ingestion, or skin contact. All chemical waste must be managed in accordance with local, state, and federal regulations.[5][6]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC5H12O2S2[1]
Molecular Weight168.3 g/mol [1]
Physical DescriptionLiquid[1]
The Core Principle: Decontamination through Oxidation

The primary and most critical step before disposing of this compound waste is the chemical deactivation of the thioether functional groups. The recommended and widely accepted method for this is oxidation, which converts the volatile and potentially odorous thioether into less hazardous and more water-soluble sulfones.[7] The most accessible and effective oxidizing agent for this purpose in a laboratory setting is a solution of sodium hypochlorite, commonly known as bleach.

This pre-treatment step is crucial for several reasons:

  • Reduces Volatility and Odor: Thioethers can have strong, unpleasant odors. Oxidation significantly mitigates this, improving the safety and comfort of the laboratory environment.

  • Decreases Toxicity: The oxidized products are generally less toxic than the parent thioether compound.

  • Enhances Water Solubility: This facilitates easier handling and disposal of the treated waste.

Procedural Guide for the Disposal of this compound

This section provides a step-by-step protocol for the safe handling and disposal of this compound waste.

3.1. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

3.2. Waste Segregation and Collection

All waste streams containing this compound must be segregated at the point of generation.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Solid Waste: Any contaminated solid waste, such as gloves, paper towels, or pipette tips, should be collected in a separate, clearly labeled, and sealed container.

3.3. Decontamination of Liquid Waste

This procedure should be performed in a well-ventilated fume hood.

  • Prepare a Bleach Solution: In a suitably sized beaker or flask, prepare a solution of household bleach (typically 5-8% sodium hypochlorite).

  • Slow Addition of Waste: Slowly and carefully add the this compound waste to the bleach solution while stirring. An excess of the bleach solution should be used to ensure complete oxidation.[7]

  • Reaction Time: Allow the mixture to stir for a minimum of two hours to ensure the oxidation reaction is complete.

  • Neutralization: After the reaction is complete, check the pH of the solution. If it is highly basic, neutralize it with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Final Disposal: The treated, neutralized liquid waste should be collected in a hazardous waste container, clearly labeled with its contents, and disposed of through your institution's hazardous waste management program.[8][9]

3.4. Decontamination of Solid Waste and Glassware

  • Soaking in Bleach: All contaminated solid waste and glassware should be submerged in a container of household bleach for at least 14-24 hours.[7] This should be done in a fume hood.

  • Rinsing: After soaking, thoroughly rinse the decontaminated items with water.

  • Final Cleaning: Glassware can then be cleaned using standard laboratory procedures.

  • Disposal of Used Bleach: The used bleach solution should be collected as hazardous waste.

3.5. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Decontaminate: Carefully transfer the absorbent material into a container with an excess of bleach solution. Allow it to sit for at least 24 hours.

  • Clean the Area: Wipe the spill area with a cloth soaked in bleach solution, followed by a water rinse.

  • Dispose of Waste: All contaminated materials, including the absorbent material and cleaning cloths, should be collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_decontamination Decontamination (in Fume Hood) cluster_neutralization Neutralization cluster_collection Waste Collection cluster_final Final Disposal A Generation of This compound Waste B Liquid Waste A->B C Solid Waste A->C D Oxidation with excess Bleach Solution (min. 2 hours) B->D E Soaking in Bleach (14-24 hours) C->E F Neutralize to pH 6-8 D->F H Collect Decontaminated Solids for Disposal E->H I Rinse Glassware with Water E->I G Collect Treated Liquid in Hazardous Waste Container F->G J Dispose through Licensed Hazardous Waste Service G->J H->J K Standard Glassware Cleaning I->K

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance

It is the responsibility of the waste generator to ensure that all chemical waste is handled and disposed of in accordance with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as any applicable state and local laws.[5][10][11] This includes proper labeling, storage, and documentation of all hazardous waste.[8][9]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following the procedures outlined in this guide, which emphasize decontamination through oxidation with sodium hypochlorite, researchers can effectively mitigate the potential hazards associated with this compound. Always prioritize safety, adhere to institutional and regulatory guidelines, and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

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Navigating the Unseen: A Guide to the Safe Handling of Bis(2-hydroxyethylthio)methane

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bis(2-hydroxyethylthio)methane (CAS No. 44860-68-6), a compound with applications in various research contexts. By synthesizing technical data with field-proven safety protocols, this document aims to be your preferred source for ensuring a secure laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

Organosulfur compounds are also often associated with strong, unpleasant odors.[4] Proactive measures to contain vapors are a critical component of safe handling.

Key Inferred Hazards:

  • Eye Irritation: Potential for moderate to severe eye irritation upon contact.

  • Skin Irritation: May cause mild to moderate skin irritation with prolonged or repeated contact.

  • Inhalation: While specific data is unavailable, inhalation of vapors may cause respiratory tract irritation.

  • Odor: Expect a strong, potentially unpleasant odor.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE when working with this compound.

PPE CategoryItemSpecifications & Rationale
Engineering Controls Chemical Fume HoodMandatory. All manipulations of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors and to contain odors.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended. Ensure gloves are inspected for integrity before each use and changed immediately if contaminated.
Eye and Face Protection Safety Goggles with Side ShieldsEssential for protecting against splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory CoatA standard, buttoned lab coat should be worn to protect skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly labeled.

Experimental Workflow

The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handle_transfer Transfer Chemical Inside Fume Hood prep_spill_kit->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Figure 1: Experimental workflow for this compound.

Emergency Response: A Plan for the Unexpected

Even with meticulous planning, accidents can occur. Immediate and appropriate action is critical to mitigating harm.

Spill Response
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent).

    • Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.[5]

    • Alert your institution's emergency response team or environmental health and safety office.[6]

    • Prevent entry into the affected area.

    • Provide the emergency response team with as much information as possible about the spilled chemical.

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.[7][8][9][10][11]

  • Containerization:

    • Collect all liquid waste containing this chemical in a dedicated, properly labeled, and sealed hazardous waste container.

    • Solid waste, such as contaminated gloves, absorbent materials, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Disposal:

    • Never dispose of this compound down the drain or in the regular trash.

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Georgia Gulf Sulfur. (n.d.). Sulfur Spills. Retrieved from [Link]

  • Reddy, G., et al. (2005). Toxicity assessment of thiodiglycol. Journal of Applied Toxicology, 25(6), 481-489.
  • International Programme on Chemical Safety. (n.d.). THIODIGLYCOL (PIM 980). INCHEM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Thiodiglycol (CASRN 111-48-8).
  • Encyclopaedia of Occupational Health and Safety. (2011). Sulphur Compounds, Organic: Health Hazards. Retrieved from [Link]

  • ResearchGate. (2025). Toxicity Assessment of Thiodiglycol. Retrieved from [Link]

  • Sweeney, R. E., et al. (2014). Oral toxicity evaluation of thiodiglycol in Sprague-Dawley rats. International Journal of Toxicology, 33(4), 324-332.
  • Environmental Health & Safety Office, University of Oklahoma Health Sciences Center. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026.
  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

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  • CymitQuimica. (2025). SAFETY DATA SHEET - Bis(2-hydroxyethyl)
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  • Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • Centers for Disease Control and Prevention, Agency for Toxic Substances and Disease Registry. (n.d.). Sulfur Dioxide. Medical Management Guidelines. Retrieved from [Link]

  • Thakur, N., et al. (2022). Evaluation of the dermal irritation and skin sensitization due to thiocolchicoside transdermal drug delivery system. International Journal of Health Sciences, 6(S3), 3057-3066.
  • Thakur, N., et al. (2022). Evaluation of the dermal irritation and skin sensitization due to thiocolchicoside transdermal drug delivery system. ScienceScholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of the dermal irritation and skin sensitization due to thiocolchicoside transdermal drug delivery system. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • Mehling, A., et al. (2007). Comparative studies on the ocular and dermal irritation potential of surfactants. Food and Chemical Toxicology, 45(5), 747-758.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • American Chemistry Council. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.